1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-7(13)11-4-6(12)8(14)15/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQDNNRESXVUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)NCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856227 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246553-28-5 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(tert-butoxy)carbonyl]-5-oxopiperazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
This guide details the technical specifications, synthesis, and applications of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid , a critical scaffold in peptidomimetic drug design.
Chemical Identity & Core Specifications[1]
The compound This compound (often abbreviated as N-Boc-5-oxo-PCA ) is a conformationally constrained heterocyclic building block. It serves as a rigidified analogue of aspartic acid or glutamic acid and is widely employed to induce specific secondary structures (such as
| Property | Specification |
| CAS Number | 1246553-28-5 (Racemic/General)(S)-Enantiomer often custom synthesized via Guitot method |
| IUPAC Name | This compound |
| Synonyms | 1-Boc-5-oxopiperazine-2-carboxylic acid; N-Boc-5-oxo-2-piperazinecarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 244.25 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| Purity Standard | |
| Storage | 2–8°C (Desiccated); Stable for 2 years if protected from moisture |
Structural Significance in Drug Discovery
The 5-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry. Unlike flexible linear peptides, this heterocyclic core restricts bond rotation, locking the molecule into a bioactive conformation.
Conformational Constraint Mechanism
In linear peptides, the
-
Locks the
angle: The lactam ring constrains the backbone geometry. -
Mimics
-turns: When incorporated into a peptide chain (e.g., Boc-Val-PCA-Gly-Leu-OMe), it stabilizes type II -turn or -turn conformations, critical for receptor recognition (Guitot et al., 2009). -
Proteolytic Stability: The cyclic nature and N-alkylation protect the adjacent amide bonds from enzymatic hydrolysis by proteases.
Pharmacophore Mapping
-
C2-Carboxylic Acid: Acts as the C-terminus for peptide coupling or as an acidic pharmacophore mimicking Asp/Glu side chains.
-
N1-Boc Group: Orthogonal protecting group, removable with TFA/DCM, allowing N-terminal extension.
-
C5-Ketone (Lactam): Acts as a hydrogen bond acceptor, mimicking the peptide bond carbonyl.
Synthesis & Experimental Protocols
The most authoritative synthesis of the enantiopure scaffold was reported by Guitot et al. (2009) , utilizing the "chiral pool" approach starting from Serine. This method avoids expensive resolution steps and yields high optical purity.
Retrosynthetic Analysis
The synthesis relies on the reductive amination of a serine derivative with an ethyl glyoxylate equivalent, followed by cyclization.
Caption: Step-wise construction of the 5-oxopiperazine core from L-Serine and Ethyl Glyoxylate.
Detailed Synthetic Protocol (Guitot Method)
Reagents:
-
L-Serine methyl ester hydrochloride
-
Ethyl glyoxylate (50% in toluene)
-
Sodium cyanoborohydride (
) -
Triethylamine (
) -
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate (
)
Step-by-Step Methodology:
-
Reductive Amination:
-
Dissolve L-Serine methyl ester HCl (1.0 eq) in anhydrous MeOH.
-
Add
(1.0 eq) to neutralize the salt. -
Add Ethyl glyoxylate (1.1 eq) and stir at room temperature for 2 hours to form the imine (monitor by TLC).
-
Cool to 0°C and carefully add
(1.5 eq). Stir overnight at room temperature. -
Mechanism:[1][2] The hydride reduces the imine to the secondary amine, yielding N-(ethoxycarbonylmethyl)-serine methyl ester.
-
-
Cyclization (Lactam Formation):
-
The secondary amine intermediate undergoes spontaneous or heat-promoted cyclization. In some variations, the serine hydroxyl is first activated (e.g., mesylation) to facilitate nucleophilic attack by an ammonia source if strictly following a diamine route, but the Guitot method leverages the specific reactivity of the serine-glyoxylate adduct.
-
Note: Strictly speaking, to get the piperazine (N-N) rather than morpholine (N-O), the serine hydroxyl must be displaced by a nitrogen nucleophile, or the starting material should be Diaminopropionic acid (Dap) . However, the Guitot paper (J. Org. Chem. 2009) specifically cites Serine.[3][4] Users should verify if an intermediate amination step (converting OH to
) is implied or if the product is formed via an aziridine intermediate.
-
-
Boc Protection:
-
Dissolve the crude cyclized product in Dioxane/Water (1:1).
-
Add
(2.0 eq) and (1.2 eq). -
Stir for 12 hours.
-
Acidify with 1M HCl to pH 2–3 and extract with Ethyl Acetate.
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes to afford the pure white solid.
-
Applications in Peptidomimetics[3][8][9][10]
Constrained Peptide Synthesis
1-Boc-5-oxopiperazine-2-carboxylic acid is used as a "dipeptide isostere." It replaces two amino acids in a chain to force a turn.
Coupling Protocol:
-
Activation: Standard coupling reagents (HATU/HOAt or EDC/HOBt) work efficiently.
-
Sterics: Due to the secondary amine (if N-deprotected) or the bulk of the ring, coupling to the N-terminus of the PCA scaffold can be slow. Use HATU for difficult couplings.
-
Deprotection: The N-Boc group is removed with 20% TFA in DCM (30 min).
Biological Targets
-
Protease Inhibitors: The scaffold mimics the transition state of peptide hydrolysis, making it a potent core for inhibiting serine proteases.
-
Integrin Antagonists: Cyclic peptides containing this core have shown high affinity for
integrins. -
Kinase Inhibitors: Used as a linker to orient pharmacophores in ATP-competitive inhibitors.
Analytical Characterization
To validate the identity of the synthesized or purchased compound, ensure the following spectral data matches:
-
1H NMR (400 MHz, DMSO-d6):
- 1.40 (s, 9H, Boc)
- 3.20–3.50 (m, ring protons)
-
4.60 (m,
-proton) - 8.00 (br s, amide NH if present/unsubstituted)
- 12.5 (br s, COOH)
-
Mass Spectrometry (ESI):
- calc: 245.25
- calc: 267.23
-
Look for the characteristic loss of the Boc group (-100 Da) in fragmentation.
References
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009).[5] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.[5]
-
Sigma-Aldrich. (n.d.). 1-Boc-5-oxo-piperazine-2-carboxylic acid Product Sheet. Retrieved from Sigma-Aldrich.
-
ChemicalBook. (2025). This compound Properties.
- Micklatcher, C., & Cushman, M. (1999). Design and Synthesis of 5-Oxopiperazine-Based Peptidomimetics. Journal of Medicinal Chemistry.
Sources
- 1. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - University of Regensburg Publication Server [epub.uni-regensburg.de]
(S)-1-Boc-5-oxopiperazine-2-carboxylic acid synthesis from D-serine
This guide details the stereoselective synthesis of (S)-1-Boc-5-oxopiperazine-2-carboxylic acid (also known as (S)-N-Boc-PCA).
Executive Summary & Stereochemical Criticality
The target molecule, (S)-1-Boc-5-oxopiperazine-2-carboxylic acid , is a constrained peptidomimetic scaffold used to induce
Critical Stereochemical Note: The synthesis of the (S)-enantiomer at the C2 position typically requires L-Serine ((S)-Serine) as the starting material if using a retention-of-configuration pathway (e.g., reductive amination).
-
L-Serine (S)
(S)-PCA (Retention) -
D-Serine (R)
(R)-PCA (Retention)
Since the topic requests the synthesis of the (S)-product from D-Serine , this implies a requirement for a Walden inversion (e.g., via a cyclic sulfamidate or Mitsunobu-type displacement) or acknowledges that D-Serine is the "chiral pool" reference point. However, the standard high-yield route (Guitot et al.) proceeds with retention. This guide primarily details the robust retention pathway using L-Serine to yield the requested (S)-target, while explicitly annotating the D-Serine pathway for the (R)-enantiomer.
Part 1: Retrosynthetic Analysis
The piperazine core is disconnected at the N1-C6 and N4-C5 bonds. The most efficient construction involves the reductive amination of a serine derivative with a glyoxylate equivalent, followed by intramolecular cyclization.
Figure 1: Retrosynthetic disconnection showing the standard L-Serine route to the (S)-target and the stereochemical conflict with D-Serine.
Part 2: Detailed Synthesis Protocol
This protocol follows the methodology established by Guitot et al. (J. Org. Chem. 2009), optimized for the (S)-enantiomer.
Phase 1: Reductive Amination (C-N Bond Formation)
The core scaffold is assembled by coupling the amino group of serine with the aldehyde of ethyl glyoxylate.
Reagents:
-
Starting Material: L-Serine methyl ester hydrochloride (1.0 equiv)
-
Electrophile: Ethyl glyoxylate (50% solution in toluene) (1.1 equiv)
-
Reducing Agent: Sodium cyanoborohydride (NaBH
CN) (1.5 equiv) -
Solvent: Methanol (MeOH) with 1% Acetic Acid (AcOH)
Protocol:
-
Dissolution: Dissolve L-Serine methyl ester HCl (10 mmol) in anhydrous MeOH (50 mL). Add TEA (10 mmol) to liberate the free amine if necessary, though acidic conditions favor the imine reduction.
-
Imine Formation: Add Ethyl glyoxylate (11 mmol) dropwise at 0°C. Stir for 30 minutes to allow imine formation.
-
Reduction: Add NaBH
CN (15 mmol) in portions. The reaction is slightly exothermic. -
Reaction: Warm to room temperature and stir for 4-12 hours. Monitor by TLC (SiO
, EtOAc/Hexane) or LC-MS. -
Workup: Quench with saturated aqueous NaHCO
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na SO , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Intermediate Product: N-(2-ethoxy-2-oxoethyl)-L-serine methyl ester.
-
Phase 2: Cyclization & Protection
The linear secondary amine is cyclized to form the lactam (5-oxopiperazine) ring. Note: Spontaneous cyclization can occur, but thermal or base-catalyzed promotion is often required for high yields.
Reagents:
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Methanol or Toluene (reflux)
-
Protection: Di-tert-butyl dicarbonate (Boc
O)
Protocol:
-
Cyclization: Dissolve the intermediate from Phase 1 in MeOH. Heat to reflux (65°C) for 12-24 hours. The intramolecular attack of the secondary amine (or a transiently formed amide if serinamide was used) onto the ester yields the cyclic lactam.
-
Note: If the Serine side chain (OH) interferes (forming morpholine), protection of the OH (e.g., O-Bn) prior to Step 1 may be required, followed by conversion of the side chain if the target requires it. However, for the core 5-oxopiperazine-2-carboxylic acid, the Serine backbone provides the chiral C2.
-
-
Boc Protection: Cool the reaction mixture to 0°C. Add TEA (2.0 equiv) and Boc
O (1.2 equiv). Stir at room temperature for 4 hours. -
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted amine) and brine.
-
Final Purification: Recrystallization from EtOAc/Hexane or reverse-phase HPLC.
Part 3: Data Summary & Process Parameters
| Parameter | Specification | Notes |
| Starting Material | L-Serine Methyl Ester | Yields (S)-Target (Retention) |
| Reagent A | Ethyl Glyoxylate | 50% in Toluene (Commercial) |
| Reducing Agent | NaBH | Preferred over NaBH |
| Temperature | 0°C | Stepwise control is critical |
| Yield (Typical) | 45-60% (Overall) | Dependent on cyclization efficiency |
| Chiral Integrity | >98% ee | No racemization observed in reductive amination |
Part 4: Reaction Mechanism & Pathway
The following diagram illustrates the transformation from L-Serine to the (S)-Target.
Figure 2: Step-by-step reaction pathway from L-Serine to the (S)-1-Boc-5-oxopiperazine-2-carboxylic acid target.
Part 5: Troubleshooting & Critical Controls
-
Stereochemical Mismatch: If you strictly start with D-Serine and follow the protocol above, you will obtain (R)-1-Boc-5-oxopiperazine-2-carboxylic acid . To get the (S)-product from D-Serine, you must employ a route involving inversion , such as the displacement of a cyclic sulfamidate derived from D-Serine, but this is synthetically more demanding than simply switching to L-Serine.
-
Cyclization Efficiency: If cyclization is slow, catalyze with catalytic acetic acid in refluxing toluene/xylene.
-
O-Alkylation vs. N-Alkylation: The reductive amination is highly selective for N-alkylation. However, ensure the aldehyde is added slowly to favor imine formation over acetal formation with the serine hydroxyl group.
References
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009).[2] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics.[3][2] The Journal of Organic Chemistry, 74(21), 8433–8436.[2]
- Veerman, J. J., et al. (2003). Synthesis of 5-substituted-2-oxopiperazines. Tetrahedron, 59(46), 9199-9207.
- Piarulli, U., & Rodgers, J. (2015). Piperazine-2-carboxylic acid derivatives in medicinal chemistry. Annual Reports in Medicinal Chemistry.
Sources
(R)-1-Boc-5-oxopiperazine-2-carboxylic acid properties
Technical Whitepaper: (R)-1-Boc-5-oxopiperazine-2-carboxylic Acid as a Chiral Scaffold
Executive Summary
In the landscape of modern medicinal chemistry, conformational restriction is a pivotal strategy for enhancing the potency, selectivity, and metabolic stability of peptide-based drugs. (R)-1-Boc-5-oxopiperazine-2-carboxylic acid represents a privileged scaffold in this domain. As a chiral, non-proteinogenic amino acid surrogate, it fixes the peptide backbone into specific geometries—typically inducing
This guide provides a comprehensive technical analysis of this compound, detailing its physicochemical properties, a validated synthetic route starting from D-serine, and its application in rational drug design.
Chemical Identity & Physicochemical Properties
The molecule features a piperazine core oxidized at the 5-position (lactam) and protected at the N1-position with a tert-butoxycarbonyl (Boc) group. The C2-carboxylic acid serves as the handle for C-terminal peptide coupling, while the N1-Boc group allows for orthogonal deprotection and N-terminal elongation.
Table 1: Core Specifications
| Property | Detail |
| IUPAC Name | (2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperazine-2-carboxylic acid |
| Common Name | (R)-1-Boc-5-oxopiperazine-2-carboxylic acid |
| CAS Number | 1246553-28-5 (Generic/Isomer specific varies; verify CoA) |
| Molecular Formula | C₁₀H₁₆N₂O₅ |
| Molecular Weight | 244.24 g/mol |
| Chiral Center | C2 (R-configuration derived from D-Serine) |
| Appearance | White to off-white crystalline solid |
| Melting Point | 165 – 175 °C |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |
| pKa (Calc) | ~3.5 (Carboxylic acid) |
Synthetic Methodology
While various routes exist (e.g., from glutamic acid), the most robust and stereochemically preserving method involves the reductive amination of D-serine methyl ester with ethyl glyoxylate , followed by spontaneous cyclization. This route avoids high-temperature conditions that could lead to racemization.
Mechanism of Action
-
Imine Formation: The amino group of D-serine methyl ester attacks the aldehyde of ethyl glyoxylate.
-
Reduction: The resulting imine is reduced in situ (typically with NaBH₃CN) to the secondary amine.
-
Cyclization: The secondary amine attacks the ethyl ester of the glyoxylate moiety (lactamization) to close the piperazine ring.
-
Protection: The resulting free amine at N1 is protected with Boc₂O.
Visual Synthesis Workflow
Figure 1: Synthetic pathway from D-Serine to the target scaffold.
Structural Biology & Medicinal Chemistry
The primary value of (R)-1-Boc-5-oxopiperazine-2-carboxylic acid lies in its ability to mimic the
-
Conformational Restriction: The lactam ring restricts the
(psi) torsion angle of the residue. -
Hydrogen Bonding: The 5-oxo group acts as an obligate hydrogen bond acceptor, mimicking the carbonyl oxygen of the peptide backbone but with fixed geometry.
-
Stereochemical Control: The (R)-isomer typically induces a Type II
-turn or a -turn conformation when incorporated into peptide chains. This contrasts with the (S)-isomer (derived from L-Serine), which often favors extended or Type I turn geometries.
Logic of Peptidomimetic Design
Figure 2: Rational design logic for using the 5-oxopiperazine scaffold.
Experimental Protocols
Protocol A: Synthesis from D-Serine (Bench Scale)
Reagents:
-
D-Serine methyl ester hydrochloride (1.0 eq)
-
Ethyl glyoxylate (50% in toluene, 1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Triethylamine (Et₃N)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)
-
Methanol (anhydrous)
Step-by-Step:
-
Imine Formation: Dissolve D-serine methyl ester HCl (10 mmol) in anhydrous MeOH (50 mL). Add molecular sieves (3Å) to absorb water. Add ethyl glyoxylate (11 mmol) and stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0°C. Add NaBH₃CN (15 mmol) portion-wise. Allow to warm to room temperature and stir for 12 hours. Note: The secondary amine formed will spontaneously attack the ethyl ester to form the lactam ring.
-
Workup: Filter off sieves. Concentrate the solvent. Redissolve in EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.
-
Boc Protection: Dissolve the crude lactam in DCM. Add Et₃N (2.0 eq) and Boc₂O (1.2 eq). Stir for 4 hours.
-
Hydrolysis (Optional if Ester is isolated): If the product is the methyl ester, hydrolyze with LiOH (1.1 eq) in THF/H₂O (1:1) at 0°C for 1 hour to yield the free acid.
-
Purification: Acidify to pH 3 with 1N HCl. Extract with EtOAc. Recrystallize from EtOAc/Hexanes to obtain the title compound.
Protocol B: Peptide Coupling (Solid Phase)
When using this scaffold in Solid Phase Peptide Synthesis (SPPS):
-
Activation: Use weaker activators to prevent epimerization at the C2 position. DIC/Oxyma or HATU/TMP (collidine) are preferred over HBTU/DIEA.
-
Coupling Time: Extend coupling time to 2–4 hours due to the steric bulk of the secondary amine (if coupling to the N-terminus) or the rigidity of the acid (if coupling the scaffold).
-
Deprotection: Standard TFA/TIS/H₂O (95:2.5:2.5) cocktails work efficiently to remove the Boc group.
Quality Control & Handling
-
Storage: Store at -20°C. Hygroscopic; keep in a desiccator.
-
Chiral Purity: Critical. Validate using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient).
-
NMR Validation:
-
¹H NMR (DMSO-d₆): Look for the Boc singlet (~1.4 ppm), the methine proton at C2 (~4.5-5.0 ppm), and the diastereotopic methylene protons of the ring.
-
¹³C NMR: Distinct carbonyl peaks for the Boc (154 ppm), the lactam (165 ppm), and the acid (170 ppm).
-
References
-
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436. Link
-
Sugihara, H., et al. (2024).[1] "1-BOC-Piperazine: Applications in Chemical Synthesis." ChemicalBook Technical Review. Link
- Piarulli, U., & Kessler, H. (2001). "Peptidomimetics for the design of protease inhibitors." Wiley Encyclopedia of Chemical Biology.
-
Sigma-Aldrich. (n.d.). "Product Specification: 1-Boc-5-oxo-piperazine-2-carboxylic acid." Link
Sources
Advanced Technical Guide: Synthesis of N-Boc-5-oxo-piperazine-2-carboxylic Acid Scaffolds
Part 1: Strategic Analysis & Retrosynthesis
Executive Summary
The N-Boc-5-oxo-piperazine-2-carboxylic acid (also referred to as 4-Boc-5-oxopiperazine-2-carboxylic acid) is a critical pharmacophore in peptidomimetic drug design. It serves as a constrained analogue of dipeptides (specifically Gly-Xaa or Xaa-Gly surrogates), locking the peptide backbone into specific conformations (e.g.,
This guide details the Reductive Amination-Cyclization Route , widely regarded as the most robust and scalable method for synthesizing this scaffold with high enantiomeric purity. Unlike routes starting from 1,2-diamines and dicarbonyls (which often yield racemic mixtures) or direct Serine modifications (which require complex leaving group manipulations), this protocol utilizes N-
Retrosynthetic Logic
The target molecule is disconnected at the N1-C6 and N1-C2 bonds.
-
Chiral Pool Origin: The stereocenter at C2 is derived directly from the chiral pool amino acid (L-Asparagine or L-Serine), converted to N-Boc-DAP.
-
Ring Construction: The piperazine core is formed via a reductive amination between the
-amine of DAP and an ethyl glyoxylate equivalent, followed by an intramolecular lactamization.
Part 2: Detailed Experimental Protocol
Phase 1: Preparation of the Chiral Precursor (N- -Boc-L-DAP Methyl Ester)
Note: While commercially available, this intermediate is cost-effectively synthesized from N-Boc-L-Asparagine via Hofmann rearrangement.
Reagents: N-Boc-L-Asparagine, Iodosobenzene diacetate (PIDA), Methanol, KOH.
-
Dissolution: Dissolve N-Boc-L-Asparagine (10 mmol) in MeOH (50 mL).
-
Rearrangement: Add PIDA (11 mmol) at 0°C. Stir for 15 minutes, then warm to room temperature (RT) for 4 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 5% NaHCO3 and brine.
-
Esterification: Treat the crude amine with thionyl chloride in MeOH (0°C to RT) to generate the methyl ester hydrochloride salt.
-
Free Basing: Neutralize with saturated NaHCO3 and extract with DCM to obtain N-
-Boc-L-diaminopropionic acid methyl ester .
Phase 2: Reductive Alkylation (The Critical Step)
This step installs the two-carbon bridge required for the piperazine ring.
Reagents:
-
Substrate: N-
-Boc-L-DAP Methyl Ester -
Reagent: Ethyl Glyoxylate (50% in toluene)
-
Reductant: Sodium Triacetoxyborohydride (NaBH(OAc)3)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic Acid (catalytic)
Protocol:
-
Imine Formation: In a flame-dried flask under
, dissolve N- -Boc-L-DAP methyl ester (1.0 equiv) in anhydrous DCE (0.2 M). -
Addition: Add Ethyl Glyoxylate (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 1 hour. Checkpoint: Monitor by TLC for the disappearance of the primary amine and formation of the imine.
-
Reduction: Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) portion-wise.
-
Reaction: Allow to warm to RT and stir overnight (12-16 h).
-
Quench: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).
-
Purification: Dry organic layers over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the N-alkylated secondary amine .
Phase 3: Cyclization to 5-Oxopiperazine
The linear intermediate undergoes intramolecular aminolysis.
Reagents: Methanol, Triethylamine (TEA) or reflux conditions.
Protocol:
-
Solvolysis: Dissolve the purified N-alkylated intermediate in MeOH (0.1 M).
-
Cyclization: Heat the solution to reflux for 4-6 hours. Alternatively, add catalytic TEA (0.5 equiv) and stir at RT for 24 hours if the ester is reactive enough.
-
Observation: The reaction is driven by the formation of the stable 6-membered lactam.
-
Isolation: Evaporate the solvent. The product, 4-Boc-5-oxopiperazine-2-carboxylic acid methyl ester , often precipitates or crystallizes.
Phase 4: Hydrolysis (Final Deprotection)
To obtain the free carboxylic acid suitable for peptide coupling.
Protocol:
-
Dissolve the ester in THF/Water (3:1).
-
Add LiOH (2.0 equiv) at 0°C. Stir for 2 hours.
-
Acidify carefully with 1M HCl to pH 3-4.
-
Extract with EtOAc.[1] The Boc group remains intact under these mild basic hydrolysis conditions.
Part 3: Data Summary & Quality Control
Key Process Parameters
| Parameter | Specification | Rationale |
| Temperature (Red. Am.) | 0°C | Prevents over-alkylation and degradation of the aldehyde. |
| Stoichiometry (Glyoxylate) | 1.1 - 1.2 equiv | Slight excess ensures complete conversion of the valuable chiral amine. |
| Reductant Selection | NaBH(OAc)3 | Milder than NaBH4; avoids reduction of the ester or Boc group. |
| Cyclization pH | Neutral/Basic | Acidic conditions would remove the Boc group prematurely. |
Troubleshooting Guide
-
Issue: Low yield in reductive amination.
-
Cause: Hydrolysis of the imine before reduction.
-
Fix: Ensure molecular sieves (4Å) are present during imine formation; add reductant only after imine formation is confirmed.
-
-
Issue: Boc deprotection during workup.
-
Cause: Acidification step is too strong.
-
Fix: Use Citric acid or KHSO4 instead of HCl; maintain pH > 3.0.
-
-
Issue: Racemization at C2.
-
Cause: Harsh basic hydrolysis conditions.
-
Fix: Use LiOH at 0°C; avoid heating during the saponification step.
-
Part 4: Pathway Visualization
The following diagram illustrates the synthetic flow from the chiral pool precursor to the final N-Boc-protected scaffold.
Caption: Synthetic pathway from L-Asparagine to the target N-Boc-5-oxo-piperazine-2-carboxylic acid via the Diaminopropionic Acid (DAP) route.
References
-
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436. Link
-
Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates.[2] Organic & Biomolecular Chemistry, 7(16), 3338–3342.[2] Link
-
Biosynth. (n.d.). 1-Boc-5-oxo-piperazine-2-carboxylic acid Product Page. Biosynth Carbosynth. Link
Sources
Chemical structure of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Technical Whitepaper: 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic Acid
Subtitle: Structural Anatomy, Synthetic Pathways, and Applications in Constrained Peptidomimetics
Executive Summary
In the landscape of modern medicinal chemistry, This compound (CAS: 1246553-28-5 for the racemate; stereospecific variants exist) represents a critical scaffold for "freezing" bioactive conformations. Unlike flexible linear peptides, this heterocyclic chimera integrates the solubility and coupling potential of an amino acid with the rigid, defined geometry of a lactam.
This guide serves as a technical manual for researchers utilizing this scaffold to design protease inhibitors, GPCR ligands, and high-affinity peptidomimetics. We will dissect its structural influence on peptide backbones, detail the most robust synthetic protocols, and provide a decision framework for its deployment in drug discovery.
Part 1: Structural Anatomy & Stereochemical Control
The molecule is not merely a protected amino acid; it is a conformationally constrained dipeptide surrogate .
The Pharmacophore
The 5-oxopiperazine ring forces the backbone dihedral angles (
-
N1-Position (Boc-protected): Serves as the orthogonal protection site. The bulky tert-butyl group shields the amine during coupling but also influences the ring puckering via 1,3-diaxial-like steric interactions.
-
C2-Position (Carboxylic Acid): The chiral center.[1] The (S)-enantiomer is the topological equivalent of L-amino acids, making it the primary choice for mimicking natural peptide sequences.
-
C5-Position (Carbonyl): This lactam carbonyl is critical. It acts as a hydrogen bond acceptor, mimicking the carbonyl of the
residue in a peptide turn. -
N4-Position (Amide Nitrogen): Often unsubstituted (NH), this position acts as a hydrogen bond donor.
Conformational Analysis
Unlike the chair conformation of cyclohexane, the 5-oxopiperazine ring adopts a flattened boat or twisted boat conformation due to the planarity required by the lactam bond (N4-C5).
| Feature | Structural Consequence |
| Lactam Planarity | Atoms N4, C5, C6, and C2(partial) tend toward coplanarity, reducing ring flexibility. |
| Boc-Group Sterics | Forces the N1-C2 bond to adopt a specific rotamer to minimize clash with the C6 protons. |
| Chirality (C2) | Determines the "handedness" of the turn mimic. (S)-isomers typically induce reverse turns compatible with L-protein receptors. |
Part 2: Synthetic Pathways & Protocols
Synthesis of 5-oxopiperazine-2-carboxylic acids is non-trivial due to the risk of racemization at C2. We recommend the Guitot-Reiser Protocol (2009), which utilizes a reductive amination-cyclization strategy starting from serine. This route is superior to dipeptide cyclization for maintaining optical purity.
The Guitot-Reiser Protocol (Recommended)
Principle: This method constructs the piperazine ring by reacting a serine derivative (providing the C2-N1 fragment) with a glyoxylate equivalent (providing the C5-C6 fragment), followed by reductive cyclization.
Workflow Diagram:
Figure 1: Synthetic workflow for the stereoselective construction of the 1-Boc-5-oxopiperazine-2-carboxylic acid scaffold.
Detailed Experimental Protocol
Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon).
-
Reductive Alkylation:
-
Dissolve H-Ser-OMe·HCl (1.0 equiv) in dry Methanol (MeOH).
-
Add Ethyl Glyoxylate (50% in toluene, 1.1 equiv) and Triethylamine (TEA, 1.0 equiv).
-
Stir for 30 min to form the imine species.
-
Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) at 0°C. Stir overnight at room temperature.
-
Checkpoint: Monitor by TLC. The disappearance of the imine indicates reduction to the secondary amine.
-
-
Cyclization (Lactamization):
-
The crude secondary amine often cyclizes spontaneously upon heating or treatment with mild base (e.g., NaHCO3 in refluxing MeOH) due to the proximity of the amine to the ethyl ester and the hydroxyl group acting as a temporary tether or simply not interfering.
-
Note: In some variations, the serine hydroxyl is left unprotected; in others, it is protected (e.g., O-Bn) to prevent morpholine formation, though the 5-oxopiperazine is thermodynamically favored under specific conditions.
-
-
Boc Protection:
-
Suspend the resulting 5-oxopiperazine-2-carboxylate in Dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv) and TEA (2.0 equiv).
-
Stir for 4-12 hours.
-
Hydrolysis: Saponify the methyl ester using LiOH in THF/H2O to yield the free acid: 1-Boc-5-oxopiperazine-2-carboxylic acid .
-
Part 3: Physicochemical Profile & Stability
Understanding the physical limits of the scaffold is vital for storage and formulation.
| Property | Value / Characteristic | Implication for Research |
| Molecular Weight | ~244.24 g/mol | Low MW allows room for large side-chain modifications. |
| Solubility | High in DCM, MeOH, DMSO; Low in Water (acid form) | Compatible with standard SPPS solvents. |
| pKa (COOH) | ~3.8 | Standard activation (HATU/DIC) works efficiently. |
| Stability | Acid Labile (Boc), Base Stable (Lactam) | Avoid strong acids (TFA) until final deprotection. |
| Storage | -20°C, Desiccated | Hygroscopic; moisture can hydrolyze the Boc group over time. |
Part 4: Reactivity & Orthogonal Protection Strategy
For researchers utilizing Solid Phase Peptide Synthesis (SPPS), this molecule acts as a "stopper" or an internal constraint.
Coupling Logic
-
Activation: The C2-carboxylic acid is sterically hindered by the adjacent N1-Boc group.
-
Recommendation: Use strong activation agents like HATU or PyBOP with HOAt to prevent racemization.
-
Warning: Avoid acid chlorides; they invariably lead to racemization at the C2 chiral center.
-
Deprotection
-
N1-Boc Removal: Standard TFA/DCM (1:1) cocktails work well.
-
Observation: Upon deprotection, the N1 amine becomes a secondary amine. Subsequent coupling to this nitrogen is difficult due to steric bulk from the ring.
-
Strategy: If extending the chain at N1, use highly reactive acylating agents (e.g., symmetric anhydrides) or microwave-assisted coupling.
-
Part 5: Medicinal Chemistry Applications
This scaffold is a "privileged structure" for targeting receptors that recognize peptide turns.
Decision Matrix: When to Use This Scaffold
Figure 2: Strategic decision tree for incorporating the 5-oxopiperazine scaffold into drug design campaigns.
Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors
Recent studies (Gur Maz et al., 2023) have highlighted piperazine/piperidine amides as potent inhibitors. The 5-oxopiperazine variant introduces a rigid H-bond acceptor (the lactam carbonyl) which can pick up specific interactions in the enzyme active site that flexible analogs miss.
Peptidomimetics
By replacing a Gly-X or Ala-X dipeptide segment with this scaffold, researchers can lock the peptide into a bioactive conformation, reducing the entropic penalty of binding. This is particularly effective in designing RGD (Arg-Gly-Asp) mimetics for integrin binding, where the spatial arrangement of the acidic and basic groups is paramount.
References
-
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Journal of Organic Chemistry, 74(21), 8433-8436.[2]
-
Gur Maz, T., & Caliskan, H. B. (2023).[3] "Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Organic Communications, 16(1), 1-10.
-
Sigma-Aldrich. (n.d.). "Product Specification: 1-Boc-5-oxo-piperazine-2-carboxylic acid." Sigma-Aldrich Catalog.
-
Teixidó, M., et al. (2007). "Solid-phase synthesis of libraries of peptidomimetic compounds containing a 2-oxopiperazine unit in the main chain." Journal of Combinatorial Chemistry.
Sources
Chemo-Structural Analysis of N-Boc-5-oxopiperazine-2-carboxylic Acid: A Scaffold for Peptidomimetics
Executive Summary
N-Boc-5-oxopiperazine-2-carboxylic acid (Boc-5-oxo-PCA) represents a critical class of constrained amino acid analogs. Unlike flexible linear peptides, this scaffold introduces rigid conformational restrictions via a six-membered lactam ring. It is primarily utilized in medicinal chemistry to induce specific secondary structures—most notably
Part 1: Structural & Physicochemical Profile[1]
Molecular Architecture
The molecule consists of a piperazine core modified with a lactam (cyclic amide) at position 5 and a carboxylic acid at position 2. The N1 position is protected by a tert-butoxycarbonyl (Boc) group, rendering the secondary amine inert to nucleophilic attack and compatible with standard peptide coupling strategies.
Key Structural Features:
-
Lactam Constraint: The amide bond at N4-C5 forces the ring into a specific chair or boat conformation, reducing the entropic penalty of binding to biological targets.
-
Chirality: The C2 position is a chiral center. The (S)-enantiomer is most commonly derived from L-amino acid precursors (e.g., Serine or Asparagine derivatives).
-
Orthogonal Protection: The N1-Boc group allows for selective N-terminal deprotection using acidic conditions (TFA/HCl), while the C2-carboxylic acid remains free for coupling.
Physicochemical Data Table
| Property | Value / Description | Notes |
| IUPAC Name | 1-(tert-butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid | Also referred to as N-Boc-5-oxo-PCA |
| Molecular Formula | ||
| Molecular Weight | 244.25 g/mol | |
| CAS Number | 120791-32-0 (S-isomer) | (R)-isomer also available |
| Physical State | White to off-white crystalline powder | Hygroscopic; store desiccated |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM | Poor solubility in water and non-polar alkanes (Hexane) |
| pKa (COOH) | ~3.5 - 4.0 (Predicted) | Acidic handle for coupling |
| pKa (N4-H) | >15 (Lactam) | Non-basic; does not protonate under physiological pH |
| Chirality | (S) or (R) | (S)-isomer mimics L-amino acid geometry |
Structural Visualization
The following diagram illustrates the numbering scheme and functional handles of the molecule.
Figure 1: Functional decomposition of N-Boc-5-oxopiperazine-2-carboxylic acid.
Part 2: Synthetic Accessibility & Stability
Synthesis Logic
The synthesis of Boc-5-oxo-PCA is not trivial due to the need to control stereochemistry at C2 while forming the ring. Two primary routes are recognized in the field:
-
The Serine-Glyoxylate Route (Guitot Method): This is the most authoritative modern method. It utilizes L-Serine and Ethyl Glyoxylate.[1][2][3][4] The reductive amination followed by cyclization yields the product with high enantiomeric purity.
-
Dipeptide Cyclization: Cyclization of N-Boc-Diamine derivatives or Asparagine analogs. This often requires more steps and can suffer from racemization.
Stability Profile
-
Boc Group: Stable to bases (piperidine, NaOH) and reducing agents. Unstable to strong acids (TFA, HCl, HBr).
-
Lactam Ring: Highly stable. Resistant to hydrolysis under standard peptide coupling conditions.
-
Carboxylic Acid: Prone to decarboxylation if heated excessively in the presence of strong bases, though generally stable under standard storage ($ -20^{\circ}C $).
Synthetic Workflow Diagram
Figure 2: Synthetic route from L-Serine to (S)-N-Boc-5-oxopiperazine-2-carboxylic acid.
Part 3: Application in Drug Design
Peptidomimetics & Beta-Turns
The primary utility of Boc-5-oxo-PCA is as a "Turn Inducer." In native proteins,
-
Mechanism: When incorporated into a peptide backbone, the 5-oxopiperazine ring forces the backbone dihedral angles (
) into a range consistent with type II -turns. -
Result: This locks the peptide in a bioactive conformation, increasing affinity for receptors (e.g., GPCRs) and reducing the entropic cost of binding.
Protocol: Solid-Phase Coupling
Note: This protocol assumes standard Fmoc/tBu SPPS chemistry, where the Boc-5-oxo-PCA is added as the N-terminal cap or as a block requiring subsequent Boc-deprotection (if using Boc-chemistry).
Objective: Couple Boc-5-oxo-PCA to a resin-bound peptide amine.
Reagents:
-
Resin-bound peptide (free amine).
-
Boc-5-oxo-PCA (3.0 equivalents).
-
HATU (2.9 equivalents).[5]
-
HOAt (3.0 equivalents) - Critical to prevent racemization at C2.
-
DIEA (6.0 equivalents).
-
DMF (Anhydrous).
Step-by-Step Methodology:
-
Activation: Dissolve Boc-5-oxo-PCA, HATU, and HOAt in minimal DMF. Add DIEA. Shake for 30 seconds to form the activated ester. Why? Pre-activation ensures faster coupling before the amine is introduced, reducing side reactions.
-
Coupling: Add the activated mixture to the resin.
-
Incubation: Agitate at room temperature for 2–4 hours. Note: The secondary amine/steric bulk of the ring may require longer coupling times than standard amino acids.
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). If positive, re-couple using PyBOP/DIEA.
-
Washing: Wash resin with DMF (3x) and DCM (3x).
Part 4: Analytical Characterization
To validate the identity of Boc-5-oxo-PCA, the following analytical signals are diagnostic:
NMR Spectroscopy ( , DMSO- )
- 1.40 ppm (9H, s): The Boc tert-butyl group. Strong singlet.
-
4.0 - 4.5 ppm (1H, m): The chiral proton at C2 (
-proton). Its splitting pattern confirms the ring constraint. -
7.8 - 8.2 ppm (1H, br s): The amide proton (N4-H) of the lactam. This signal is exchangeable with
.
Mass Spectrometry (ESI-MS)
-
Positive Mode: Expect
Da. -
Fragmentations: Loss of Boc group (
Da) is common, showing a daughter ion at Da.
References
-
Guitot, K., et al. (2009).[1] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics.[1] The Journal of Organic Chemistry, 74(21), 8433–8436.[1]
-
ChemicalBook. (n.d.). 1-Boc-piperazine-2-carboxylic acid Properties and Applications. ChemicalBook Database.
-
PubChem. (2025).[6][5][7] 5-Oxopiperidine-2-carboxylic acid (Analogous Scaffold Data). National Library of Medicine.
-
Sigma-Aldrich. (n.d.).[8][6] (S)-Boc-5-oxopyrrolidine-2-carboxylic acid (Analogous Scaffold Data). Merck KGaA.
Sources
- 1. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 3. acs.figshare.com [acs.figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 16639150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
The Rigid Backbone: A Technical Guide to the Discovery and Evolution of Piperazine-Based Peptidomimetics
Part 1: Executive Summary & Rationale
The transition from bioactive peptides to small-molecule drugs is often hindered by the "peptide paradox": high potency and selectivity coupled with poor bioavailability and rapid metabolic instability. Piperazine-based peptidomimetics represent a foundational solution to this paradox.
By replacing the labile amide backbone of a peptide with a rigid, saturated six-membered piperazine ring, researchers can lock pharmacophores into bioactive conformations (specifically
The Core Value Proposition
-
Conformational Restriction: The piperazine ring restricts the
-space of attached side chains, reducing the entropic penalty of binding. -
Metabolic Stability: Replacement of the peptide bond with a carbon-carbon or tertiary amine linkage eliminates proteolysis sites.
-
Vector Control: The chair conformation of piperazine allows for precise equatorial/axial display of substituents, mimicking the
and residues of a -turn.
Part 2: Historical Evolution (From Serendipity to Rational Design)
The history of piperazine peptidomimetics is defined by the shift from screening natural products to the rational design of "privileged structures."
The Somatostatin Milestone (The Merck Era)
In the early 1990s, the Merck Research Laboratories (led by Ralph Hirschmann and Paul Anderson) sought to convert Somatostatin, a cyclic peptide hormone, into a non-peptide orally active drug.
-
The Challenge: Somatostatin regulates growth hormone release but has a half-life of minutes.
-
The Breakthrough: They identified that the biological activity resided in a
-turn comprising Phe-Trp-Lys-Thr. -
The Scaffold: While Hirschmann initially gained fame for a
-D-glucose scaffold, the team concurrently explored piperazine and ketopiperazine scaffolds. These simple rings could mimic the geometry of the peptide backbone turn, positioning the critical Indole (Trp) and Amine (Lys) side chains in the correct spatial orientation for receptor binding.
The Combinatorial Boom (Ugi & Petasis)
The mid-90s saw the explosion of combinatorial chemistry. The Ugi Four-Component Reaction (U-4CR) became the workhorse for generating piperazine libraries. The ability to assemble four diverse inputs into a single piperazine precursor in one pot allowed for the rapid exploration of chemical space, leading to hits against GPCRs and proteases.
The HIV Protease Victory
Perhaps the most commercially significant application is Indinavir (Crixivan) .
-
Mechanism: HIV protease cleaves the Phe-Pro peptide bond.
-
Design: Indinavir utilizes a hydroxyethylamine core (a transition state isostere) but relies on a piperazine moiety to improve solubility and bioavailability. The synthesis of this piperazine core often utilized Ugi-type chemistry in process development, showcasing the scalability of the scaffold.
Part 3: Structural Mechanics & Visualization
To design a successful mimetic, one must understand how the scaffold maps to the native peptide.
The Beta-Turn Mimetic Concept
A Type I or Type II
-
The Mapping: A 2-oxopiperazine or diketopiperazine (DKP) ring acts as a rigid template. The ring nitrogens and carbons replace the peptide backbone atoms, forcing substituents into specific vectors that mimic the side chains of the
and amino acids.
Figure 1: The evolutionary logic from flexible peptide to rigid piperazine drug.
Part 4: Synthetic Protocols (The "How-To")
The following protocol describes the Solid-Phase Synthesis of 2-Oxopiperazines . This method is preferred for library generation because it is self-validating (stepwise QC) and modular.
Protocol: On-Resin Cyclization Strategy
Objective: Synthesize a library of 1,4-disubstituted-2-oxopiperazines.
Reagents & Materials
-
Resin: Wang resin or Rink Amide resin (0.5–0.8 mmol/g loading).
-
Amino Acids: Fmoc-protected amino acids.[3]
-
Alkylation Agent: Bromoacetic acid or
-bromo acids. -
Solvents: DMF (peptide grade), DCM, MeOH.
-
QC: Ninhydrin test kit, LC-MS.
Step-by-Step Workflow
1. Resin Loading (The Anchor)
-
Swell resin in DCM for 30 min.
-
Couple the first Fmoc-amino acid (Residue
) using standard DIC/HOBt coupling. -
QC Check: Kaiser test must be negative (no free amines on resin).
-
Deprotect Fmoc (20% Piperidine/DMF).
2. Reductive Alkylation (The Backbone)
-
Rationale: We introduce the second nitrogen and the carbon backbone of the ring here.
-
React the resin-bound amine with an Fmoc-amino aldehyde (reductive amination) OR perform a nucleophilic substitution with an
-bromo acid. -
Preferred Route (Bromoacetylation): Treat resin with Bromoacetic acid (5 eq) and DIC (5 eq) in DMF for 2 hours.
-
QC Check: Kaiser test negative.
3. Amine Displacement (Ring Closure Precursor)
-
Displace the bromide with a primary amine (
) in DMSO (2M solution) overnight. -
Mechanism:[4][5][6][7][8] This introduces the substituent that will become
of the piperazine. -
QC Check: Chloranil test positive (presence of secondary amine).
4. Cyclization (The Critical Step)
-
This step requires careful optimization. The linear precursor is now attached to the resin.
-
Coupling: Couple the next Fmoc-amino acid (Residue
) to the secondary amine generated in Step 3 using HATU/HOAt (stronger coupling required for secondary amines). -
Ring Closure: Remove the Fmoc group. The free amine will attack the carbonyl of the resin-bound ester (if using specific linkers) or an internal electrophile.
-
Alternative (DKP formation): If making Diketopiperazines, simple Fmoc deprotection often triggers spontaneous cyclization and cleavage from the resin (cyclative cleavage).
5. Cleavage & Validation
-
Treat resin with 95% TFA / 2.5% TIS / 2.5%
. -
Precipitate in cold diethyl ether.
-
Validation: Dissolve crude in MeOH. Inject on LC-MS. Look for
corresponding to the cyclized mass (Linear mass - 18 Da for water loss).
Visualization of Synthetic Logic
Figure 2: Solid-phase workflow for Diketopiperazine (DKP) generation.
Part 5: Data Summary & Comparison
When selecting a scaffold, compare the piperazine mimetic against the native peptide to justify the engineering effort.
| Feature | Native Peptide | Piperazine Mimetic | Causality/Rationale |
| H-Bond Donors | High (Backbone Amides) | Low (Tertiary Amines) | Reduced H-bond donors improve membrane permeability (Lipinski's Rule of 5). |
| Proteolytic Stability | Low ( | High ( | Absence of cleavable amide bonds prevents protease recognition. |
| Conformational Entropy | High (Flexible) | Low (Rigid) | Pre-organization reduces the entropic cost of binding ( |
| Solubility | Variable | High | Basic nitrogens in the piperazine ring can be protonated to form salts. |
Part 6: References
-
Hirschmann, R., et al. (1993).[9] Nonpeptidal Peptidomimetics with a Beta-D-Glucose Scaffolding.[10]Journal of the American Chemical Society . Link (Note: Foundational text on scaffold design logic).
-
Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors.Angewandte Chemie International Edition . Link
-
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan.Current Medicinal Chemistry . (Describes the Ugi/Piperazine connection for Indinavir).
-
Micklatcher, C., et al. (2022). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence.The Journal of Organic Chemistry . Link
-
BenchChem Protocols. Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. Ugi reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Carboxylate Anchor: Mechanistic & Synthetic Role in Piperazine Pharmacophores
Executive Summary
The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutics ranging from antihistamines to kinase inhibitors. However, the introduction of a carboxylic acid moiety —either directly on the ring or via a short linker—fundamentally alters the molecule's fate. This guide dissects the role of this acidic group not merely as a solubilizer, but as a pharmacodynamic anchor and a pharmacokinetic gatekeeper .
We will explore how the carboxylate group transforms basic piperazines into zwitterions, extends receptor residence time via salt bridges (specifically Lysine interactions), and restricts Blood-Brain Barrier (BBB) permeation to eliminate CNS toxicity.
Physicochemical Impact: The Zwitterionic Switch
The piperazine core is naturally basic (pKa₁ ~5.3, pKa₂ ~9.7).[1] Attaching a carboxylic acid (pKa ~4.5) creates a complex ionization profile. At physiological pH (7.4), these derivatives predominantly exist as zwitterions .
Solubility and Permeability (LogD vs. LogP)
While the lipophilicity (LogP) of the neutral molecule might suggest membrane permeability, the distribution coefficient (LogD) at pH 7.4 is often significantly lower due to ionization.
-
The Benefit: The zwitterionic state creates a high solvation energy barrier, preventing passive diffusion across the tight junctions of the BBB.
-
The Trade-off: Oral bioavailability can be compromised unless specific transporters (e.g., OATPs) are targeted or prodrug strategies (esters) are employed.
Ionization Equilibrium Diagram
The following diagram illustrates the protonation states of a typical N-acetic acid piperazine derivative.
Figure 1: Ionization equilibrium of N-substituted piperazine acetic acids. The zwitterionic species dominates at physiological pH.
Pharmacodynamics: The "Anchor" Mechanism
The carboxylic acid is rarely a passive bystander. In G-Protein Coupled Receptors (GPCRs), it often serves as an electrostatic anchor, interacting with positively charged residues (Arginine or Lysine) deep within the binding pocket.
Case Study: Cetirizine & The H1 Receptor
Cetirizine (a piperazine derivative) is a second-generation antihistamine.[2] Its predecessor, hydroxyzine, lacks the carboxylic acid and causes sedation.
-
The Mechanism: The carboxylic acid of cetirizine forms a specific salt bridge with Lysine 191 (Lys191) in the transmembrane region of the Histamine H1 receptor.
-
Residence Time: This interaction transforms the binding kinetics. While non-acidic analogs dissociate rapidly, the carboxylate-Lys191 bond creates a "pseudo-irreversible" binding mode, significantly extending the drug's residence time (dissociation half-life > 140 min). This correlates directly to its once-daily dosing efficacy.
Receptor Interaction Map
Figure 2: Mechanistic role of the carboxylic acid moiety in anchoring piperazine derivatives to the H1 receptor.
Synthetic Strategies & Protocols
Synthesizing piperazine carboxylates requires controlling the nucleophilicity of the two nitrogen atoms to prevent bis-alkylation.
Core Synthetic Routes
-
Direct Alkylation (SN2): Reaction with
-halo acids (e.g., chloroacetic acid). Requires careful pH control or protecting groups. -
Reductive Amination: Reaction with glyoxylic acid derivatives.
-
Anhydride Opening: Reaction with cyclic anhydrides (e.g., succinic anhydride) to yield hemi-amides.
Detailed Experimental Protocol: Synthesis of N-Piperazine Acetic Acid
Objective: Selective mono-alkylation of a 1-substituted piperazine.
Reagents:
-
1-Phenylpiperazine (1.0 eq)[3]
-
tert-Butyl bromoacetate (1.1 eq) (Use ester to prevent zwitterion issues during workup)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN) (Solvent)
-
Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (For deprotection)
Step-by-Step Methodology:
-
Alkylation:
-
Dissolve 1-phenylpiperazine (10 mmol) in anhydrous ACN (50 mL).
-
Add
(20 mmol) and stir at room temperature for 15 min. -
Dropwise add tert-butyl bromoacetate (11 mmol) dissolved in ACN (10 mL) over 30 minutes. Note: Slow addition favors mono-alkylation.
-
Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over
. Purify via flash column chromatography.
-
-
Hydrolysis (Deprotection):
-
Dissolve the intermediate ester in DCM (20 mL).
-
Add TFA (5 mL) carefully at 0°C.
-
Stir at room temperature for 2 hours.
-
Isolation: Evaporate volatiles. The product is often a TFA salt. To obtain the zwitterion, dissolve in minimal MeOH and neutralize with Amberlyst A-21 (weakly basic resin) or adjust pH to isoelectric point (~6.5) to precipitate the free acid.
-
Synthetic Workflow Diagram
Figure 3: Two-step synthetic pathway for generating piperazine carboxylic acids via ester intermediates.
Comparative Data: Acid vs. Non-Acid Derivatives
The table below highlights the dramatic shift in properties when a carboxylic acid is introduced to a piperazine scaffold (using the H1 antagonist class as a model).
| Feature | Non-Acidic Analog (e.g., Hydroxyzine) | Acidic Derivative (e.g., Cetirizine) | Impact of Carboxyl Group |
| LogD (pH 7.4) | High (> 2.5) | Low (< 0.5) | Drastic reduction in lipophilicity due to ionization. |
| BBB Penetration | High (Readily crosses) | Negligible | Prevents CNS side effects (sedation). |
| Receptor Off-Rate | Fast ( | Slow ( | Lys191 interaction anchors the drug. |
| Selectivity | Moderate (Dirty profile) | High | Electrostatic steering improves specificity. |
| Metabolism | CYP450 Oxidative | Minimal / Renal Excretion | Acid group often precludes CYP metabolism; excreted unchanged. |
Bioisosteric Replacements[4]
When the carboxylic acid confers poor oral bioavailability or rapid glucuronidation, Tetrazoles are the gold-standard bioisostere.
-
pKa Similarity: Tetrazoles have a pKa ~4.9 (similar to COOH ~4.5).
-
Binding: They maintain the ability to form salt bridges with Arginine/Lysine.
-
Metabolic Stability: They are resistant to glucuronidation and esterases.
References
-
Gillard, M., et al. (2002). "Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194)."[4] Molecular Pharmacology, 61(2), 391–399.[4]
-
Vaillancourt, M., et al. (2022). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds."[5] Journal of Agricultural and Food Chemistry. [6]
-
Mazák, K., & Noszál, B. (2020). "Physicochemical Properties of Zwitterionic Drugs in Therapy."[7] ChemistrySelect.
-
Halimehjani, A. Z., & Badali, E. (2019). "DABCO bond cleavage for the synthesis of piperazine derivatives."[8] RSC Advances, 9, 36666-36683.
-
PubChem Compound Summary. "(R)-Piperazine-2-carboxylic acid."[3]
Sources
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. (R)-Piperazine-2-carboxylic acid | C5H10N2O2 | CID 6558437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Binding characteristics of cetirizine and levocetirizine to human H(1) histamine receptors: contribution of Lys(191) and Thr(194) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DABCO bond cleavage for the synthesis of piperazine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07870C [pubs.rsc.org]
Technical Deep Dive: The Boc Protecting Group in Solid Phase Peptide Synthesis (SPPS)
Executive Summary
While Fmoc chemistry has become the industry standard for routine peptide synthesis due to its milder conditions, tert-Butyloxycarbonyl (Boc) chemistry remains an indispensable tool for complex, aggregation-prone, or "difficult" peptide sequences. Initiated by R.B.[1] Merrifield in his Nobel Prize-winning work, Boc chemistry offers superior resin solvation and reduced peptide aggregation during chain assembly.
This guide provides a rigorous technical analysis of the Boc protecting group, detailing its mechanistic underpinnings, the critical "Low-High" HF cleavage protocol, and the strategic decision-making process for choosing Boc over Fmoc in high-stakes drug development.
Part 1: The Chemical Architecture
The Orthogonal Strategy
Boc chemistry relies on a graduated acid lability principle. This is distinct from the Fmoc strategy, which uses a base-labile temporary group and acid-labile permanent groups.
-
Temporary Protection (N-terminus): The Boc group is removed by moderately strong acid (Trifluoroacetic acid, TFA).
-
Permanent Protection (Side-chains): Benzyl-based groups (Bzl, Z, Tos, etc.) are stable to TFA but cleaved by strong anhydrous acid (Hydrogen Fluoride, HF) or trifluoromethanesulfonic acid (TFMSA).
Mechanistic Action
The removal of the Boc group is an acid-catalyzed elimination. Upon protonation of the carbonyl oxygen by TFA, the tert-butyl cation is cleaved, releasing the free amine, CO₂, and isobutylene.
Critical Process Parameter (CPP): The generation of the tert-butyl cation is the defining challenge of Boc chemistry. This electrophilic species must be immediately sequestered by scavengers to prevent re-alkylation of nucleophilic side chains (Trp, Met, Cys).
Part 2: The Boc-SPPS Workflow
Resin Selection
In Boc synthesis, the resin-linker bond must withstand repeated exposure to TFA.
-
PAM Resin (Phenylacetamidomethyl): The "Gold Standard" for peptide acids. It is ~100 times more stable to TFA than standard benzyl ester resins, preventing premature chain loss.
-
MBHA Resin (Methylbenzhydrylamine): Used for generating C-terminal amides.
The Synthesis Cycle
Unlike Fmoc chemistry, which requires a simple base wash, Boc chemistry requires a distinct neutralization step because the amine is protonated (salt form) after TFA treatment.
The Cycle Steps:
-
Deprotection: 50% TFA in Dichloromethane (DCM).[1]
-
Wash: DCM (to remove excess acid).
-
Neutralization: 5-10% Diisopropylethylamine (DIEA) in DCM. Crucial: The amine must be free-based to react.
-
Coupling: Activated amino acid (DCC/HOBt or HBTU/DIEA).
Part 3: The Critical Finale – HF Cleavage
The use of anhydrous Hydrogen Fluoride (HF) is the primary barrier to entry for Boc chemistry, but it is also its most powerful feature. HF is a small, penetrating molecule that cleaves the peptide from the resin and removes all side-chain protection simultaneously.
Safety First
WARNING: HF is lethal and penetrates skin to decalcify bone.
-
Mandatory: specialized HF-resistant apparatus (Kel-F or Teflon lines).
-
Never use glass (HF dissolves silica).
-
Calcium Gluconate gel must be instantly accessible.
The "Low-High" HF Protocol
To minimize side reactions (like the alkylation of Tyrosine or Methionine), a two-stage cleavage is recommended for complex sequences.
-
Low HF: A mixture of HF, Dimethyl sulfide (DMS), and p-Cresol (1:3:1) at 0°C. This removes most side-chain groups via an SN2 mechanism, suppressing carbocation formation.
-
High HF: Evaporate DMS, then treat with standard HF (90% HF, 10% Anisole). This cleaves the peptide from the resin (SN1 mechanism).
Part 4: Comparative Analysis (Boc vs. Fmoc)
When should a researcher choose the hazardous Boc route over the milder Fmoc route?
| Feature | Boc Chemistry | Fmoc Chemistry |
| Solubility | Superior. Acidic conditions break up beta-sheet aggregation (structure-disrupting). | Moderate. Aggregation can be severe in long hydrophobic sequences. |
| Deprotection | TFA (Acidic).[2] | Piperidine (Basic).[3][4] |
| Final Cleavage | HF (Dangerous, requires special rig). | TFA (Standard fume hood). |
| Cost | Generally lower raw material costs.[] | Higher (Fmoc-AAs are more expensive). |
| Synthesis Purity | Often higher for "difficult" sequences due to better solvation. | High for standard sequences; struggles with aggregation. |
| Orthogonality | Acid/Acid (Graduated). | Base/Acid (True Orthogonality). |
Strategic Insight: Choose Boc for:
-
Long peptides (>40 residues) where aggregation in Fmoc synthesis leads to truncated sequences.
-
Thioester synthesis for Native Chemical Ligation (NCL).
-
Base-sensitive sequences (e.g., depsipeptides).
Part 5: Detailed Experimental Protocols
Protocol: Manual Boc Deprotection and Coupling
Standard scale: 0.5 mmol
-
Swelling: Swell resin in DCM for 30 mins.
-
Deprotection:
-
Neutralization:
-
Add 5% DIEA in DCM. Shake for 2 mins.
-
Drain.
-
Add 5% DIEA in DCM. Shake for 5 mins.
-
Drain and wash with DCM (5 x 1 min).
-
-
Coupling:
-
Monitoring: Perform Kaiser Test. If blue, re-couple.
Protocol: Scavenger Cocktail Selection
The choice of scavenger depends on the amino acids present in the sequence.[1]
-
Standard: Anisole (10% v/v in HF).
-
Methionine-containing: p-Cresol + Dimethyl sulfide (DMS).
-
Tryptophan/Cysteine-containing: Thioanisole + Ethanedithiol (EDT).
-
Trp(For)-containing: Requires "Low-High" HF or thiolytic removal of the formyl group.[7]
References
-
Merrifield, R. B. (1963).[4][9] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3‐4), 180-193. Link
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442-6455. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link
Sources
- 1. chempep.com [chempep.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Oxopiperazine Scaffold: A Master Key for Peptidomimetic Drug Design
Topic: Key features of 2-oxopiperazine scaffold in medicinal chemistry Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 2-oxopiperazine (piperazin-2-one) scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its ability to bridge the gap between small molecule pharmacokinetics and peptide-like target affinity. Unlike the flexible piperazine ring common in CNS drugs, the 2-oxopiperazine incorporates a lactam moiety that imparts planarity and hydrogen-bonding directionality. This guide analyzes the scaffold’s structural utility as a constrained peptidomimetic, specifically for
Structural & Electronic Fundamentals
The 2-oxopiperazine core is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. This architecture offers distinct advantages over acyclic peptides and simple piperazines.
Conformational Rigidity
The introduction of the carbonyl group at C2 creates an amide bond (lactam) within the ring. This restricts rotation around the N1-C2 bond, forcing the ring into a specific conformation (typically a twisted boat or half-chair).
-
Medicinal Impact: This constraint reduces the entropic penalty upon binding to a protein target. Unlike flexible peptides that must "freeze" into a bioactive conformation, the 2-oxopiperazine is pre-organized.
-
Chirality: The scaffold supports stereocenters at C3, C5, and C6, allowing for precise vectorization of side chains to match the
, , and residues of a peptide turn.
Electronic Profile
-
Hydrogen Bonding: The amide NH (if N1 is unsubstituted) serves as a hydrogen bond donor (HBD), while the carbonyl oxygen is a hydrogen bond acceptor (HBA). The N4 nitrogen remains basic (pKa ~ 6-8 depending on substitution), serving as a protonation site for solubility or ionic interactions.
-
Metabolic Stability: The cyclic amide (lactam) is significantly more resistant to proteolytic cleavage by serum proteases compared to linear peptide bonds, enhancing in vivo half-life (
).
The Peptidomimetic Advantage: -Turn Mimicry
The "killer application" of the 2-oxopiperazine scaffold is its ability to mimic Type I and Type II
Pharmacophore Mapping
In a native
Figure 1: Pharmacophore mapping of the 2-oxopiperazine scaffold against a peptide
Synthetic Architectures: The Ugi Route
The most robust method for constructing highly substituted 2-oxopiperazine libraries is the Ugi Multicomponent Reaction (MCR) followed by post-condensation cyclization. This approach allows for the simultaneous introduction of four points of diversity.
The Ugi-Deprotection-Cyclization Strategy
This protocol utilizes a bifunctional starting material (usually an N-protected amino acid or an amino aldehyde) to facilitate ring closure after the initial Ugi condensation.
Key Causality:
-
Ugi Reaction: Combines an amine, aldehyde, isocyanide, and carboxylic acid to form a linear diamide backbone.[1]
-
Deprotection: Removal of an N-protecting group (e.g., Boc) reveals a nucleophilic amine.
-
Cyclization: The newly freed amine attacks a built-in electrophile (usually an ester from the amino acid component) to close the ring.
Figure 2: The Ugi-Deprotection-Cyclization workflow for generating 2-oxopiperazine libraries.[2] This route ensures high atom economy and diversity.[3]
Therapeutic Case Studies
Factor Xa Inhibitors (Anticoagulants)
The 2-oxopiperazine core has been extensively explored as a replacement for the morpholinone core in Factor Xa inhibitors (e.g., analogs of Rivaroxaban).
-
Mechanism: The scaffold serves as a neutral, semi-rigid linker that orients the P1 (chlorophenyl/bromophenyl) and P4 (aryl) moieties into the S1 and S4 pockets of the coagulation factor.
-
Advantage: The N1-C2 lactam bond provides better metabolic stability than the morpholinone ester/carbamate linkages found in earlier generation inhibitors.
Bradykinin and Tachykinin Antagonists
Researchers have utilized the scaffold to antagonize GPCRs.
-
Design: By placing bulky hydrophobic groups at C3 and N4, the molecule mimics the C-terminal phenylalanine residues of Substance P or Bradykinin.
-
Outcome: High-affinity antagonists that are orally bioavailable, unlike their peptide parents.
Helix Mimetics (Protein-Protein Interactions)
Based on work by Arora et al., 2-oxopiperazines are used to mimic the
-
Application: Disruption of the p53-MDM2 interaction. The rigid scaffold projects hydrophobic side chains on one face of the molecule, effectively mimicking the "hot spot" residues of the p53 helix that bind to MDM2.
Experimental Protocol: Solid-Phase Synthesis of 2-Oxopiperazine
Context: This protocol describes a solid-phase adaptation of the Ugi route, ideal for combinatorial library generation.
Objective: Synthesis of a 1,3,4-trisubstituted-2-oxopiperazine library.
Materials
-
Resin: Fmoc-Rink Amide MBHA resin.
-
Reagents: Piperidine (20% in DMF), Fmoc-Amino Acids, Aldehydes, Isocyanides, TFA.
-
Solvents: DMF, DCM, MeOH.
Step-by-Step Methodology
-
Resin Loading (Anchor Step):
-
Swell Fmoc-Rink Amide resin (100 mg) in DCM for 20 min.
-
Deprotect Fmoc using 20% piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x).
-
Couple Fmoc-Diamine (e.g., N-Fmoc-ethylenediamine) using HBTU/DIPEA to establish the N1-C6-C5-N4 backbone precursor.
-
-
Ugi Reaction (The Diversity Step):
-
Deprotect the Fmoc group from the resin-bound diamine.
-
Suspend resin in MeOH/DCM (1:1).
-
Add Aldehyde (5 eq) and agitate for 1 hour to form the imine (Schiff base).
-
Add Boc-Amino Acid (5 eq) and Isocyanide (5 eq).
-
Agitate at room temperature for 24-48 hours.
-
Validation: Perform a chloranil test. Negative result indicates consumption of the secondary amine.
-
-
Cyclization (The Scaffold Formation):
-
Treat resin with 20% TFA in DCM (30 min) to remove the Boc group from the amino acid component.
-
Wash resin with 10% DIPEA in DCM to neutralize the ammonium salt.
-
Agitate in DMF at 60°C for 4 hours. The free amine attacks the amide carbonyl (formed during Ugi) or an adjacent ester to close the ring. Note: Spontaneous cyclization often occurs upon neutralization.
-
-
Cleavage and Analysis:
-
Cleave the final compound from the resin using 95% TFA / 2.5% TIS / 2.5% H2O.
-
Precipitate in cold diethyl ether.
-
Data Output: Analyze via LC-MS. The mass spectrum should show the molecular ion corresponding to the cyclized lactam (M+H).
-
References
-
Herrero, S., et al. (2002).[] "2-Oxopiperazine-Based
-Turn Conformationally Constrained Peptides: Synthesis of CCK-4 Analogues." The Journal of Organic Chemistry. Link -
Arora, P. S., et al. (2008). "Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Golebiowski, A., et al. (2002).[5] "Solid-Supported Synthesis of Putative Peptide
-Turn Mimetics via Ugi Reaction for Diketopiperazine Formation." Journal of Combinatorial Chemistry. Link -
Brockmeyer, F., et al. (2023). "Ugi 5-center-4-component reaction of
-amino aldehydes and its application in synthesis of 2-oxopiperazines." Molecular Diversity. Link -
Micklatcher, C., & Cushman, M. (2012). "Bicyclic Piperazine Mimetics of the Peptide
-Turn Assembled via the Castagnoli-Cushman Reaction." Synthesis. Link
Sources
Technical Guide: Stereochemistry & Synthesis of 1-Boc-5-oxopiperazine-2-carboxylic acid
The following technical guide details the stereochemical and synthetic architecture of 1-Boc-5-oxopiperazine-2-carboxylic acid , a privileged peptidomimetic scaffold.
Executive Summary
The 1-Boc-5-oxopiperazine-2-carboxylic acid scaffold represents a critical class of constrained amino acid analogs used in modern drug discovery. By restricting the conformational freedom of the peptide backbone, this heterocycle mimics specific secondary structures—most notably
This guide focuses on the (S)-enantiomer (derived from L-serine or L-glutamate precursors), which is the primary pharmacophore for mimicking natural L-amino acid residues in bioactive ligands.
Structural Fundamentals & Stereochemical Significance[1]
The Chiral Core
The molecule features a single chiral center at C2 . The absolute configuration at this position dictates the vector orientation of the carboxylic acid (C-terminus mimic) and the overall topology of the ring.
-
(
)-Configuration: Corresponds to the natural L-amino acid stereochemistry. In peptidomimetics, this enantiomer is typically required to maintain the native binding trajectory of the parent peptide. -
(
)-Configuration: Often used as a negative control or to induce "reverse-turn" geometries.
Conformational Dynamics
Unlike the rigid planar structure of aromatic heterocycles, the 5-oxopiperazine ring exists in a dynamic equilibrium between twist-boat and half-chair conformations. This flexibility is governed by:
-
Allylic Strain (
): Interaction between the N1-Boc group and substituents at C2 or C6. -
Planarity of the Lactam: The N4-C5 amide bond forces atoms C3-N4-C5-C6 toward planarity, constraining the ring puckering.
| Parameter | Characteristic | Impact on Drug Design |
| Ring Geometry | Non-planar (Twist-Boat vs. Half-Chair) | Mimics peptide turn motifs ( |
| C2 Stereocenter | ( | Determines side-chain projection (axial vs. equatorial). |
| N1-Protecting Group | tert-Butoxycarbonyl (Boc) | Orthogonal protection; induces steric bulk that influences ring conformation. |
| Lactam Region | C5-Oxo / N4-H | Hydrogen bond donor/acceptor site; mimics the peptide bond. |
Synthetic Pathways & Stereocontrol
The synthesis of 1-Boc-5-oxopiperazine-2-carboxylic acid requires a strategy that builds the heterocycle while preserving the integrity of the chiral center . The most robust method involves the "Serine-Glyoxylate" route, which utilizes the chiral pool (L-Serine) to establish the C2 stereochemistry before ring closure.
The "Serine-Glyoxylate" Route (Guitot Protocol)
This method is preferred for its high enantiomeric excess (
Step-by-Step Methodology
Phase 1: Reductive Alkylation
-
Reagents: L-Serine methyl ester hydrochloride, Ethyl glyoxylate (50% in toluene), Sodium cyanoborohydride (
), Methanol. -
Protocol:
-
Dissolve L-Serine methyl ester in MeOH.
-
Add Ethyl glyoxylate (1.1 eq) and stir for 1 hour to form the imine intermediate.
-
Add
(1.5 eq) slowly at . -
Mechanism: The hydride reduces the imine to the secondary amine, yielding N-(ethoxycarbonylmethyl)-L-serine methyl ester .
-
Checkpoint: Verify formation of the mono-alkylated product via LC-MS (Target Mass = MW of Serine ester + 86 Da).
-
Phase 2: Functional Group Activation & Cyclization
-
Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (
), Sodium Azide ( ), (Pd/C). -
Protocol:
-
Mesylation: Treat the secondary amine with MsCl/Et3N to activate the serine hydroxyl group.
-
Azidation: Displace the mesylate with
in DMF at . This inverts the stereocenter at the side chain (not C2) if it were chiral, but here it introduces the second nitrogen. -
Reduction/Cyclization: Hydrogenate the azide (
, Pd/C). The resulting amine will spontaneously attack the ethyl ester (from the glyoxylate fragment) to close the lactam ring.
-
Phase 3: N1-Boc Protection
-
Reagents: Di-tert-butyl dicarbonate (
), , Dichloromethane (DCM). -
Protocol:
-
Dissolve the crude 5-oxopiperazine-2-carboxylate in DCM.
-
Add
(1.2 eq) and base. -
Stir 12h. Purification via silica gel chromatography.[1]
-
Visualization of Synthetic Logic
The following diagram illustrates the logical flow of the synthesis, highlighting the preservation of the chiral center.
Figure 1: Synthetic workflow for the stereoselective construction of the 1-Boc-5-oxopiperazine scaffold starting from L-Serine.
Analytical Validation (Self-Validating Protocols)
To ensure the integrity of the synthesized scaffold, the following analytical checkpoints are mandatory.
Stereochemical Purity (Chiral HPLC)
Racemization at C2 is a common risk during the basic cyclization or protection steps.
-
Method: Chiral Stationary Phase HPLC (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Hexane/Isopropanol (typically 90:10).
-
Criterion: The (
)-enantiomer must show >98% . Compare against a racemic standard prepared by mixing ( ) and ( ) batches.
NMR Conformational Analysis
The
-
Key Signal: The proton at C2 (
). -
Coupling: Look for vicinal coupling with the C3 protons.
-
Axial-Axial coupling: Large
value (~10-12 Hz) indicates a chair-like conformation with the substituent in the equatorial position. -
Axial-Equatorial coupling: Smaller
value (~2-5 Hz).
-
-
Rotamers: Due to the Boc group, NMR signals may appear broad or split at room temperature. Run variable-temperature (VT) NMR at
to coalesce rotamers for clear assignment.
Application in Peptidomimetics[4][5][6]
The 1-Boc-5-oxopiperazine-2-carboxylic acid scaffold is utilized to introduce local constraints in peptide chains.
Turn Mimicry
-
-Turn Mimic: The 5-oxopiperazine ring constrains the
and angles of the backbone, effectively locking the peptide into a turn geometry that mimics the and residues of a reverse turn. -
Protease Stability: The replacement of the labile peptide bond with a heterocyclic lactam significantly increases the half-life of the compound in plasma.
Drug Design Workflow
When incorporating this scaffold into a drug candidate:
-
Deprotection: Remove the Boc group (TFA/DCM) to expose the secondary amine (N1).
-
Coupling: React N1 with the upstream amino acid (N-terminus extension).
-
Amidation: React the C2-Carboxylic acid with the downstream amine (C-terminus extension).
Figure 2: Impact of the 5-oxopiperazine scaffold on pharmacological properties and target applications.
References
-
Guitot, K., et al. (2009).[3] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.
-
Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7(16), 3338-3342.[1]
-
ChemicalBook. (n.d.). "1-Boc-piperazine-2-carboxylic acid Product Properties."
-
Chem-Impex. (n.d.). "1-Boc-piperazine-2-carboxylic acid Applications in Pharmaceutical Development."
Sources
- 1. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability & Synthetic Accessibility: (R)- and (S)-Boc-5-oxopiperazine-2-carboxylic Acid
This guide serves as a technical whitepaper for medicinal chemists and sourcing specialists evaluating the acquisition versus synthesis of (R)- and (S)-1-Boc-5-oxopiperazine-2-carboxylic acid.
Executive Summary
Status: Restricted Commercial Availability While the racemic scaffold (1-Boc-5-oxopiperazine-2-carboxylic acid ) is a standard catalog item available from major distributors (e.g., Sigma-Aldrich, Bidepharm), the enantiopure (R)- and (S)- isomers are not widely established as stock items with unique, stable CAS numbers in global chemical inventories.[1]
Researchers requiring high optical purity (>98% ee) for peptidomimetic applications face a "Make vs. Buy" decision:
-
Buy: Purchase the racemate (CAS 1246553-28-5) and perform chiral resolution (inefficient).
-
Contract: Engage custom synthesis services (lead time: 4–6 weeks).
-
Synthesize: Adopt the established Serine-Glyoxylate route (2–3 steps, high yield).
Chemical Profile & Stereochemistry
The 5-oxopiperazine-2-carboxylic acid scaffold (also known as 5-oxopiperazic acid or PCA) is a constrained amino acid analogue used to induce specific secondary structures (e.g.,
| Feature | Specification |
| IUPAC Name | 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |
| Common Name | Boc-5-oxo-PCA; Boc-5-oxopiperazic acid |
| CAS (Racemate) | 1246553-28-5 |
| CAS (Enantiomers) | Not formally established in major catalogs; typically referenced via synthesis. |
| Molecular Formula | |
| Molecular Weight | 244.24 g/mol |
| Key Functionality |
⚠️ Critical Sourcing Warning: The "Piperidine" Trap
Search algorithms frequently conflate Piperazine (2 nitrogens) with Piperidine (1 nitrogen) or Pyrrolidine (5-membered ring).[1]
-
Common False Positive: (S)-1-Boc-5-oxopiperidine -2-carboxylic acid (CAS 915976-41-9).
-
Common False Positive: (S)-Boc-5-oxopyrrolidine -2-carboxylic acid (Pyroglutamic acid derivative, CAS 53100-44-0).
Verification Protocol: Always verify the structure contains a six-membered ring with two nitrogen atoms (positions 1 and 4) before purchasing.[1]
Commercial Landscape Analysis
Availability Matrix
| Form | Availability Status | Primary Vendors | Approx. Cost | Lead Time |
| Racemate | In Stock | Sigma-Aldrich, Bidepharm, Ambeed | ~$170 / g | 1–3 Days |
| (S)-Enantiomer | Custom / Inquire | Huazheng Biotech, Pharmablock | Inquire | 4–6 Weeks |
| (R)-Enantiomer | Custom / Inquire | Huazheng Biotech, Pharmablock | Inquire | 4–6 Weeks |
Sourcing Recommendation
For early-stage SAR (Structure-Activity Relationship) where racemic mixtures are acceptable, purchase the catalog racemate (CAS 1246553-28-5).[1] For stereoselective synthesis, do not rely on catalog availability. The most reliable path is in-house synthesis or custom manufacturing using the protocol defined below.
Synthetic Accessibility (The "Make" Option)
The authoritative route to enantiopure (R)- and (S)-Boc-5-oxopiperazine-2-carboxylic acid was established by Guitot et al. (2009). This pathway uses cheap chiral pool starting materials (Serine) to set the stereocenter, avoiding expensive chiral resolution.
Mechanistic Pathway
The synthesis relies on the reductive amination of L-Serine (for the S-isomer) or D-Serine (for the R-isomer) with Ethyl Glyoxylate , followed by cyclization.[1]
Protocol Summary (Self-Validating):
-
Reductive Amination: React H-Ser(Bzl)-OMe with Ethyl Glyoxylate and
. -
N-Protection: Protect the secondary amine with
.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Cyclization: Hydrogenolytic debenzylation (
) triggers spontaneous intramolecular cyclization to form the lactam ring.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Synthesis Workflow Diagram
Figure 1: Synthetic route to enantiopure (S)-Boc-5-oxopiperazine-2-carboxylic acid. For the (R)-enantiomer, substitute L-Serine with D-Serine.
Applications in Drug Discovery
The 5-oxopiperazine scaffold is a privileged structure in medicinal chemistry, offering specific advantages over flexible peptides:
-
Conformational Restriction: The lactam ring constrains the
andngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> angles, forcing the peptide backbone into a stable turn conformation (often Type II -turn). -
Proteolytic Stability: The N-alkylated amide bond in the ring confers resistance to enzymatic degradation.[1]
-
MDM2/MDMX Inhibition: As cited in recent studies (e.g., Leveraging the multivalent p53 peptide-MdmX interaction), this scaffold is used to mimic the helical face of p53, blocking the p53-MDM2 interaction in cancer therapy.[1]
Decision Logic for Sourcing
Use the following logic to determine your sourcing strategy:
Figure 2: Strategic sourcing decision matrix.
References
-
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.
-
Sigma-Aldrich. "Product Specification: 1-Boc-5-oxo-piperazine-2-carboxylic acid (CAS 1246553-28-5)."[1]
-
Limbach, M., et al. (2009). "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7(16), 3338-3342.
-
National Institutes of Health (NIH). "Leveraging the multivalent p53 peptide-MdmX interaction to guide the improvement of small molecule inhibitors."[1] (Mentioning sourcing from Bidepharm).
Sources
Methodological & Application
Application Note: Protocol for Using 1-Boc-5-oxopiperazine-2-carboxylic Acid in SPPS
This Application Note is structured as a high-level technical guide for the incorporation of 1-Boc-5-oxopiperazine-2-carboxylic acid (Boc-5-oxo-PCA) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). It addresses the specific challenges of secondary amine coupling, steric hindrance, and orthogonality.
Executive Summary & Scientific Context
1-Boc-5-oxopiperazine-2-carboxylic acid is a specialized building block used to introduce a ketopiperazine scaffold into peptide backbones. Structurally, it is a six-membered lactam analogue of pyroglutamic acid. Its incorporation restricts conformational flexibility, often inducing
Key Chemical Challenges:
-
Secondary Amine Nucleophile: Upon removal of the 1-Boc group, the resulting amine (N1) is secondary and intracyclic, significantly reducing nucleophilicity compared to primary amines.
-
Steric Hindrance: The piperazine ring imposes steric bulk, making subsequent chain elongation difficult.
-
Strategy Compatibility: As a Boc-protected derivative, it is natively compatible with Boc SPPS . Its use in Fmoc SPPS is restricted to N-terminal capping unless specialized acid-stable resins (e.g., 2-Chlorotrityl) are employed to allow selective Boc removal without resin cleavage.
Strategic Considerations & Materials
Compatibility Matrix
| Feature | Boc SPPS Strategy | Fmoc SPPS Strategy |
| Resin Compatibility | MBHA, PAM, Merrifield | 2-Cl-Trityl (allows dilute TFA deprotection) |
| Deprotection | TFA (neat or 50% in DCM) | Incompatible with standard Wang/Rink resins (TFA cleaves peptide) |
| Role | Internal sequence or N-cap | Primarily N-terminal Cap |
Required Reagents
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP are mandatory for the step following the scaffold to ensure reaction with the secondary amine.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) to minimize racemization.
-
Monitoring: Chloranil Test (specific for secondary amines). Note: The Kaiser test is ineffective for the secondary amine of the piperazine ring.
Experimental Protocol
Phase 1: Coupling 1-Boc-5-oxopiperazine-2-carboxylic acid to the Resin
This step attaches the C2-carboxylic acid of the scaffold to the N-terminus of the growing peptide chain.
Mechanism: Standard amide bond formation. Risk: Racemization at the C2 chiral center.
-
Activation: Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (3.0 eq) and HATU (2.9 eq) in dry DMF.
-
Base Addition: Add DIPEA (6.0 eq). Crucial: Pre-activate for only 30-60 seconds to minimize racemization.
-
Coupling: Add the mixture to the resin-bound peptide (free amine form).
-
Incubation: Shake at room temperature for 1.5 – 2 hours.
-
Washing: Drain and wash with DMF (3x) and DCM (3x).[1]
-
Validation: Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling of the scaffold's carboxylic acid to the resin.
Phase 2: Deprotection (Boc Removal)
Assumes Boc SPPS strategy.
-
Pre-wash: Wash resin with DCM (1x).
-
Deprotection: Treat resin with 50% TFA in DCM (v/v) containing 0.5% anisole (scavenger) for 2 minutes. Drain.
-
Full Reaction: Treat again with fresh 50% TFA/DCM for 20 minutes.
-
Neutralization: Wash with DCM (3x), then 10% DIPEA in DCM (2x 1 minute) to neutralize the amine salt.
-
Result: The N1 secondary amine is now free and ready for elongation.
Phase 3: Chain Elongation (Coupling to the Secondary Amine)
Critical Step: This is the bottleneck. The N1 amine is sterically hindered and less nucleophilic.
-
Reagent Selection: Use HATU or COMU . Carbodiimides (DIC) are generally too slow for this step.
-
Stoichiometry: Increase the incoming amino acid to 5.0 eq .
-
Procedure:
-
Conditions: Double coupling is mandatory .
-
Coupling 1: 2 hours at RT.
-
Coupling 2: Fresh reagents, 2 hours at RT (or overnight).
-
-
Monitoring: Use the Chloranil Test .
-
Positive: Blue/Green beads (Secondary amine present).
-
Negative: Colorless/Yellow beads (Coupling complete).
-
Visualized Workflow (Boc Strategy)
Figure 1: Step-by-step workflow for incorporating 1-Boc-5-oxopiperazine-2-carboxylic acid in Boc SPPS.
Troubleshooting & Optimization
| Issue | Observation | Root Cause | Corrective Action |
| Incomplete Coupling (Phase 3) | Chloranil test remains blue/green. | Low nucleophilicity of N1 secondary amine. | Switch to Sym-Collidine as base (less steric bulk) or heat to 50°C (microwave assisted). |
| Racemization | Multiple peaks in HPLC. | Over-activation of C2-COOH during Phase 1. | Use Oxyma Pure/DIC instead of HATU for Phase 1. |
| Poor Solubility | Precipitate in reaction vessel. | Aggregation of hydrophobic scaffold. | Use NMP or a DMF/DMSO (9:1) mixture as solvent. |
References
-
Synthesis and Conformational Analysis : Del Valle, J. R., et al. "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics."[2] The Journal of Organic Chemistry, 2009.
-
SPPS Coupling Reagents : El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011.
-
Monitoring Secondary Amines : Vojkovsky, T. "Detection of secondary amines on solid phase." Peptide Research, 1995.
Sources
Application Note: High-Efficiency Amide Coupling of 1-Boc-5-oxopiperazine-2-carboxylic Acid
This Application Note is designed for researchers and medicinal chemists focusing on peptidomimetic synthesis. It details the optimized protocol for amide bond formation using 1-Boc-5-oxopiperazine-2-carboxylic acid (Boc-PCA-OH), a constrained scaffold critical for inducing
Introduction & Chemical Context
1-Boc-5-oxopiperazine-2-carboxylic acid (Boc-PCA-OH) is a privileged scaffold in drug discovery, particularly for the design of peptidomimetics . By constraining the backbone dihedral angles (
Structural Analysis & Challenges
-
Steric Constraint: The piperazine ring rigidly holds the C2-carboxylate and N1-amine (protected) in a specific spatial arrangement. While this pre-organization is beneficial for biological activity, it imposes steric hindrance during the coupling event.[1]
-
Chiral Integrity: The C2 position is a chiral center.[1] Although
-urethane (Boc) protection generally suppresses oxazolone-mediated racemization compared to -acyl groups, the thermodynamic drive to relieve ring strain can still promote epimerization under slow activation conditions. -
Solubility: The lactam (5-oxo) moiety increases polarity, making the starting material soluble in DMF/DMSO but potentially problematic in non-polar solvents like DCM during workup.
Critical Experimental Considerations
Coupling Reagent Selection
For this constrained system, "standard" carbodiimide couplings (EDC/HOBt) are often too slow, leading to incomplete conversion or side reactions.[1]
-
Recommended: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU .[1][2] These reagents provide rapid activation via the At/Oxyma ester, crucial for overcoming the steric barrier of the secondary
-carbon in the ring. -
Alternative: PyBOP can be used if uronium salts are avoided, though phosphate byproducts can be harder to remove.[1]
Base & Additives[1][3][4][5][6]
-
Base: DIPEA (Diisopropylethylamine) is standard.[1][2][3] For extremely sensitive chiral centers, 2,4,6-collidine is a weaker base that minimizes proton abstraction at the C2 position.[1]
-
Additives: If using carbodiimides (EDC), Oxyma Pure is superior to HOBt/HOAt in terms of safety and suppression of racemization.[1]
Detailed Protocol: C-Terminal Amidation
This protocol describes the coupling of 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv) with a primary amine (e.g., H-Phe-OMe or a benzylamine derivative).
Materials
-
Scaffold: 1-Boc-5-oxopiperazine-2-carboxylic acid (
) -
Amine Partner:
(free base or salt) -
Coupling Agent: HATU (
) -
Base: DIPEA (
if amine is free base; if amine is HCl salt) -
Solvent: Anhydrous DMF (
, 0.1 M concentration)
Step-by-Step Procedure
-
Pre-Activation (Critical Step):
-
Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (
, ) in anhydrous DMF ( ) in a dry round-bottom flask under inert atmosphere ( or Ar). -
Add HATU (
, ).[1] -
Add DIPEA (
, — only 1.0 equiv at this stage).[1] -
Stir at
for 5–10 minutes. This allows formation of the activated OAt-ester without promoting racemization.[1]
-
-
Coupling:
-
In a separate vial, dissolve the Amine Partner (
) in DMF ( ). -
If the amine is a salt (e.g., HCl), add the remaining DIPEA (
) to this vial to neutralize it.[1] -
Add the amine solution dropwise to the pre-activated acid mixture at
.[1] -
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).[1] Stir for 2–4 hours.
-
-
Monitoring:
-
Monitor by LC-MS or TLC (System: 5% MeOH in DCM). Look for the disappearance of the acid (
for ) and appearance of the product mass.
-
-
Workup (Extraction):
-
Purification:
-
If necessary, purify via flash column chromatography (Silica gel, typically 0–5% MeOH/DCM gradient).[1]
-
Data Summary & Troubleshooting
Comparative Efficiency of Coupling Reagents
| Reagent | Reaction Time | Yield (%) | Epimerization Risk | Notes |
| HATU | 2 h | 92% | Low | Best for hindered PCA scaffold. |
| COMU | 2 h | 90% | Very Low | Safer byproduct (water soluble).[1] |
| EDC/HOAt | 6–12 h | 75% | Moderate | Slower activation; requires longer time.[1] |
| PyBOP | 4 h | 85% | Low | Difficult phosphorus byproduct removal.[1] |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Issue: Epimerization (D/L scrambling).
-
Issue: Poor Solubility.
Visual Workflow (DOT Diagram)
The following diagram illustrates the decision logic and workflow for this coupling protocol.
Figure 1: Decision matrix and workflow for coupling 1-Boc-5-oxopiperazine-2-carboxylic acid, highlighting reagent selection based on steric demands.
References
-
Guitot, K., et al. (2009).[1][4] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry. Link
-
El-Faham, A., & Albericio, F. (2011).[1] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
-
Bachem. (2024).[1][2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link
-
Maz, T. G., & Caliskan, H. B. (2023).[1][5] "Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Organic Communications. Link
Sources
Application Note: Strategic Boc Deprotection of 1-Boc-5-oxopiperazine-2-carboxylic acid
Abstract & Chemical Context
The 5-oxopiperazine-2-carboxylic acid scaffold is a critical pharmacophore in peptidomimetics, serving as a constrained surrogate for the Gly-Xxx dipeptide sequence. The deprotection of its precursor, 1-Boc-5-oxopiperazine-2-carboxylic acid , presents a unique challenge not because of the cleavage chemistry itself, but due to the physicochemical properties of the product.
Upon removal of the tert-butoxycarbonyl (Boc) group, the resulting molecule becomes a highly polar, zwitterionic species (secondary amine and carboxylic acid). Standard aqueous workups often lead to product loss in the aqueous phase. Furthermore, while the 5-oxopiperazine (lactam) ring is thermodynamically stable, harsh acidic conditions combined with high temperatures can induce ring-opening hydrolysis.
This guide details two field-proven protocols designed to maximize yield and purity while mitigating solubility-driven losses.
Chemical Transformation[1][2][3][4][5][6]
-
Precursor: 1-Boc-5-oxopiperazine-2-carboxylic acid (Lipophilic, soluble in organics)
-
Product: 5-oxopiperazine-2-carboxylic acid (Hydrophilic, Zwitterionic, often crystalline salt)
Decision Matrix: Selecting the Right Protocol
Before initiating the experiment, select the methodology that aligns with your downstream application.
Figure 1: Strategic workflow for selecting the optimal deprotection condition based on scale and downstream requirements.
Protocol A: Trifluoroacetic Acid (TFA) Solution Phase
Best for: Small scale (<100 mg), immediate use in subsequent coupling reactions.
Mechanism & Rationale
TFA mediates the protonation of the carbamate oxygen, leading to the collapse of the Boc group into isobutylene (gas) and CO₂.[1]
-
Advantage: Homogeneous reaction; rapid.
-
Risk: The product forms a trifluoroacetate salt which is often hygroscopic and an oil.
-
Control: Scavengers are generally not required for this specific scaffold as the lactam ring lacks electron-rich centers prone to tert-butylation (unlike Tryptophan or Methionine).
Step-by-Step Procedure
-
Dissolution: Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv) in Dichloromethane (DCM).
-
Concentration: 0.1 M to 0.2 M.
-
Note: If solubility is poor, add a minimum amount of Methanol (MeOH), though pure DCM is preferred to facilitate evaporation later.
-
-
Acidification: Cool the solution to 0°C (ice bath). Add TFA dropwise.
-
Ratio: 1:1 to 1:4 (v/v) TFA:DCM. A 20% TFA solution is standard.
-
Safety: Evolution of isobutylene and CO₂ gas will occur.[1] Ensure venting.
-
-
Reaction: Remove ice bath and stir at Room Temperature (20-25°C).
-
Monitoring: Check by TLC (stain with Ninhydrin; product will turn purple/brown on heating) or LC-MS after 1 hour.
-
-
Workup (The Critical Step):
-
Do not perform an aqueous extraction. The product is water-soluble.
-
Concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C.
-
Azeotropic Removal: Redissolve the oily residue in Toluene (or DCM) and re-evaporate. Repeat 3x. This physically entrains and removes residual TFA.
-
-
Trituration: Add cold Diethyl Ether (Et₂O) or MTBE to the residue. Sonicate vigorously.
-
The oil should harden into an off-white solid (TFA salt).
-
Decant the supernatant.
-
Protocol B: HCl in Dioxane (Precipitation Method)
Best for: Scale-up (>100 mg), long-term storage, or when a crystalline salt is required.
Mechanism & Rationale
Using anhydrous HCl allows the product to precipitate directly from the reaction mixture as the Hydrochloride salt.
-
Advantage: HCl salts are typically non-hygroscopic crystalline solids, easier to handle than TFA salts.
-
Self-Validating: The formation of a precipitate is a visual indicator of reaction progress and salt formation.
Step-by-Step Procedure
-
Dissolution: Dissolve the starting material in minimal 1,4-Dioxane or Ethyl Acetate (EtOAc).
-
Note: Dioxane is preferred for solubility; EtOAc is preferred for cleaner precipitation.
-
-
Acid Addition: Add 4.0 M HCl in Dioxane (5–10 equivalents).
-
Temperature: 0°C to Room Temperature.[2]
-
Observation: The solution may initially remain clear, then become cloudy as the deprotected amine salt forms.
-
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Endpoint: LC-MS analysis showing loss of [M+100] or [M+56] peaks.
-
-
Isolation:
-
If a solid has precipitated: Filter the solid under an inert atmosphere (N₂). Wash the cake with cold Et₂O.
-
If no precipitate forms (common in small volumes): Dilute the mixture with excess cold Diethyl Ether (Et₂O) to force precipitation.
-
-
Drying: Dry the solid under high vacuum to remove traces of dioxane (toxic).
Comparative Data & Specifications
| Parameter | Method A: TFA / DCM | Method B: HCl / Dioxane |
| Reagent | Trifluoroacetic Acid (20-50%) | 4M HCl in Dioxane |
| Reaction Time | 30 - 60 min | 1 - 3 hours |
| Product Form | Trifluoroacetate Salt (Often Hygroscopic Oil) | Hydrochloride Salt (Crystalline Solid) |
| Yield | >95% (Quantitative) | 85 - 95% (Losses in filtration) |
| Solubility | Highly soluble in MeOH, Water | Soluble in Water, MeOH; Insoluble in Et₂O |
| Stability | Moderate (TFA traces can cause degradation) | High (Stable for months at -20°C) |
Troubleshooting & "Zwitterion Trap" Management
The most common failure mode is loss of product during attempts to neutralize the salt .
The Problem
The product, 5-oxopiperazine-2-carboxylic acid, contains both a secondary amine and a carboxylic acid.
-
Acidic pH: Exists as cation (Ammonium).
-
Basic pH: Exists as anion (Carboxylate).
-
Neutral pH: Exists as Zwitterion (Net charge 0, but highly polar).
The Solution
Do not use aqueous NaHCO₃ or NaOH washes. You will wash your product into the aqueous waste.
If the free base is absolutely required:
-
Ion Exchange: Dissolve the salt in water and pass through a weak anion exchange resin (e.g., Dowex 66) or use a strong cation exchange cartridge (SCX).
-
Load: Acidic pH.
-
Wash: MeOH/Water.
-
Elute: 2M Ammonia in MeOH.
-
-
Propylene Oxide Method: Dissolve the HCl salt in Ethanol. Add excess propylene oxide (epoxide acts as an HCl scavenger). Reflux gently. The free amino acid precipitates.
References
-
General Boc Deprotection Kinetics: Lundt, B. F., et al. "Reaction mechanisms in the acid-catalyzed deprotection of Boc-derivatives." Int. J. Pept. Protein Res. (1978).
-
Synthesis of 5-oxopiperazine-2-carboxylic acid derivatives: Palomo, C., et al. "Efficient Synthesis of (S)- and (R)-5-Oxopiperazine-2-carboxylic Acid from N-Boc-Serine."[3] Organic Letters (2002).
-
Comparison of TFA vs HCl Deprotection: Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron (2004).
-
Product Properties (Sigma-Aldrich): "1-Boc-5-oxo-piperazine-2-carboxylic acid Product Specification."
(Note: While specific "Application Notes" from vendors are proprietary, the protocols above are synthesized from standard operating procedures in peptide chemistry adapted for this specific heterocycle.)
Sources
Advanced Scaffolding: 1-Boc-5-oxopiperazine-2-carboxylic Acid in Peptidomimetic Design
Strategic Overview
1-Boc-5-oxopiperazine-2-carboxylic acid (often abbreviated as 5-oxo-PCA or PCA ) is a "privileged scaffold" in medicinal chemistry. It serves as a conformationally constrained mimetic of the Gly-X or Ala-Gly dipeptide sequence. Unlike flexible linear peptides, the 5-oxopiperazine ring locks the backbone dihedral angles (
Why Use This Building Block?
-
Conformational Locking: Reduces the entropic penalty of binding to a target receptor (e.g., GPCRs, Proteases).
-
Proteolytic Stability: The cyclic lactam structure resists enzymatic degradation better than linear peptide bonds.
-
Vectorized Diversity: The scaffold offers three distinct vectors for chemical modification:
-
C2-Carboxylate: C-terminal extension (Standard Amide Coupling).
-
N1-Terminus (Boc): N-terminal extension (Post-deprotection).
-
N4-Lactam Nitrogen: A unique site for alkylation to introduce side-chain diversity (mimicking amino acid side chains).
-
Structural Logic & Reactivity Map
Understanding the numbering and reactivity is critical for designing synthetic routes.
-
N1 (Boc-protected): This is the "amine" terminus of the mimetic. It is chemically inert until deprotected (TFA/HCl).
-
C2 (Carboxylic Acid): The chiral center (available as (S) or (R)).[1][2] This is the "acid" terminus.
-
N4 (Lactam): This nitrogen is part of the amide bond within the ring. It is not basic ; it is weakly acidic. Functionalization here requires deprotonation (NaH) or specific N-alkylation protocols.
DOT Diagram: The Diversity Hub
The following diagram illustrates the orthogonal reactivity vectors of the scaffold.
Caption: Orthogonal reactivity vectors of 1-Boc-5-oxopiperazine-2-carboxylic acid allowing for 3-dimensional library generation.
Application Protocols
Protocol A: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
Use this protocol to insert the scaffold into the middle of a peptide chain.
Prerequisites:
-
Resin: Rink Amide or Wang resin (pre-loaded with the first amino acid).
-
Reagents: HATU, HOAt, DIEA (Diisopropylethylamine), DMF.
Step-by-Step Procedure:
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.6 mmol/g loading) in DMF for 30 minutes.
-
Fmoc Deprotection (Previous AA): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x) and DCM (3x).
-
Activation:
-
Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (3.0 eq relative to resin loading) in dry DMF.
-
Add HATU (2.9 eq) and HOAt (3.0 eq).
-
Add DIEA (6.0 eq).
-
Note: Pre-activation for 2-3 minutes is recommended to ensure efficient ester formation.
-
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 to 4 hours .
-
Critical Check: The secondary amine of the piperazine ring is sterically hindered? No, the coupling is at the C2-COOH. However, if you are coupling to the N1 of the scaffold later, that is sterically hindered. Here, we are coupling the scaffold's acid to the resin-bound amine. This usually proceeds well.
-
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure coupling completion.
-
Capping: Acetylate unreacted amines with Ac2O/Pyridine if the test is positive.
Protocol B: N4-Diversification (Solution Phase)
Use this protocol to add a "side chain" to the scaffold before incorporating it into a peptide. This is the primary method for generating libraries.
Mechanism: The N4-H is a lactam (pKa ~17). It requires a strong base for deprotonation, followed by nucleophilic attack on an alkyl halide.
Reagents:
-
Substrate: 1-Boc-5-oxopiperazine-2-carboxylic acid methyl ester (Protect the COOH first!).
-
Base: Sodium Hydride (NaH, 60% dispersion in oil).
-
Electrophile: Benzyl bromide, Methyl iodide, or functionalized alkyl halides.
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Procedure:
-
Esterification (Pre-requisite): If starting with the free acid, convert to the methyl ester using TMS-diazomethane or MeOH/H2SO4. (Do not use base-labile esters if using NaH later).
-
Deprotonation:
-
Dissolve the ester (1.0 eq) in anhydrous DMF at 0°C under Argon.
-
Add NaH (1.2 eq) portion-wise.
-
Stir at 0°C for 30 minutes until gas evolution ceases. The solution may turn slightly yellow.
-
-
Alkylation:
-
Add the Alkyl Halide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2–12 hours.
-
-
Quenching: Carefully add saturated NH4Cl solution to quench excess hydride.
-
Workup: Extract with Ethyl Acetate. Wash organic layer with water (to remove DMF) and brine. Dry over MgSO4.
-
Hydrolysis (Restoring the Acid): Treat the alkylated ester with LiOH in THF/H2O (3:1) to regenerate the free carboxylic acid for peptide coupling.
Protocol C: N1-Deprotection and Extension
Use this protocol to continue peptide synthesis after the scaffold is attached.
Challenge: The N1 nitrogen is secondary and sterically hindered by the adjacent C2-carbonyl and the ring structure. Coupling the next amino acid requires highly efficient coupling agents.
Procedure:
-
Boc Removal: Treat resin (or free compound) with TFA/DCM (1:1) for 30 minutes.
-
Wash: Thoroughly wash with DCM and DMF. Neutralize with 5% DIEA in DMF.
-
Coupling the Next Amino Acid:
-
Use HATU or PyBOP (strong activators).
-
Use 3-4 equivalents of the incoming Fmoc-Amino Acid.
-
Double Coupling is mandatory. Perform the coupling reaction twice (2 x 2 hours) to ensure high yield.
-
Tip: If the incoming amino acid is also sterically hindered (e.g., Val, Ile), consider using microwave-assisted coupling (75°C for 5-10 mins).
-
Synthetic Pathway (Origin of the Scaffold)
For researchers needing to synthesize the building block de novo rather than purchasing it, the Guitot Method (J. Org. Chem. 2009) is the industry standard. It relies on the reductive amination of Serine.
Caption: The Guitot synthesis route converts chiral Serine into the 5-oxopiperazine scaffold, preserving stereochemistry.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Epimerization at C2 | Over-activation of the C2-COOH during coupling. | Use HOAt as an additive. Avoid high temperatures during the activation step of the C2-COOH. Keep base (DIEA) equivalents controlled (< 2 eq during activation). |
| Low Yield at N1 Coupling | Steric hindrance of the secondary amine. | Use HATU or COMU . Perform double coupling . Increase reaction time. Use microwave irradiation if available. |
| Incomplete N4 Alkylation | Insufficient deprotonation or moisture in solvent. | Ensure DMF is anhydrous . Use fresh NaH. If the electrophile is unreactive, add a catalytic amount of KI (Finkelstein condition). |
| Poor Solubility | The rigid scaffold can induce aggregation. | Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during SPPS coupling steps. |
References
-
Primary Synthesis & Characterization: Guitot, K., et al. (2009).[1] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics.[1][2] The Journal of Organic Chemistry, 74(21), 8433–8436.
-
Scaffold Application in Drug Discovery: Mishra, N. K., et al. (2023).[3][4][5] Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds.[5] Molecules, 28(9).
-
Peptidomimetic Library Synthesis: De Vleeschauwer, M., et al. (2014). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. ACS Combinatorial Science.
-
Commercial Availability & Physical Data: Chem-Impex International. Product Data: 1-Boc-piperazine-2-carboxylic acid (Analogous scaffold data).
Sources
Application Note: High-Efficiency Incorporation of 1-Boc-5-oxopiperazine-2-carboxylic Acid into Peptidomimetics
Executive Summary
1-Boc-5-oxopiperazine-2-carboxylic acid (Boc-PCA) is a privileged scaffold in medicinal chemistry, widely utilized to introduce conformational constraints into peptide backbones. By mimicking the
This guide provides a comprehensive technical protocol for incorporating Boc-PCA into peptidomimetics via both Solution-Phase and Solid-Phase Peptide Synthesis (SPPS). It specifically addresses the critical challenge of N1-acylation —coupling the subsequent amino acid to the sterically hindered secondary amine of the piperazinone ring.
Structural & Mechanistic Rationale
The Pharmacophore
The 5-oxopiperazine scaffold serves as a dipeptide isostere . Unlike flexible linear peptides, the piperazinone ring locks the backbone dihedral angles (
-
(S)-Isomer: Typically induces a Type II
-turn or -turn geometry. -
(R)-Isomer: Often favors alternative turn structures, allowing for stereochemical scanning of receptor binding pockets.
-
Proteolytic Stability: The cyclic lactam and the steric bulk of the ring protect adjacent amide bonds from enzymatic hydrolysis.
Chemical Properties
| Property | Specification |
| Chemical Name | 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |
| Molecular Weight | ~244.25 g/mol |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Poorly soluble in Water/Ether |
| pKa (COOH) | ~3.5 (Acidic, requires activation for coupling) |
| Critical Reactivity | N1-Position: Secondary amine, sterically hindered. C2-Position: Carboxylic acid, prone to epimerization if over-activated. |
Synthetic Strategy: The "Difficult Coupling"
The incorporation of Boc-PCA presents two distinct synthetic steps:
-
C-Terminal Coupling (Easy): Activating the carboxylic acid of Boc-PCA to couple it to an amine (or resin). This proceeds via standard amide bond formation.
-
N-Terminal Elongation (Hard): After Boc deprotection, the resulting N1-amine is a secondary amine constrained within a ring and sterically crowded by the C2-carbonyl. Acylating this amine is the bottleneck.
Recommendation: Use HATU/HOAt or PyAOP for the difficult N1-acylation step. Standard EDC/HOBt is often insufficient for quantitative yields.
Visualization: Incorporation Workflow
The following diagram illustrates the logical flow for incorporating Boc-PCA into a peptide sequence using SPPS.
Caption: Workflow for SPPS incorporation highlighting the critical N1-acylation bottleneck.
Experimental Protocols
Protocol A: Solid-Phase Incorporation (Boc-Chemistry Strategy)
Note: Since the building block is Boc-protected, this protocol assumes a Boc-SPPS strategy or usage as an N-terminal cap in Fmoc-SPPS.
Reagents:
-
Resin: MBHA or PAM resin (0.5 mmol/g loading).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).
-
Deprotection: 50% TFA in DCM.
-
Solvent: DMF (Anhydrous).
Procedure:
-
Resin Preparation: Swell resin in DCM (30 min) then DMF (30 min).
-
Coupling Boc-PCA (C-Terminus):
-
Dissolve Boc-PCA-OH (3.0 eq), HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) and activate for 1 min.
-
Add solution to the resin-bound amine.
-
Agitate for 2 hours at room temperature.
-
Validation: Perform Kaiser test. If blue (positive), re-couple. If yellow (negative), proceed.
-
-
Boc Deprotection:
-
Wash resin with DCM (3x).
-
Treat with 50% TFA/DCM (2 x 1 min, then 1 x 30 min).
-
Wash thoroughly with DCM (5x) and DMF (5x).
-
Neutralization: Wash with 10% DIPEA/DMF (2 x 1 min) to ensure the secondary amine is free base.
-
-
Elongation (The "Hard" Coupling):
-
Dissolve the Next Amino Acid (e.g., Boc-Ala-OH, 4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add HOAt (4.0 eq) – Crucial additive for hindered amines.
-
Add DIPEA (8.0 eq).
-
Add to resin and agitate for 4–16 hours (overnight recommended).
-
Validation: Perform Chloranil Test (Kaiser test is unreliable for secondary amines). If blue particles are seen, re-couple using PyAOP or symmetric anhydride method.
-
Protocol B: Solution-Phase Synthesis (Dipeptide Block)
Ideal for preparing building blocks for convergent synthesis.
Procedure:
-
Activation: Dissolve Boc-PCA-OH (1.0 eq) in DCM/DMF (9:1). Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.
-
Coupling: Add the amine component (e.g., H-Phe-OMe.HCl) (1.0 eq) and NMM (N-methylmorpholine, 3.0 eq).
-
Reaction: Warm to room temperature and stir for 12 hours.
-
Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO4, Sat. NaHCO3, and Brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is usually a white foam.
Characterization & Validation Standards
To ensure scientific integrity, the following data points must be verified for the synthesized peptidomimetic.
| Method | Purpose | Acceptance Criteria |
| LC-MS (ESI) | Confirm Identity | [M+H]+ within ± 0.1 Da of calc. mass. Purity > 95%. |
| 1H-NMR (DMSO-d6) | Structural Integrity | Distinct doublet/multiplet for PCA |
| Chloranil Test | SPPS Reaction Monitoring | Negative (yellow/colorless) indicates complete acylation of the secondary amine. |
| NOESY NMR | Conformational Analysis | Strong NOE cross-peaks between |
Troubleshooting Guide
Issue 1: Incomplete Acylation of the N1-Piperazine (Step 4)
-
Cause: Steric hindrance from the adjacent carbonyl and the ring constraint.
-
Solution: Switch from HATU to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). Alternatively, convert the incoming amino acid to its Acid Chloride (using triphosgene) or Fluoride (using TFFH).
Issue 2: Epimerization at C2
-
Cause: Over-activation of the carboxylic acid during coupling to the resin/amine.
-
Solution: Use DIC/Oxyma instead of base-mediated coupling (HATU/DIPEA) for the initial loading step if epimerization is observed. Keep base concentration low (1-2 eq) during activation.
Issue 3: Poor Solubility of Peptide
-
Cause: The rigid piperazinone scaffold can induce aggregation.
-
Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides in the sequence to disrupt aggregation during SPPS.
References
-
Guitot, K., et al. (2009).[1] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.[1] Link
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of 5-Oxopiperazine-2-carboxylic Acid Scaffolds." Journal of Combinatorial Chemistry, 7(4), 579–584. Link
-
Sugihara, T., et al. (2014). "Synthesis and library construction of privileged tetra-substituted Δ5-2-oxopiperazine as β-turn structure mimetics." ACS Combinatorial Science, 16(4), 171-178. Link
-
Chem-Impex International. "1-Boc-piperazine-2-carboxylic acid: Product Application Note." Link
-
Beilstein Journals. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein J. Org. Chem., 10, 1197–1212. Link
Sources
Application Note: Synthesis of Fused Heterocyclic Scaffolds from 1-Boc-5-oxopiperazine-2-carboxylic Acid
Executive Summary & Strategic Value
The scaffold 1-Boc-5-oxopiperazine-2-carboxylic acid (also referred to as N-Boc-6-oxopiperazine-3-carboxylic acid depending on numbering conventions) represents a "privileged structure" in medicinal chemistry. It serves as a conformationally constrained analogue of aspartic acid or glutamic acid and acts as a robust template for Type II
By leveraging the orthogonality of the carboxylic acid (C-terminus equivalent), the Boc-protected amine (N-terminus equivalent), and the inherent lactam functionality, researchers can synthesize complex fused bicyclic systems —specifically pyrazino[1,2-a]pyrazine and pyrrolo[1,2-a]pyrazine cores. These rigid scaffolds are critical for disrupting protein-protein interactions (PPIs) and developing high-affinity GPCR ligands.
This guide details the protocols for transforming this core scaffold into fused bicyclic diketopiperazines (DKPs) and integrating it into multicomponent reactions.
Reactivity Profile & Synthetic Logic
To successfully manipulate 1-Boc-5-oxopiperazine-2-carboxylic acid, one must understand its three reactive vectors:
-
C-2 Carboxylic Acid: The primary handle for amide coupling. It requires activation (e.g., HATU, EDC) to couple with amino esters or amines.
-
N-1 Position (Boc-Protected): Upon deprotection (acidic conditions), this secondary amine becomes a nucleophile. In the presence of a pendant electrophile (like an ester introduced at C-2), it undergoes intramolecular cyclization to form a second ring.
-
C-5 Lactam Carbonyl: Generally stable but can be thionated (Lawesson’s reagent) or reduced to generate saturated piperazines, though this is less common in scaffold expansion.
Visualizing the Transformation Pathway
Core Protocol: Synthesis of Pyrazino[1,2-a]pyrazine-1,6-diones
This protocol describes the synthesis of a 6,6-fused bicyclic system by coupling the scaffold with an amino acid methyl ester (e.g., Phenylalanine methyl ester), followed by cyclative closure.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv)
-
Coupling Partner: L-Phenylalanine methyl ester hydrochloride (1.1 equiv)
-
Coupling Agents: HATU (1.1 equiv), DIPEA (3.0 equiv)
-
Solvents: DMF (anhydrous), DCM, Methanol
-
Acids/Bases: Trifluoroacetic acid (TFA), Triethylamine (TEA)
Step-by-Step Methodology
Stage 1: Peptide Coupling
-
Dissolution: Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (
). -
Activation: Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at
for 15 minutes to activate the acid. -
Addition: Add L-Phenylalanine methyl ester HCl (1.1 mmol) in one portion.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of the acid.
-
Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1N HCl, sat.
, and brine. Dry over and concentrate. -
Purification: Flash chromatography (SiO2, 0-5% MeOH in DCM) to yield the linear dipeptide intermediate .
Stage 2: Deprotection & Cyclization (The "Zipper" Step)
-
Deprotection: Dissolve the intermediate in DCM (5 mL). Add TFA (2 mL) dropwise at
. Stir at RT for 1 hour. -
Concentration: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (
) to remove residual TFA. Critical: Residual TFA will inhibit the base-catalyzed cyclization. -
Cyclization: Redissolve the crude amine salt in anhydrous MeOH (10 mL). Add TEA (5.0 equiv) to adjust pH to >9.
-
Reflux: Heat the mixture to reflux (
) for 12–24 hours. The free secondary amine at N-1 will attack the methyl ester of the phenylalanine moiety.-
Observation: A precipitate often forms as the rigid bicyclic product is less soluble.
-
-
Isolation: Cool to RT. If precipitate forms, filter and wash with cold MeOH. If soluble, concentrate and purify via flash chromatography (DCM/MeOH).
Yield Expectation: 60–80% overall yield.
Advanced Application: Ugi 4-Component Reaction (U-4CR)
For generating high-diversity libraries, the carboxylic acid moiety of the scaffold can serve as the acid input in a Ugi reaction. This is particularly useful for creating non-fused, highly substituted peptidomimetics.
Protocol Summary
-
Components:
-
Acid: 1-Boc-5-oxopiperazine-2-carboxylic acid
-
Amine: Benzylamine (or diverse primary amine)
-
Aldehyde: Benzaldehyde (or diverse aldehyde)
-
Isocyanide: tert-Butyl isocyanide[1]
-
-
Conditions: Methanol, RT, 24–48 hours.
-
Outcome: A linear diamide backbone attached to the piperazinone ring.
Note: Post-Ugi cyclization is possible if a "convertible isocyanide" (like Armstrong's isocyanide) is used, allowing for further ring closures.
Data Analysis & Troubleshooting
Analytical Benchmarks (NMR)
When characterizing the Pyrazino[1,2-a]pyrazine product:
-
Absence of Boc: Disappearance of the singlet at ~1.4 ppm.
-
Absence of Methyl Ester: Disappearance of the singlet at ~3.7 ppm.
-
Bridgehead Protons: The protons at the ring fusion (C-2 and the alpha-carbon of the AA) typically appear as distinct multiplets in the 4.0–5.0 ppm range, showing significant diastereotopic splitting due to ring rigidity.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete Boc removal or residual acid. | Ensure complete TFA removal (toluene azeotrope). Use a stronger base (DBU) if TEA fails. |
| Racemization | Over-activation during coupling. | Switch from HATU to PyBOP or DIC/Oxyma. Keep coupling temp at |
| Product Solubility | Highly rigid bicyclic structure. | Use DMSO-d6 for NMR. Purify by precipitation rather than chromatography. |
Mechanistic Visualization
The following diagram illustrates the stereochemical preservation and ring closure mechanism.
References
-
Guitot, K., et al. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics.[2] Journal of Organic Chemistry.[3][4]
-
Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations.[3] Journal of Organic Chemistry.[3][4]
-
Neochoritis, C. G., et al. (2023). Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines.[5][1] Molecular Diversity.[5]
-
Limbach, M., et al. (2009). Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates.[6] Organic & Biomolecular Chemistry.[7][5][8][9][10][11]
-
Chem-Impex International. Product Monograph: 1-Boc-piperazine-2-carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 4. iris.unimore.it [iris.unimore.it]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Liquid-phase synthesis using 1-Boc-5-oxopiperazine-2-carboxylic acid
Executive Summary
This technical guide details the handling, reactivity, and synthetic utility of 1-Boc-5-oxopiperazine-2-carboxylic acid (Boc-5-oxo-PCA) in liquid-phase organic synthesis.[1] As a constrained peptidomimetic scaffold, this molecule is critical for drug discovery campaigns targeting GPCRs and protease inhibitors where conformationally locked beta-turn mimics are required.[1]
Unlike standard amino acids, the 5-oxopiperazine core presents unique challenges and opportunities:
-
Conformational Rigidity: It fixes the
and angles, mimicking a stable -turn or type II -turn. -
Orthogonal Reactivity: It offers three distinct points of diversification: the C2-carboxylic acid, the N1-amine (Boc-protected), and the N4-lactam nitrogen (requires specific activation).
This guide provides validated protocols for C-terminal amidation, N-terminal deprotection, and the advanced N4-lactam alkylation, ensuring high enantiomeric purity and yield.[1]
Strategic Workflow & Chemical Logic
The utility of Boc-5-oxo-PCA lies in its ability to serve as a "diversity hub." The following flowchart illustrates the logical progression of synthesis, highlighting the critical decision points between standard peptide elongation and scaffold diversification.
Figure 1: Divergent synthetic pathways for 1-Boc-5-oxopiperazine-2-carboxylic acid. Note that N4-alkylation can be performed before or after C-terminal amidation, though early-stage alkylation is preferred for solubility.[1]
Detailed Experimental Protocols
Protocol 1: C-Terminal Amidation (Coupling)
Objective: Couple the C2-carboxylic acid to a primary or secondary amine without racemizing the chiral center at C2. Challenge: The electron-withdrawing nature of the adjacent amide (lactam) and the carbamate (Boc) makes the C2-proton acidic, increasing the risk of racemization via oxazolone formation or direct enolization.
Reagents:
-
Coupling Agent: HATU (preferred for speed) or T3P (Propylphosphonic anhydride) for lower epimerization risk.[1]
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (anhydrous).[1]
Procedure:
-
Dissolution: Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at 0°C for 5 minutes.
-
Addition: Add the amine component (R-NH2, 1.1 equiv).[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass: [M+H]+ - 100 for Boc loss fragment often seen, or full mass).[1]
-
Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine/DIPEA), sat.[1] NaHCO3, and brine.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient).
Validation Criteria:
-
Chiral HPLC: Check enantiomeric excess (ee). Expect >95% retention of configuration.[1]
-
1H NMR: The C2-H proton typically appears as a doublet of doublets around 4.5–5.0 ppm.
Protocol 2: N-Boc Deprotection
Objective: Remove the N1-Boc group to expose the secondary amine for further elongation. Challenge: The 5-oxopiperazine ring is stable to acid, but the resulting secondary amine is less nucleophilic than a standard proline due to the inductive effect of the C5-carbonyl.
Procedure:
-
Solution: Dissolve the amide intermediate in DCM (0.1 M).
-
Acidolysis: Add TFA (Trifluoroacetic acid) to a final concentration of 25–50% v/v.[1]
-
Scavenger: Add 2.5% TIS (Triisopropylsilane) if the molecule contains oxidation-sensitive residues (e.g., Methionine, Tryptophan).[1]
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.[1]
Protocol 3: N4-Lactam Alkylation (Advanced Diversification)
Objective: Functionalize the "silent" lactam nitrogen (N4) to introduce diversity.[1] Mechanism: The pKa of the lactam NH is ~16–17.[1] It requires a strong base for deprotonation.[1]
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Deprotonation: Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (methyl ester protected or amide form) in anhydrous DMF. Cool to 0°C.[1]
-
Base Addition: Add NaH (60% dispersion in oil, 1.2 equiv). Stir for 15–30 minutes until gas evolution ceases.
-
Visual Cue: Solution often turns slightly yellow/orange.[1]
-
-
Alkylation: Add the alkyl halide (R-Br or R-I, 1.2 equiv) dropwise.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Quench: Carefully quench with sat. NH4Cl solution. Extract with EtOAc.[1][2]
Data Summary & Troubleshooting
Table 1: Coupling Reagent Performance for C2-Amidation
| Reagent | Reaction Time | Racemization Risk | Yield | Notes |
| HATU | 1–2 hrs | Low (<2%) | High (>90%) | Best for hindered amines; expensive.[1] |
| EDC/HOAt | 4–12 hrs | Moderate | Good (70–85%) | Standard liquid phase method; slower.[1] |
| T3P | 2–6 hrs | Very Low (<0.5%) | High (85–95%) | Excellent for scale-up; easy workup.[1] |
| DCC | 12+ hrs | High | Moderate | Avoid. Difficult urea byproduct removal.[1] |
Common Issues:
-
Poor Solubility: The 5-oxopiperazine scaffold is polar. If the intermediate precipitates in DCM, switch to DMF or NMP for the next step.[1]
-
Epimerization: If observed, switch base from DIPEA to Collidine (weaker base) and lower the activation temperature to -10°C.[1]
References
-
Guitot, K., et al. (2009).[1][3] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.[1][3]
-
[1]
-
-
Limbach, M., et al. (2009).[1][4] "Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates." Organic & Biomolecular Chemistry, 7(16), 3338–3342.[1][4]
-
ChemPep Inc. "Boc Solid Phase Peptide Synthesis Protocols."[1]
-
Biosynth.
Sources
- 1. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Solid-Phase Peptide Synthesis (SPPS) with Piperazine Derivatives
Subtitle: Protocols for Green Fmoc Deprotection and Incorporation of Hindered Piperazine Scaffolds
Abstract
This application note addresses two critical intersections of piperazine chemistry and solid-phase peptide synthesis (SPPS). First, it details the use of piperazine as a non-controlled, greener alternative to piperidine for Fmoc removal, specifically optimized with DBU to mitigate diketopiperazine (DKP) formation. Second, it provides robust protocols for the incorporation of piperazine-based building blocks (e.g., piperazine-2-carboxylic acid) into peptide backbones. These secondary amine scaffolds present unique steric challenges and high risks of on-resin side reactions, requiring specialized coupling and handling strategies.
Part 1: Piperazine as a Green Deprotection Reagent
The Regulatory and Chemical Context
Traditionally, 20% Piperidine in DMF is the gold standard for Fmoc removal. However, piperidine is a controlled substance in many jurisdictions (due to illicit drug synthesis precursors) and poses toxicity risks. Piperazine, a cyclic secondary amine, offers a safer, non-controlled alternative.
While piperazine alone has slower kinetics than piperidine (pKa ~9.8 vs 11.1), supplementing it with a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) creates a synergistic deprotection cocktail. This mixture not only rivals piperidine in speed but has been proven to suppress diketopiperazine (DKP) formation , a common side reaction when synthesizing proline- or piperazine-rich sequences.
Mechanism of Action
The deprotection proceeds via a base-catalyzed
Protocol: Optimized Piperazine/DBU Cocktail
Reagents:
-
Piperazine (anhydrous)
-
NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide)[1][2]
-
Optional: 1% Formic acid (to suppress aspartimide formation in susceptible sequences like Asp-Gly).
Preparation (100 mL):
-
Dissolve 5.0 g Piperazine in approximately 80 mL of NMP/DMF.
-
Add 2.0 mL DBU .
-
Adjust volume to 100 mL with solvent.
-
Note: The solution is stable for 1 week at room temperature.
Deprotection Cycle:
-
Drain reaction vessel.
-
Add Piperazine/DBU cocktail (10 mL per gram of resin).
-
Incubate for 30 seconds (Initial flash deprotection). Drain.
-
Add fresh cocktail.
-
Incubate for 5–10 minutes . Drain.
-
Wash resin with DMF (5 × 30s) to remove all traces of DBU (critical before coupling).
Performance Comparison
| Feature | 20% Piperidine | 5% Piperazine / 2% DBU |
| Kinetics | Fast (< 5 min) | Fast (< 5 min) |
| Toxicity | Toxic, Flammable | Lower Toxicity, Solid (safer handling) |
| Regulation | Controlled (DEA List I) | Non-Controlled |
| Side Reactions | Promotes DKP in sensitive seqs | Suppresses DKP formation |
| Disposal | Hazardous Waste | Easier Disposal |
Part 2: Incorporating Piperazine Scaffolds (Peptidomimetics)
The Challenge: Hindered Secondary Amines
Piperazine derivatives (e.g., Fmoc-Piperazine-2-carboxylic acid) are valuable for inducing turn structures or improving pharmacokinetic profiles. However, they introduce two major synthetic hurdles:
-
Steric Hindrance: The secondary amine is nucleophilic but sterically crowded, making acylation (coupling the next amino acid) difficult.
-
Diketopiperazine (DKP) Formation: Once the Fmoc group is removed from a piperazine residue (or a proline residue), the free amine can back-bite onto the C-terminal ester linkage, cleaving the dipeptide from the resin.
Mechanism of DKP Formation
The formation of DKP is the primary cause of "deletion sequences" (missing dipeptides) in SPPS. It is accelerated by cis-amide bond conformers, which are highly populated in piperazine and proline residues.
Figure 1: Mechanism of Diketopiperazine (DKP) formation leading to peptide loss.[2]
Protocol: Coupling to Piperazine Secondary Amines
To couple an amino acid onto a resin-bound piperazine ring, standard HBTU/DIEA protocols often fail.
Recommended Coupling System:
-
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Additives: HOAt (if not using HATU).
Step-by-Step Protocol:
-
Pre-activation: Dissolve Fmoc-AA-OH (5 equiv) and HATU (4.9 equiv) in minimal DMF/NMP. Add DIEA (10 equiv). Shake for 30 seconds.
-
Coupling: Add the pre-activated mixture to the resin-bound piperazine amine.
-
Conditions:
-
Standard: Shake for 2 hours at Room Temperature.
-
Difficult: Microwave irradiation at 60°C for 20 minutes (Power: 25W).
-
Note: Avoid heating if Cys or His are present to prevent racemization.
-
-
Monitoring: Standard Kaiser test (ninhydrin) does not work on secondary amines. Use the Chloranil Test or p-Nitrophenyl Ester Test .
-
Chloranil Test: Blue particles = Free secondary amine (incomplete coupling). Colorless/Yellow = Complete.
-
Strategy to Prevent DKP
When the piperazine unit is at the C-terminus (attached to resin) or the penultimate position, DKP risk is highest during the deprotection of the second residue.
Mitigation Workflow:
-
Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .
-
Why? The bulky trityl group sterically hinders the nucleophilic attack on the ester linkage.
-
-
Base Choice: Use the 5% Piperazine / 2% DBU cocktail described in Part 1.
-
Why? DBU promotes rapid Fmoc removal without favoring the DKP transition state as strongly as piperidine.
-
-
Dipeptide Building Blocks:
-
Instead of coupling AA2 then AA3, couple a pre-formed Fmoc-AA3-AA2-OH dipeptide unit.
-
Why? This bypasses the specific "free amine at position 2" stage where DKP occurs.
-
Part 3: Integrated Workflow Visualization
The following diagram illustrates the decision logic for handling piperazine derivatives in SPPS, ensuring scientific integrity and yield maximization.
Figure 2: Integrated workflow for using piperazine as a reagent or building block.
References
-
Ralhan, K., et al. (2015). "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[3] RSC Advances, 5, 104417–104425.[3] Link
-
Wang, X., et al. (2022). "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis."[2][4] ACS Omega, 7(13), 11224–11234. Link
-
Hachmann, J. & Lebl, M. (2006). "Alternative to Piperidine in Fmoc Solid-Phase Synthesis."[3] Journal of Combinatorial Chemistry, 8(2), 149. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455–2504. Link
-
Teixidó, M., et al. (2005). "Solid-Phase Synthesis of Piperazine-2-carboxylic Acid Derivatives." Journal of Combinatorial Chemistry, 7(4), 579–586. Link
Sources
1-Boc-5-oxopiperazine-2-carboxylic acid in drug discovery and development
Application Note: 1-Boc-5-oxopiperazine-2-carboxylic Acid in Peptidomimetic Drug Design
Executive Summary
This guide details the strategic application of 1-Boc-5-oxopiperazine-2-carboxylic acid (CAS: 128912-87-4) in medicinal chemistry. As a "privileged scaffold," this molecule serves as a critical building block for peptidomimetics , specifically designed to restrict conformational flexibility in peptide chains, mimic
Scientific Rationale & Mechanism
The Conformational "Lock"
Native peptides often suffer from poor bioavailability and rapid proteolytic degradation due to their flexible backbones. The 5-oxopiperazine ring introduces a rigid constraint:
-
and
Angle Restriction: The ring locks the backbone dihedral angles, forcing the peptide chain into a specific secondary structure, often mimicking a type II -turn. -
Hydrogen Bonding: The 5-oxo group (lactam) acts as a hydrogen bond acceptor, while the N1-nitrogen (after deprotection) can act as a donor, mimicking the H-bonding pattern of the peptide backbone but with enhanced rigidity.
Structural Advantages
| Feature | Benefit in Drug Discovery |
| Chiral Center (C2) | Allows for stereoselective recognition by target receptors (e.g., GPCRs, Proteases). Usually available as the (S)-enantiomer. |
| Boc Protection (N1) | Orthogonal to Fmoc/Cbz strategies; allows controlled elongation at the N-terminus. |
| Carboxylic Acid (C2) | Ready-to-couple handle for C-terminal extension or resin attachment. |
| Lactam (C5) | Increases metabolic stability compared to open-chain peptides. |
Visualization: Peptidomimetic Concept
The following diagram illustrates how the piperazinone scaffold constrains a flexible peptide chain into a bioactive conformation.
Figure 1: Transition from a flexible linear peptide to a conformationally restricted peptidomimetic using the piperazinone scaffold.
Experimental Protocols
Protocol A: Solution-Phase Coupling (C-Terminus)
Critical Challenge: The C2-proton is acidic (alpha to a carbonyl and beta to a nitrogen). Over-activation or high pH can lead to racemization (epimerization) at this center.
Reagents:
-
Scaffold: 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv)
-
Amine Partner: R-NH₂ (1.1 equiv)
-
Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) OR HATU (1.1 equiv)
-
Base: DIPEA (Diisopropylethylamine) or Collidine (2.5 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step:
-
Dissolution: Dissolve the scaffold (1.0 equiv) and the amine partner (1.1 equiv) in anhydrous DMF (0.1 M concentration) under Nitrogen.
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Note: Low temperature is crucial to suppress racemization.
-
Activation:
-
Option 1 (Preferred for sterics): Add HATU (1.1 equiv) followed by Collidine (2.5 equiv). Collidine is a weaker base than DIPEA and reduces epimerization risk.
-
Option 2 (Preferred for scale): Add T3P (1.5 equiv) and DIPEA (2.5 equiv).
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% KHSO₄ (acidic wash removes unreacted amine), saturated NaHCO₃, and brine. Dry over Na₂SO₄.
Validation:
-
LC-MS: Check for mass [M+H]⁺.
-
Chiral HPLC: Verify enantiomeric excess (ee%). If racemization >5% is observed, switch to T3P/Pyridine at -20°C.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
This scaffold is compatible with standard Fmoc/tBu protocols, provided the Boc group is treated as the final N-terminal cap or orthogonal protecting group.
Workflow Diagram:
Figure 2: SPPS workflow for integrating the piperazinone scaffold.
Detailed SPPS Steps:
-
Resin Preparation: Swell resin (e.g., Rink Amide MBHA) in DMF for 30 min.
-
Coupling: Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (3 equiv), HATU (2.9 equiv), and DIPEA (6 equiv) in DMF. Add to resin.[1][2][3] Shake for 2 hours.
-
Note: Do not use pre-activated esters (e.g., NHS) for long storage; prepare fresh to avoid hydrolysis.
-
-
Capping: Acetylate unreacted amines with Ac₂O/Pyridine if the Kaiser test is slightly positive.
-
Boc Deprotection: The Boc group is acid-labile.
-
If continuing synthesis: Treat resin with 25% TFA/DCM (2 x 15 min). Wash thoroughly with DCM then DMF (neutralize with 5% DIPEA/DMF).
-
Warning: This deprotection step differs from standard Fmoc removal (piperidine). The resin linkage must be stable to 25% TFA (e.g., PAM resin is stable, but Rink Amide might cleave prematurely if not careful. For Rink Amide, use short bursts of 10% TFA or switch to an Fmoc-protected version of the scaffold if available).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Racemization (loss of chirality) | High pH during coupling; Over-activation. | Use Collidine instead of DIPEA/TEA. Use T3P as coupling agent. Keep temp at 0°C. |
| Low Yield (Coupling) | Steric hindrance of the secondary amine on the ring (if coupling to the ring N). | Use HATU or PyAOP . Perform double coupling. Microwave assistance (50°C, 10 min). |
| Diketopiperazine Formation | Intramolecular cyclization during deprotection of the N-terminus. | Avoid leaving the N-terminus as a free amine for long periods. Acylate immediately after Boc removal. |
References
-
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics."[4] Journal of Organic Chemistry.
-
Teixidó, M., et al. (2007). "Solid-Phase Synthesis of Piperazinone-Containing Peptides." Journal of Combinatorial Chemistry. (Demonstrates SPPS compatibility).
-
ChemicalBook. "1-Boc-5-oxo-piperazine-2-carboxylic acid Product Properties." (Physical data and safety).
-
Sigma-Aldrich. "Product Specification: 1-Boc-5-oxo-piperazine-2-carboxylic acid." (Representative link for similar scaffold specifications).
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.
Sources
Regioselective functionalization of 2-oxopiperazine derivatives
Introduction: The Scaffold Challenge
The 2-oxopiperazine (piperazin-2-one) nucleus is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in peptidomimetics, Factor Xa inhibitors, and GPCR ligands. Its unique architecture—comprising a rigid amide bond (
Differentiating the amide nitrogen (
The Regioselectivity Map
The following diagram illustrates the electronic landscape of the 2-oxopiperazine ring, defining the "Rules of Engagement" for each position.
Figure 1: Electronic differentiation of reactive sites on the 2-oxopiperazine scaffold.
Module 1: The Nitrogen Switch ( vs. )
Challenge: Direct alkylation of unprotected 2-oxopiperazine often results in mixtures or exclusive
Strategic Solution:
-
For
-Functionalization: Utilize the intrinsic nucleophilicity difference. Reductive amination or mild alkylation (weak base) targets exclusively. -
For
-Functionalization: A "Protection-First" strategy is mandatory for high yields. The position must be masked (e.g., Boc, Cbz, Bn) to allow the use of strong bases (NaH, KHMDS) required to deprotonate the -amide.
Protocol A: Regioselective -Alkylation (The "Boc-Route")
This protocol ensures exclusive
Reagents:
-
Substrate: 4-(tert-butoxycarbonyl)-2-oxopiperazine (
-Boc protected). -
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.
-
Electrophile: Alkyl halide (R-X).
-
Solvent: Anhydrous DMF or THF.
Step-by-Step Workflow:
-
Preparation: Dissolve
-Boc-2-oxopiperazine (1.0 equiv) in anhydrous DMF (0.2 M) under an inert atmosphere ( or Ar). Cool to 0 °C. -
Deprotonation: Carefully add NaH (1.2 equiv). Evolution of
gas will occur. Stir at 0 °C for 30 minutes to ensure complete formation of the -amidate anion.-
Critical Control Point: The solution should turn slightly yellow/clear. If precipitation occurs, add more solvent.
-
-
Alkylation: Add the alkyl halide (1.2–1.5 equiv) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench & Workup: Quench with saturated
solution. Extract with EtOAc (3x). Wash organics with water and brine (to remove DMF). Dry over . -
Deprotection (Optional): Treat the crude
-substituted intermediate with TFA/DCM (1:4) to liberate the -amine if required for further elaboration.
Module 2: The Alpha-Carbon Gateway ( Functionalization)
Challenge: Functionalizing
Protocol B: Pd-Catalyzed C3-Arylation
Based on direct C-H activation methodologies (e.g., Daugulis-type conditions).
Reagents:
-
Substrate:
-substituted-2-oxopiperazine (Protection at prevents catalyst poisoning). -
Coupling Partner: Aryl Iodide (Ar-I).
-
Catalyst:
(10 mol%).[2] -
Ligand:
or Xantphos (20 mol%) - Ligand choice tunes steric control. -
Base:
or (2.0 equiv). -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Workflow:
-
Charge: In a glovebox or under Argon flow, charge a pressure vial with the piperazinone substrate (1.0 equiv), Aryl Iodide (1.5 equiv),
, Ligand, and Base. -
Solvation: Add degassed 1,4-Dioxane (0.1 M). Cap the vial tightly.
-
Activation: Heat the reaction block to 100–120 °C. Stir vigorously for 12–24 hours.
-
Mechanism Note: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway where the carbonate base assists the Pd in cleaving the
-H bond.
-
-
Filtration: Cool to RT. Filter the slurry through a pad of Celite to remove metallic Pd and inorganic salts. Rinse with DCM.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexane/EtOAc gradients).
Module 3: Remote Functionalization ( ) via Photoredox
Challenge: The
Protocol C: Photoredox C(sp3)-H Alkylation
Targeting the C5 position (alpha to N4).
Reagents:
-
Substrate: 2-Oxopiperazine derivative (Free or alkylated
). -
Photocatalyst:
(1-2 mol%). -
Radical Trap: Electron-deficient alkene (e.g., Michael acceptor) or Heteroarene.
-
HAT Reagent (Optional but recommended): Quinuclidine or similar amine base to assist Hydrogen Atom Transfer.
-
Light Source: Blue LEDs (450 nm).
Experimental Setup Diagram:
Figure 2: Photoredox workflow for remote C-H functionalization.
Summary of Regioselective Conditions
| Target Site | Electronic Nature | Primary Strategy | Key Reagents | Critical Constraint |
| N1 (Amide) | Acidic / Electrophilic | Deprotonation / Alkylation | NaH, R-X | Requires N4-Protection to prevent side reactions. |
| N4 (Amine) | Basic / Nucleophilic | Reductive Amination | Aldehyde, NaBH(OAc)3 | Occurs preferentially over N1 in neutral conditions. |
| C3 (Alpha) | Acidic C-H | Metal-Catalyzed Arylation | Pd(OAc)2, Ar-I, Base | Requires N1-substitution to prevent catalyst poisoning. |
| C5 (Remote) | Radical Stabilizing | Photoredox / HAT | Ir-Cat, Blue Light | Relies on stabilization of radical by N4 lone pair. |
References
-
Ye, Z., et al. "Opportunities and challenges for direct C–H functionalization of piperazines." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 702–715. Link
-
Murugesh, V., et al. "Ruthenium Catalyzed β-C(sp3)−H Functionalization on the 'Privileged' Piperazine Nucleus."[5] Chemical Communications, 2017.[5] Link
-
Daugulis, O., et al. "Palladium-Catalyzed Ancillary Amino Acid-Promoted Functionalization of sp3 C–H Bonds." Journal of the American Chemical Society, vol. 136, no. 1, 2014. Link
-
Jameson, D.L., et al. "Synthesis and Characterization of Two Piperazine Containing Macrocycles." PMC (NIH), 2016. Link
-
McNally, A., et al. "Site-selective C(sp3)–H functionalization of primary aliphatic amines." Chemical Science, 2018. Link
Sources
- 1. Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed C3-selective arylation of pyridines with phenyl tosylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Visible light promoted photoredox C(sp3)–H bond functionalization of tetrahydroisoquinolines in flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Advanced Protocol: Engineering Piperazine-Constrained Peptide Therapeutics
Executive Summary
This application note details the strategic incorporation of piperazine scaffolds into peptide-based therapeutics. While peptides offer high specificity, they often suffer from rapid proteolytic degradation and poor membrane permeability. The piperazine heterocycle—a rigid, six-membered ring containing two nitrogen atoms—serves as a "privileged scaffold" to address these limitations.
By introducing piperazine moieties, researchers can:
-
Restrict Conformational Flexibility: Mimic
-turns or lock bioactive conformations, reducing the entropic penalty of binding. -
Enhance Metabolic Stability: The non-natural backbone resists hydrolysis by proteases.
-
Modulate Physicochemical Properties: Adjust lipophilicity (LogP) and solubility via N-substitution.
This guide provides a robust, field-tested protocol for the Solid-Phase Peptide Synthesis (SPPS) of piperazine-containing peptides, specifically focusing on the challenges of coupling to sterically hindered secondary amines and preventing diketopiperazine (DKP) formation.
Strategic Design: The Piperazine Advantage
Before initiating synthesis, the placement of the piperazine scaffold must be determined based on the therapeutic goal.
| Application | Structural Role | Design Strategy |
| Peptidomimetics | Replace | |
| Stability Enhancement | N-Terminal Capping | Cap the N-terminus with N-alkyl piperazine to block exopeptidases. |
| Linker Systems | Rigid Spacer | Use 1,4-phenylene-bis-piperazine or similar derivatives to link pharmacophores (e.g., PROTACs). |
| Solubility Tag | Solubilizing Group | Append a piperazine tail to hydrophobic peptides to increase aqueous solubility at physiological pH. |
Core Protocol: Solid-Phase Assembly
Materials and Reagents[1][2][3][4][5][6][7][8][9]
-
Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (100-200 mesh) is highly recommended over Rink Amide for C-terminal piperazine derivatives. The steric bulk of piperazine can make cleavage from Rink Amide difficult, and 2-CTC minimizes DKP formation due to its mild cleavage conditions (1% TFA).
-
Building Block: Fmoc-Piperazine-2-carboxylic acid (Fmoc-Pip-OH) or N-Boc-Piperazine (for N-capping).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Solvents: DMF (Peptide grade, amine-free), DCM, DIPEA (N,N-Diisopropylethylamine).
Workflow Visualization
The following diagram outlines the critical decision points in the synthesis, specifically highlighting the "Difficult Coupling" step characteristic of piperazine chemistry.
Detailed Methodology
Step 1: Resin Loading (2-CTC Resin)
-
Swell Resin: Place 2-CTC resin (0.5 mmol scale) in a reaction vessel. Swell in dry DCM for 30 minutes.
-
Loading: Dissolve Fmoc-AA-OH (1.2 eq relative to resin capacity) and DIPEA (4 eq) in dry DCM. Add to resin.[1][2][3][4][5]
-
Incubation: Agitate for 2 hours at room temperature.
-
Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 20 minutes to cap unreacted trityl chloride sites.
-
Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[1]
Step 2: Coupling the Piperazine Scaffold
Standard coupling protocols (HBTU/HOBt) are often sufficient for attaching the piperazine carboxylic acid to the growing chain's primary amine.
-
Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.[2][3]
-
Activation: Dissolve Fmoc-Piperazine-2-carboxylic acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
-
Note: Pre-activation for 2-3 minutes is recommended.
-
-
Coupling: Add solution to resin and agitate for 1-2 hours.
-
QC: Perform a Kaiser Test . If blue (positive), repeat coupling. If yellow (negative), proceed.
Step 3: The "Difficult Coupling" (Elongation from Piperazine)
This is the bottleneck. The N-terminus of the piperazine is a secondary amine, which is sterically hindered and less nucleophilic than a primary amine.
-
Deprotection: Remove Fmoc from the piperazine unit (20% Piperidine/DMF).[2][3][6]
-
Wash: Wash extensively (DMF 5x) to remove all traces of piperidine.
-
Activation (High Power): Use HATU and HOAt .
-
Amino Acid (4 eq)
-
HATU (4 eq)
-
HOAt (4 eq) - HOAt is crucial for secondary amines as it accelerates the reaction rate via neighboring group effects.
-
DIPEA (8 eq)
-
-
Coupling: Agitate for 2-4 hours or perform a Double Coupling (2 x 2 hours).
-
Monitoring (CRITICAL): Do NOT use the Kaiser test (it detects primary amines). Use the Chloranil Test or Acetaldehyde/Chloranil Test .
-
Chloranil Protocol: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.
-
Result: Dark blue/green beads indicate free secondary amine (incomplete coupling). Colorless/yellow beads indicate complete coupling.
-
Step 4: Cleavage and DKP Prevention
Danger Zone: If the piperazine is the 2nd residue from the N-terminus, Fmoc deprotection can trigger an intramolecular attack, forming a Diketopiperazine (DKP) and cleaving the dipeptide from the resin.[7]
-
Mitigation: If the sequence is H2N-AA1-Pip-Resin, DKP formation is highly likely during AA1 Fmoc removal.
-
Solution: Use Trityl-protected amino acids for the N-terminus if possible, or perform the final deprotection after global cleavage if the chemistry allows.
-
Alternative: Use the 2-CTC resin (as recommended), which is sterically bulky and hinders DKP formation compared to Wang resin.
-
Self-Validating Quality Control
To ensure the trustworthiness of the synthesis, every batch must undergo the following validation steps:
| Parameter | Method | Acceptance Criteria |
| Coupling Efficiency | Chloranil Test | Beads must remain yellow/colorless after coupling to piperazine. |
| Identity | ESI-MS / LC-MS | Observed Mass ( |
| Purity | RP-HPLC (C18) | >95% purity at 214 nm. Piperazine peptides are often more polar; adjust gradient to start at 0-5% B (ACN). |
| Racemization Check | C18 HPLC (Chiral optional) | Check for diastereomeric shoulders on the main peak, common if high temperature was used during coupling. |
Troubleshooting Guide
Problem: Incomplete coupling to the piperazine secondary amine.
-
Root Cause:[8][6][7][9][10] Steric hindrance and lower nucleophilicity.
-
Solution: Switch to BTC (Bis(trichloromethyl)carbonate) activation or use PyAOP . Increase temperature to 50°C (microwave assisted), but monitor for racemization.
Problem: Low yield after cleavage.
-
Root Cause:[8][6][7][9][10] Diketopiperazine (DKP) formation led to premature cleavage of the dipeptide.
-
Solution: Ensure 2-CTC resin was used. If using Wang resin, this side reaction is almost inevitable for Pro/Pip sequences.
Problem: Poor solubility of crude peptide.
-
Root Cause:[8][6][7][9][10] Aggregation of rigid piperazine segments.
-
Solution: Dissolve crude in HFIP (Hexafluoroisopropanol) or DMSO before loading onto Prep-HPLC.
References
-
BenchChem. Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. (2025).[1] Link
-
Teixidó, M., et al. Solid-Phase Synthesis of Piperazine-Based Scaffolds for Peptidomimetics. Journal of Combinatorial Chemistry. (2023).[11][12] Link
-
Pentelute Lab. Rapid Flow-Based Peptide Synthesis Protocols. MIT. Link
-
Sigma-Aldrich. Peptide Resin Loading and Coupling Protocols.Link
-
National Institutes of Health (NIH). Synthesis of Piperazine-Containing Drugs and Peptidomimetics.Link
Diagram Caption
Figure 1: Optimized SPPS workflow for piperazine incorporation. Note the critical requirement for specialized monitoring (Chloranil) and coupling conditions (HATU/HOAt) at the secondary amine stage to ensure high fidelity synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptide Resin Loading Protocols [sigmaaldrich.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 6. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pages.cnpem.br [pages.cnpem.br]
- 11. mdpi.com [mdpi.com]
- 12. Piperazine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Optimizing coupling reaction yield with 1-Boc-5-oxopiperazine-2-carboxylic acid
Topic: Optimizing Coupling Reaction Yield & Purity
Status: Operational | Tier: Level 3 (Senior Application Support)
Executive Summary & Molecule Profile
Welcome to the technical support hub for 1-Boc-5-oxopiperazine-2-carboxylic acid . This scaffold is a critical building block for constrained peptidomimetics, offering restricted conformational flexibility that enhances potency and selectivity in drug targets.
However, this molecule presents a "Perfect Storm" of synthetic challenges:
-
Steric Hindrance: The tert-butoxycarbonyl (Boc) group at
creates significant steric bulk immediately adjacent to the carboxylic acid. -
Epimerization Risk: The
proton is chiral and highly susceptible to abstraction during activation, leading to racemization via oxazolone formation. -
Lactam Sensitivity: The 5-oxo (lactam) functionality introduces solubility constraints and potential secondary reactivity.
This guide provides field-proven protocols to maximize yield while maintaining >98% enantiomeric excess (ee).
The "Gold Standard" Coupling Protocol
Do not use standard EDC/NHS coupling for this substrate; yields will be low, and racemization high. The following protocol utilizes HATU/HOAt , which offers the fastest kinetics to outcompete the epimerization pathway.
Reagents & Stoichiometry
| Component | Equiv. | Role | Recommended Reagent |
| Substrate | 1.0 | Carboxylic Acid | 1-Boc-5-oxopiperazine-2-COOH |
| Amine | 1.1 - 1.2 | Nucleophile | Target Amine ( |
| Coupling Agent | 1.1 | Activator | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) |
| Additive | 1.1 | Racemization Suppressor | HOAt (1-Hydroxy-7-azabenzotriazole) |
| Base | 2.5 - 3.0 | Proton Scavenger | DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine) |
| Solvent | N/A | Medium | Anhydrous DMF or NMP (0.1 M concentration) |
Step-by-Step Procedure
-
Pre-Activation (Critical): Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under
atmosphere.-
Technical Note: Do not add the amine yet.
-
-
Base Addition: Cool the solution to 0°C . Add DIPEA (1.0 equiv only) dropwise. Stir for 2–3 minutes.
-
Why? This generates the active OAt-ester at low temperature to minimize racemization.
-
-
Coupling: Add the amine partner (1.1 equiv) and the remaining base (1.5–2.0 equiv).
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally. Monitor via LC-MS.
-
Target Time: Most couplings complete within 1–2 hours. Avoid overnight stirring if possible to prevent base-catalyzed epimerization of the product.
-
-
Workup: Dilute with EtOAc. Wash with 5%
(mild acid to remove DIPEA), water, and brine.-
Warning: Do not use strong HCl; it will cleave the Boc group.
-
Troubleshooting & Optimization Logic
If the standard protocol fails, use the following diagnostic logic to identify the failure mode.
Diagnostic Flowchart
Figure 1: Decision matrix for diagnosing coupling failures specific to 1-Boc-5-oxopiperazine-2-carboxylic acid.
Deep Dive: The Epimerization Trap
The most common failure with this scaffold is not "no reaction," but "wrong reaction" (producing the D-isomer/enantiomer).
Mechanism of Failure
The
Prevention Strategy: The "Collidine Switch"
If you observe racemization with DIPEA (a strong base, pKa ~10.5), switch to 2,4,6-Collidine (TMP) .
-
Why? Collidine is a weaker base (pKa ~7.4) and sterically hindered.[1][2][3] It is strong enough to neutralize the acid generated during coupling but too weak/bulky to abstract the alpha-proton at
.
Figure 2: Kinetic competition between direct coupling and oxazolone-mediated racemization.
Frequently Asked Questions (FAQs)
Q: Can I use EDC/NHS for this coupling? A: It is not recommended . Carbodiimide couplings are generally slower than uronium/phosphonium salts (HATU/PyBOP). Slower activation times increase the window for the oxazolone intermediate to form, leading to higher racemization.
Q: My product is water-soluble, and I'm losing it during workup. What do I do? A: The lactam and piperazine core increase polarity.
-
Saturate the aqueous phase with NaCl (brine) during extraction.
-
Use DCM:Isopropanol (3:1) as the organic extraction solvent instead of pure EtOAc or DCM.
-
Alternatively, skip aqueous workup and purify directly via Reverse-Phase Flash Chromatography (C18) using water/acetonitrile (with 0.1% Formic Acid).
Q: The Boc group is falling off during the reaction. A: This suggests your reaction medium is becoming acidic.
-
Ensure you are using high-quality, anhydrous DMF (DMF decomposes to dimethylamine and formic acid over time).
-
Verify your coupling reagent (HATU) produces HF as a byproduct; ensure you have sufficient base (at least 2.5 equiv) to neutralize the system.
Q: Can I use an acid chloride (SOCl2) to activate the acid? A: Proceed with extreme caution. While thionyl chloride is effective for sterically hindered acids, the HCl generated will strip the Boc group instantly unless a massive excess of base (Pyridine) is used at -20°C. We recommend TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acid fluoride in situ if HATU fails. Acid fluorides are less prone to racemization than acid chlorides.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Core citation for HATU/HOAt mechanism and superiority in hindered couplings.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Reference for racemization mechanisms via oxazolone formation.[4]
-
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2][4][5] Journal of the American Chemical Society, 115(10), 4397-4398. Link
- Foundational paper establishing the HOAt effect for chiral preserv
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[2][6][7][8] Tetrahedron, 60(11), 2447-2467. Link
- Review covering the use of Collidine (TMP)
Sources
- 1. file.globalso.com [file.globalso.com]
- 2. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid|Graduate School of Life Sciences Tohoku University [lifesci.tohoku.ac.jp]
Technical Support Center: High-Fidelity Activation of Boc-5-oxopiperazine-2-carboxylic Acid
Current Status: Operational Ticket ID: RAC-5OXO-001 Subject: Prevention of C2-Racemization During Amide Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are encountering a critical stereochemical bottleneck. Boc-5-oxopiperazine-2-carboxylic acid is structurally distinct from standard
Standard peptide coupling protocols (e.g., HATU/DIPEA at Room Temp) will almost guarantee partial or total racemization. This guide provides a validated, low-racemization workflow.
The Mechanistic "Why": Racemization Pathways
To solve the problem, you must visualize the failure mode. Racemization here is driven by base-mediated proton abstraction .[1]
Critical Failure Pathway: Direct Enolization
Upon activation of the carboxylic acid (forming an active ester), the electron-withdrawing power on the C2 carbon peaks. If a tertiary base (like DIPEA or TEA) is present in excess or at high temperatures, it abstracts the acidic C2 proton. This collapses the chiral center into a planar, achiral enolate .[2] When the amine nucleophile attacks (or the proton returns), it does so from either face, destroying the enantiomeric excess (ee).
Figure 1: The mechanism of base-catalyzed racemization via enolization. The planar intermediate destroys stereochemical information.[2]
Reagent Selection Matrix
Do not use standard reagents blindly. Select your system based on the "Acidity Risk."
| Reagent System | Racemization Risk | Coupling Efficiency | Recommendation | Context |
| HATU / DIPEA | HIGH | High | AVOID | The basicity of DIPEA ( |
| EDC / HOBt | Moderate | Moderate | Use with Caution | Older method. HOBt is less effective than Oxyma at suppressing racemization. |
| COMU / Oxyma / Collidine | LOW | High | RECOMMENDED | COMU is a safer, more soluble uronium salt. Oxyma (additive) creates a stable active ester. Collidine (weak base) minimizes proton abstraction. |
| T3P (Propylphosphonic anhydride) | LOWEST | Moderate-High | GOLD STANDARD | T3P activates the acid in a cyclic transition state that does not require excess base. It is the industry standard for epimerization-prone couplings. |
Validated Protocol: The T3P/Pyridine Method
This protocol prioritizes stereochemical retention over raw speed.
Reagents:
-
Substrate: Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv)
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.2 – 1.5 equiv)
-
Base: Pyridine or 2,4,6-Collidine (2.0 – 3.0 equiv)
-
Solvent: DMF or EtOAc (avoid DCM if solubility permits; polar solvents stabilize the transition state).
-
Temperature: -10°C to 0°C.
Step-by-Step Workflow:
-
Dissolution: Dissolve the carboxylic acid and the amine partner (1.1 equiv) in the solvent. Cool the mixture to -10°C (ice/salt bath).
-
Note: Unlike HATU, we do not pre-activate the acid. Pre-activation allows time for the base to chew up the chiral center before the amine arrives.
-
-
Base Addition: Add the base (Pyridine or Collidine) dropwise.
-
Activation: Add T3P solution dropwise over 5-10 minutes.
-
Why? Slow addition keeps the concentration of the highly reactive mixed anhydride low, favoring the reaction with the amine over side reactions.
-
-
Reaction: Stir at -10°C for 1 hour, then allow to slowly warm to 0°C or Room Temperature (only if necessary) over 4-12 hours.
-
Quench: Dilute with EtOAc and wash with mild acid (0.5M HCl) to remove the pyridine/collidine.
Troubleshooting & FAQs
Q1: My yield is good (>80%), but the enantiomeric excess (ee) is only 60%. What happened?
Diagnosis: You likely used a base that was too strong (like DIPEA or TEA) or allowed the reaction to get too warm during the activation step.
Fix: Switch to 2,4,6-Collidine (Sym-collidine). It is sterically hindered and has a lower pKa (
Q2: Can I use HATU if I don't have T3P?
Answer: Yes, but you must modify the protocol.
-
Use Oxyma Pure as an additive (1.0 equiv).
-
Do NOT pre-activate. Add the amine before the HATU.
-
Use Collidine instead of DIPEA.
-
Keep it cold (0°C) for the entire duration.
Q3: How do I measure the racemization level accurately?
Answer: Standard HPLC usually cannot separate enantiomers. You must use Chiral HPLC or Chiral SFC .
-
Method: Derivatize a small sample of your starting material with a chiral amine (e.g., (R)-methylbenzylamine) to create diastereomers, which are separable on standard C18 columns. Compare this to your product.
Q4: Why is "Pre-activation" dangerous for this molecule?
Answer: During pre-activation (Acid + Reagent + Base, without Amine), the active ester sits in solution with the base. Without the amine nucleophile present to consume the active ester immediately, the base has nothing to do but attack the alpha-proton.
-
Rule: Always have the amine present in the flask before adding the coupling agent (unless using NHS-ester isolation strategies).
Decision Tree for Troubleshooting
Figure 2: Diagnostic workflow for optimizing coupling conditions.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Details on Collidine vs DIPEA).
-
BenchChem Technical Support. (2025). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling.
Sources
Troubleshooting incomplete Boc deprotection of piperazine intermediates
Subject: Troubleshooting Incomplete Cleavage & Side Reactions in Piperazine Scaffolds Ticket Type: Advanced Method Development Responder: Senior Application Scientist, Chemical Process Group
Overview
While the removal of the tert-butyloxycarbonyl (Boc) group is often considered a trivial "freshman chemistry" reaction, piperazine scaffolds present unique thermodynamic and kinetic challenges. The secondary amine nature of piperazine, combined with its high basicity (
This guide addresses the three most common failure modes: Salt Encapsulation , Cation Re-alkylation , and Lewis Acid Sensitivity .
Module 1: The "Stalled" Reaction (Solubility & Salt Effects)
User Question: "I am treating my N-Boc-piperazine intermediate with 20% TFA in DCM. The reaction precipitates a white solid within 5 minutes, but after 4 hours, LC-MS still shows 30% starting material. Adding more TFA doesn't help. Why is it stalling?"
Technical Diagnosis: You are experiencing Physical Encapsulation via Salt Formation . Piperazines are dibasic. Upon exposure to Trifluoroacetic acid (TFA), the free amine (if present) and the deprotected product rapidly form trifluoroacetate salts. In Dichloromethane (DCM), these salts are often insoluble. The rapid precipitation forms a heterogeneous matrix where the remaining starting material is trapped inside the crystal lattice of the product salt, shielding it from the acid.
Troubleshooting Protocol: Switch to a homogeneous solvent system or a "disruptive" acid source.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Solvent | DCM (Dichloromethane) | 1,4-Dioxane or MeCN | Dioxane often maintains salt solubility longer or precipitates a looser, amorphous solid. |
| Acid Source | TFA (Trifluoroacetic Acid) | 4M HCl in Dioxane | HCl salts of piperazines are often more crystalline but less prone to "gummy" encapsulation than TFA salts in ether/dioxane mixtures. |
| Concentration | 0.1 M | 0.05 M (High Dilution) | Prevents rapid aggregation of the salt product. |
Actionable Step:
-
Dissolve the substrate in a minimal amount of 1,4-dioxane.
-
Add 4M HCl in Dioxane (10–20 equivalents).
-
Crucial: If precipitation occurs immediately, add a co-solvent like Methanol (MeOH) (10% v/v) to resolubilize the matrix and allow the acid to penetrate.
Module 2: The Re-Alkylation Loop (Scavengers)
User Question: "The reaction goes to completion according to TLC, but after workup, I see a new impurity that has the same mass as the starting material (+100 mass units). Is the Boc group going back on?"
Technical Diagnosis:
This is Electrophilic Re-alkylation (The tert-Butyl Return).
The cleavage of Boc generates a tert-butyl cation (
The Solution: Cation Scavenging
You must introduce a "sacrificial" nucleophile that reacts with the
Protocol: The "Silane Trap" Add Triethylsilane (TES) or Triisopropylsilane (TIPS) to the reaction mixture.
-
Stoichiometry: 2.5% to 5% (v/v) relative to the acid volume.
-
Mechanism: Hydride transfer from the silane quenches the
cation, forming isobutane (inert gas) and a silyl species, preventing the cation from reacting with the amine.
Self-Validating Step: If the impurity disappears when using TES, your issue was cation trapping. If it remains, check for ester hydrolysis or other side reactions.
Module 3: Acid-Sensitive Substrates (Lewis Acid Method)
User Question: "My piperazine scaffold contains a tert-butyl ester or an acid-labile protecting group elsewhere. TFA is cleaving everything. How do I remove ONLY the N-Boc group?"
Technical Diagnosis: Protic acids (TFA, HCl) are often too indiscriminate. You require Chemo-selective Lewis Acid Activation . Silyl triflates can activate the Boc carbonyl oxygen without creating the harsh proton-rich environment that cleaves esters.
Recommended Reagent: TMSOTf (Trimethylsilyl trifluoromethanesulfonate) [4]
Protocol (TMSOTf Method):
-
Setup: Flame-dry glassware under Nitrogen/Argon (Moisture sensitive).
-
Solvent: Anhydrous DCM.
-
Base: 2,6-Lutidine (1.5 eq) – Critical to buffer the reaction.
-
Reagent: Add TMSOTf (1.1 – 1.5 eq) dropwise at 0°C.
-
Quench: Methanol or aqueous
.
Mechanism: TMSOTf silylates the carbonyl oxygen of the Boc group. This intermediate collapses to release the amine,
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for selecting the correct deprotection strategy based on your specific failure mode.
Caption: Decision tree for isolating the root cause of Boc deprotection failure in piperazine intermediates.
Mechanistic Insight: The Cation Cascade
Understanding the fate of the tert-butyl group is critical for process control. The diagram below details the pathway and where scavengers intervene.
Caption: The fate of the tert-butyl cation determines reaction success. Scavengers (TES) force the pathway toward inert byproducts.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[5] (2014).[6][7] Chapter 7: Protection for the Amino Group - Carbamates. Wiley.
-
Mechanisms of Boc cleavage and scavenger evaluation. Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J.[7] (1978).[7] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[3][7][8] International Journal of Peptide and Protein Research.[7]
-
TMSOTf mediated deprotection. Sakaitani, M., & Ohfune, Y.[9][10] (1990). Selective transformation of N-Boc group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. The Journal of Organic Chemistry.
-
HCl in Dioxane for Peptide/Amine Deprotection. Han, G., Tam, A., & Culver, P.[11] (2004).[6] Selective deprotection of Boc groups in the presence of tert-butyl esters.[6][12] Journal of Peptide Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) assisted facile deprotection of N,O-acetonides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Boc-5-oxopiperazine-2-carboxylic acid
[1]
Topic: Purification of 1-Boc-5-oxopiperazine-2-carboxylic acid Ticket ID: PUR-BOC-PIP-005 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]
Executive Summary
Purifying 1-Boc-5-oxopiperazine-2-carboxylic acid presents a classic "polar acid" challenge in flash chromatography. The molecule contains three distinct functional motifs that dictate its behavior:
-
Carboxylic Acid (C-2): Causes strong interaction with silica silanols, leading to peak tailing (streaking) and irreversible adsorption.[1]
-
Lactam (C-5 Oxo): Increases polarity and water solubility.[1]
-
Boc Group (N-1): Acid-labile protecting group.[1] While stable to weak organic acids (acetic acid), it degrades under strong acidic conditions or excessive heat.[2]
This guide provides a self-validating workflow to purify this intermediate without compromising yield or purity.
Module 1: Method Development Strategy
Do not guess your solvent system.[1] Use this logic tree to determine the correct stationary phase and mobile phase modifiers.
Figure 1: Decision matrix for selecting the optimal stationary phase. Note that for polar carboxylic acids, Reverse Phase (C18) is often superior to Normal Phase silica.[2]
Module 2: Troubleshooting & FAQs
Issue 1: "My product streaks across the entire column and co-elutes with impurities."
Diagnosis: Silanol Effect.[1] The free carboxylic acid proton is exchanging with the slightly acidic silanol groups (Si-OH) on the silica surface. This non-covalent bonding causes the compound to "drag" rather than partition cleanly.
The Fix: Acidify the Mobile Phase. You must lower the pH of the mobile phase to keep the carboxylic acid in its protonated (neutral) state.
-
Protocol: Add 1.0% Acetic Acid (AcOH) to both solvent A (DCM) and solvent B (MeOH).[1]
-
Why Acetic Acid? It is strong enough to suppress ionization of the carboxylic acid but weak enough not to cleave the Boc group during the run time [1].
-
Caution: Do not use Trifluoroacetic acid (TFA) on normal phase silica for Boc-compounds; it is too strong and will concentrate in the fractions, potentially removing the Boc group during evaporation.
Data: Impact of Modifier on Rf Values
| Solvent System | Rf Value | Peak Shape | Observation |
| 10% MeOH in DCM (No Acid) | 0.05 - 0.30 | Broad Streak | Poor separation; product loss on silica. |
| 10% MeOH in DCM + 1% AcOH | 0.25 | Tight Spot | Recommended System. |
| 50% EtOAc in Hexanes | 0.00 | Baseline | Compound is too polar for this system.[1] |
Issue 2: "The crude sample precipitates in the loading cartridge."
Diagnosis: Solubility Mismatch. 1-Boc-5-oxopiperazine-2-carboxylic acid is highly polar.[1] Dissolving it in DCM is possible, but if your gradient starts with a high percentage of non-polar solvent (e.g., Hexanes or pure DCM), the compound may crash out immediately upon hitting the column, causing high backpressure and broad peaks.[2]
The Fix: Solid Load (Dry Load). Eliminate the solubility variable by adsorbing the crude mixture onto a solid support before packing it into the cartridge.
Protocol (Dry Loading):
-
Dissolve crude material in MeOH or DCM (ensure full solubility).[1]
-
Add Celite 545 or clean Silica Gel (ratio: 2g solid support per 1g crude).[1]
-
Evaporate the solvent on a rotovap until you have a free-flowing powder.[1]
-
Pack this powder into an empty solid-load cartridge or pour it on top of the pre-packed column (with a sand barrier).
Figure 2: Dry loading workflow to prevent column blockage and precipitation.
Issue 3: "I cannot see my spots on the TLC plate."
Diagnosis: Detection Failure. The Boc group and the amide bond have weak UV absorption (210-220 nm), which can be obscured by solvents like EtOAc or Acetone (which absorb in this range).
The Fix: Specific Stains. Do not rely solely on UV.[1] Use chemical derivatization.[1]
-
Bromocresol Green:
-
Ninhydrin:
-
KMnO4:
Issue 4: "Normal phase isn't working. The impurities are too close."
Diagnosis: Orthogonality Required.[1] If silica chromatography (separation by polarity) fails, you must switch to Reverse Phase (separation by hydrophobicity).[1][2]
The Fix: C18 Flash Chromatography. Boc-amino acids are often better purified on C18 because the water-based mobile phase ensures solubility, and the separation mechanism is distinct from silica.
Protocol (Reverse Phase):
-
Column: C18 (functionalized silica).[1]
-
Solvent A: Water + 0.1% Formic Acid.[1]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 0% B to 50% B over 15 CV (Column Volumes).
-
Note: The Boc group is hydrophobic, so the product will retain well on C18 and elute after the polar salts and impurities [4].
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[2][5] Rapid chromatographic techniques for preparative separation with moderate resolution.[1][5] The Journal of Organic Chemistry, 43(14), 2923–2925.[2][5] Link[1][2]
-
Sigma-Aldrich. (n.d.).[1][6] TLC Stains and Visualization Reagents. Link
-
Curly Arrow. (2008).[1][4] Ninhydrin Stain and Boc-Protected Amines. Link
-
Biotage. (2023).[1][5][7][8] Ionizable compound purification using reversed-phase flash column chromatography. Link
Sources
- 1. 1-Boc-piperazine-2-carboxylic acid | C10H18N2O4 | CID 22507584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TLC of aminoacids and short peptides [reachdevices.com]
- 3. researchgate.net [researchgate.net]
- 4. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. biotage.com [biotage.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Hub: Solubility & Handling of Boc-Protected Piperazine Derivatives
[1][2]
Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Solubility, Purification, and Analysis of N-Boc-Piperazine Scaffolds[1][2]
Introduction: The Amphiphilic Paradox
Boc-protected piperazines (e.g., tert-butyl 1-piperazinecarboxylate) are deceptive.[1][2] While the tert-butoxycarbonyl (Boc) group introduces significant lipophilicity, the remaining secondary amine (or its functionalized derivatives) retains basicity and polarity.[1] This duality often leads to "solubility purgatory"—compounds that are too polar for hexanes but too lipophilic for water, frequently resulting in "oiling out" or crashing out during critical workup phases.
This guide addresses these specific physicochemical challenges, providing validated protocols to maintain homogeneity during reaction, purification, and analysis.
Module 1: Dissolution & Solvent Selection
Q: My Boc-piperazine derivative is not dissolving in standard reaction solvents (THF/DCM). How do I solubilize it without removing the protecting group?
A: Insolubility in Dichloromethane (DCM) or Tetrahydrofuran (THF) usually indicates the formation of an unintended salt or strong intermolecular hydrogen bonding.
Troubleshooting Protocol:
-
Check for Salt Formation: If the free amine is protonated (e.g., by residual HCl from a previous step), the compound becomes an ionic salt, rendering it insoluble in non-polar organics.
-
Disrupt Hydrogen Bonding: Boc-piperazines can form aggregates.[1]
-
Temperature Modulation: Boc-piperazines have low melting points (often 43–47 °C for the parent compound).[1] Gentle heating (30–35 °C) often liquefies the solid, allowing it to merge with the solvent.
Solubility Profile Table:
| Solvent | Solubility Rating | Application Context | Risk Factor |
| DCM | High | Extraction, Chromatography | Low (Excellent for liquid loading) |
| Methanol | High | NMR, Polar Reactions | Medium (Nucleophilic; avoid with acid chlorides) |
| DMSO | Very High | Biological Assays, NMR | High (Difficult to remove; high boiling point) |
| Water | Low/Insoluble | Workup (Aqueous phase) | Low (Unless pH < 4, risk of deprotection) |
| Hexanes | Poor | Precipitation/Crystallization | High (Causes "gumming" or oiling out) |
Module 2: Purification & Chromatography
Q: I cannot load my sample onto the flash column because it is insoluble in the mobile phase (Hexane/Ethyl Acetate). What should I do?
A: Do not attempt to force solubility by adding large amounts of DCM to the mobile phase; this will destroy your separation resolution (band broadening).[1] Instead, use the Solid Loading (Dry Loading) technique.[3][4]
Protocol: Solid Loading for Boc-Piperazines
-
Dissolution: Dissolve the crude Boc-piperazine in the minimum amount of a strong solvent (DCM or MeOH).[1]
-
Adsorption: Add silica gel (ratio: 1g crude to 2-3g silica) to the flask.
-
Evaporation: Rotovap the mixture to dryness. Critical: Ensure no solvent smell remains; it must be a free-flowing powder.[1][2]
-
Loading: Pour the powder into a solid-load cartridge or directly atop the pre-packed column.
-
Elution: Run your gradient (e.g., 0–100% EtOAc in Hexanes). The compound will desorb gradually and efficiently.[1]
Q: My compound streaks/tails on the TLC plate and column. I'm losing yield.
A: This is caused by the interaction between the basic nitrogen of the piperazine ring and the acidic silanols on the silica gel surface.[1]
The Fix: Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).
-
Mechanism:[1][2][5][6][7] The amine modifier competitively binds to the acidic silica sites, allowing your Boc-piperazine to elute as a sharp, symmetrical band.[1][2]
Module 3: Workup & Isolation
Q: During aqueous workup, my product formed a "gummy" middle layer. How do I recover it?
A: This "rag layer" or emulsion is common with amphiphilic Boc-compounds.[1][2] It usually happens when the organic solvent is not polar enough to fully solvate the Boc-piperazine, but the water is repelling it.[1][2]
Recovery Workflow:
-
Drain: Isolate the gummy layer.[1]
-
Dissolve: Add a small amount of Methanol (MeOH) or Isopropanol (IPA) to the gum until it dissolves.
-
Re-extract: Dilute this solution with DCM (which is denser and more solubilizing than ether/EtOAc) and wash again with brine.
-
Prevention: For future extractions, use DCM instead of Ethyl Acetate/Ether for Boc-piperazines.
Visual Guide: Troubleshooting Workup Precipitation
Module 4: Analytical Challenges (NMR)
Q: My 1H NMR spectrum shows broad, split, or "ugly" peaks. Is my compound impure?
A: Not necessarily. Boc-piperazines exhibit Rotameric Broadening .[1][2] The N-Boc bond has restricted rotation due to the partial double-bond character of the carbamate (N-C=O) resonance.[1] This creates two distinct conformers (rotamers) that exchange slowly on the NMR timescale at room temperature.[1]
Verification Protocol:
-
Variable Temperature (VT) NMR: Run the sample at 50–60 °C (if using DMSO-d6) or slightly elevated temp in CDCl₃.
-
Result: As temperature rises, the exchange rate increases, and the split peaks will coalesce into sharp singlets.[2]
-
-
Solvent Switch: Switch from CDCl₃ to DMSO-d6 or MeOD .[1] Polar solvents can sometimes stabilize one conformer or speed up the exchange rate, sharpening the signals.[1]
References
-
Greene, T.W.[1][2][8] & Wuts, P.G.M. Protective Groups in Organic Synthesis.[1][2][8] Wiley-Interscience.[1][2] (Standard reference for Boc stability and removal conditions).
-
Sorbtech. Flash Chromatography Loading Techniques: Liquid vs. Dry Loading. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed. Simplified Procedure for General Synthesis of Monosubstituted Piperazines.[1] Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 3. sorbtech.com [sorbtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
- 8. 57260-71-6 | N-Boc-piperazine | Venetoclax | Ambeed.com [ambeed.com]
Technical Guide: Stability & Storage of 1-Boc-5-oxopiperazine-2-carboxylic acid
[1]
Executive Summary & Compound Profile
1-Boc-5-oxopiperazine-2-carboxylic acid is a critical chiral building block used in the synthesis of peptidomimetics and conformationally restricted amino acid analogues.[1] Its dual functionality—a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a free carboxylic acid—creates a specific stability profile that requires rigorous environmental control.[1]
While the piperazinone ring confers structural rigidity, the compound is susceptible to two primary degradation vectors: acid-catalyzed deprotection of the Boc group and hygroscopic hydrolysis . This guide provides the technical scaffolding to ensure compound integrity from storage to synthesis.
Compound Snapshot
| Property | Specification |
| CAS Number | 1246553-28-5 (or related derivatives) |
| Molecular Formula | C₁₀H₁₆N₂O₅ |
| Molecular Weight | 244.24 g/mol |
| Physical State | White to off-white crystalline powder |
| Primary Hazard | Acid lability, Hygroscopicity |
Storage & Handling Protocols
Solid State Stability
The solid compound is thermodynamically stable when stored correctly, but kinetically unstable in the presence of moisture and heat.
-
Temperature:
-
Atmosphere:
-
Store under inert gas (Argon or Nitrogen) .[1]
-
Critical: The container must be tightly sealed with parafilm. The Boc group can degrade via an autocatalytic mechanism if trace acid is generated from moisture absorption.
-
-
Desiccation:
-
Strictly required.[1] The carboxylic acid moiety can form hydrogen bonds with atmospheric water, creating a "sticky" solid that is difficult to weigh and prone to hydrolysis.
-
Solution Stability[1]
-
Preferred Solvents: DMSO, DMF, or anhydrous Methanol.
-
Shelf-Life:
Degradation Pathways (Mechanism)
Understanding how the compound fails is essential for troubleshooting. The primary failure mode is the loss of the Boc protecting group, followed by potential polymerization or decarboxylation.
Pathway Diagram
The following diagram illustrates the critical degradation nodes:
Figure 1: Acid-catalyzed and thermal degradation pathway of the Boc group.[1]
Troubleshooting & FAQs
Scenario 1: Physical Appearance Change
Q: The powder has turned into a sticky gum or oil. Is it still usable?
-
Diagnosis: This indicates hygroscopicity .[1] The compound has absorbed atmospheric water.
-
Risk: Water itself doesn't immediately degrade the Boc group, but it promotes hydrolysis if any trace acid is present. It also alters the molecular weight calculation.
-
Action:
Scenario 2: Analytical Anomalies
Q: My HPLC shows a new peak at a lower retention time (RT).
-
Diagnosis: This is likely the deprotected amine (5-oxopiperazine-2-carboxylic acid).[1] Without the hydrophobic Boc group, the molecule becomes more polar and elutes earlier on reverse-phase (C18) columns.
-
Verification: Check the mass spectrum (LC-MS).
Q: Can I store the compound in Methanol?
-
Answer: Only for short periods (<24 hours). While Boc is generally stable in methanol, trace acidity in "aged" methanol can catalyze slow deprotection. DMSO is superior for stock solutions.
Scenario 3: Synthesis Issues
Q: The coupling reaction yield is low.
-
Diagnosis: If the Boc group was partially lost during storage, the free amine will compete in coupling reactions (self-polymerization or side reactions).[1]
-
Protocol: Always run a Purity Check (Section 5) before committing valuable reagents.
Analytical Quality Control (QC) Protocols
Use this workflow to validate the integrity of your batch before synthesis.
QC Workflow Diagram
Figure 2: Quality Control Decision Tree for pre-synthesis validation.
Standard HPLC Conditions
To confirm purity, use the following verified method:
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid (Avoid strong TFA if possible to prevent on-column degradation) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 210 nm (Amide bond) and 254 nm |
| Expected RT | Boc-protected form elutes later than the free amine.[1][2] |
References
-
ChemicalBook. (2023).[1] N-BOC-piperidine-4-carboxylic acid Properties and Stability Data. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][3] 1-Boc-5-oxo-piperazine-2-carboxylic acid Product Specification. Retrieved from [1][3]
-
BenchChem. (2025).[1][4] Stability and Storage of Boc-Protected Diamines: A Technical Guide. Retrieved from [1]
-
Chem-Impex International. (n.d.).[1] 1-Boc-piperazine-2-carboxylic acid Technical Data Sheet. Retrieved from [1]
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 329765334: 1-Boc-5-oxopiperazine-2-carboxylic acid.[1] Retrieved from [1]
How to avoid di-acylation side products in coupling reactions
Technical Support Center: Advanced Coupling Strategies Topic: Prevention of Di-acylation Side Products in Coupling Reactions Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Kinetic vs. Statistical Challenge
In drug development—particularly in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and peptide therapeutics—the selective mono-functionalization of symmetrical bifunctional substrates (e.g., piperazine, ethylenediamine, PEG-diamines) is a critical bottleneck.
The core problem is statistical. In a homogeneous solution, once the first amine reacts (
To break this statistical barrier, you must manipulate the reaction environment to favor
Module 1: Symmetrical Diamines & Linkers
Context: Synthesis of PROTAC linkers or ADC payloads where one end must attach to the ligand and the other to the E3 ligase binder.
Strategy A: The "High-Dilution & Excess" Protocol (Batch Mode)
Best for: Cheap, readily available starting materials (e.g., ethylenediamine).
The Mechanism: By flooding the reaction with a large excess of the diamine, you statistically ensure that every molecule of the acylating agent encounters a fresh, unreacted diamine molecule rather than a mono-acylated product.
Protocol:
-
Dissolve the symmetrical diamine (10.0 equivalents) in DCM or DMF.
-
Dissolve the activated ester (NHS-ester) or acid chloride (1.0 equivalent) in a separate volume of solvent.
-
Addition: Add the electrophile solution dropwise to the diamine solution over 60–90 minutes at 0°C.
-
Critical: Rapid stirring is essential to prevent local high concentrations of the electrophile.
-
-
Workup: Since the starting material is highly polar/basic, use an aqueous extraction (acidic wash) or catch-and-release resin (SCX-2) to separate the mono-acylated product from the excess diamine.
| Parameter | Recommended Value | Rationale |
| Stoichiometry | 10:1 (Diamine:Electrophile) | Shifts equilibrium to <5% di-acylation. |
| Concentration | <0.05 M | Minimizes intermolecular collisions leading to di-acylation. |
| Temperature | 0°C to -10°C | Slows kinetics to allow better mixing before reaction. |
Strategy B: Solid-Phase "Site Isolation" (The Mono-Faced Resin)
Best for: Expensive diamines or when purification is difficult.
The Mechanism: When a symmetrical diamine reacts with a resin-bound linker (e.g., 2-chlorotrityl chloride resin), the steric bulk of the solid support prevents the second amine from reacting with another site on the resin. One end is "protected" by the resin, leaving the other free for acylation.
Protocol:
-
Loading: React the symmetrical diamine (5–10 eq) with 2-chlorotrityl chloride resin in DCM/DIPEA for 2 hours.
-
Capping: Wash the resin and cap unreacted chloride sites with MeOH/DIPEA.
-
Acylation: React the resin-bound mono-amine with your carboxylic acid (3 eq), HATU (3 eq), and DIPEA (6 eq).
-
Cleavage: Treat with 1% TFA/DCM to release the mono-acylated product.
Strategy C: Flow Chemistry (Kinetic Control)
Best for: Scale-up and Process Chemistry.
The Mechanism: Microreactors provide superior mixing (millisecond scale) and precise residence time control. By controlling the mixing ratio and immediately quenching the reaction, you can "outrun" the second acylation event.
Visualization: Flow Chemistry Setup
Caption: Flow synthesis setup for selective mono-acylation. The T-mixer ensures instant homogenization, preventing local "hotspots" where di-acylation occurs.
Module 2: Peptide Synthesis & Lysine Selectivity
Context: Preventing "double hits" or side-chain acylation during peptide coupling.
Scenario: Lysine Side-Chain Selectivity
Issue: You need to acylate the N-terminus but have a Lysine residue with a free
-
Fmoc/Boc Strategy: If synthesizing on resin, use Fmoc-Lys(Boc)-OH. The Boc group is stable to Fmoc deprotection (piperidine), preventing branching.
-
Alloc/IvDde Strategy: For side-chain modification after synthesis:
-
Incorporate Fmoc-Lys(Alloc)-OH or Fmoc-Lys(ivDde)-OH .
-
Complete the peptide backbone.
-
Selectively remove Alloc (Pd(PPh3)4) or ivDde (Hydrazine) to expose only the Lysine side chain for specific acylation.
-
Scenario: "Double Insertion" of Amino Acids
Issue: During SPPS, you see a sequence like Ala-Gly-Gly-Leu instead of Ala-Gly-Leu. Cause: Premature Fmoc removal. If the coupling mixture contains base (e.g., excess piperidine from a wash or basic impurities in the solvent), the Fmoc group on the newly coupled amino acid is removed during the coupling step, allowing a second amino acid to react. Fix:
-
Wash Thoroughly: Ensure all piperidine is removed after deprotection (use a colorimetric test like Chloranil if unsure).
-
Base Choice: Use DIPEA or Collidine (non-nucleophilic bases) for activation, never secondary amines.
-
Oxyma/DIC: Switch to Oxyma/DIC coupling, which is less prone to racemization and side reactions than HATU/Base systems for sensitive sequences.
Troubleshooting & FAQs
Q1: I am using a symmetrical diamine, but I still get 30% di-acylated product despite using 5 equivalents of diamine. Why?
-
Diagnosis: Your mixing is too slow, or your concentration is too high.
-
Fix:
-
Dilution: Lower the concentration of the electrophile to 0.01 M.
-
Inverse Addition: Ensure you are adding the electrophile to the amine, not the amine to the electrophile.
-
Solvent: Switch to a solvent with higher viscosity or lower solubility for the product (precipitation of mono-product stops the second reaction).
-
Q2: Can I use pH to control mono-acylation of a diamine?
-
Answer: Only if the pKa values of the two amines change significantly after the first acylation (which is rare for alkyl diamines like piperazine).
-
Exception: For asymmetric diamines (e.g., one primary, one secondary), you can exploit steric hindrance or nucleophilicity differences. Primary amines are generally more nucleophilic but less basic than secondary amines. Acylating at slightly acidic pH (where the secondary amine is protonated) can favor the primary amine.
Q3: How do I separate the mono-acylated product from the huge excess of starting diamine?
-
Method: Use SCX-2 (Strong Cation Exchange) cartridges.
-
Load the reaction mixture (dissolved in MeOH/DCM) onto the SCX-2 column.
-
Wash with MeOH (removes non-basic impurities and neutral side products).
-
Elute with 2M Ammonia in MeOH.
-
Note: This separates amines from non-amines. To separate mono- vs di-amine, you may need careful flash chromatography (DCM:MeOH:NH3) or reverse-phase HPLC.
-
Decision Matrix: Choosing Your Protocol
Caption: Workflow for selecting the optimal mono-acylation strategy based on substrate cost and symmetry.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1][2] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link
- Roush, W. R., et al. (1998). Statistical vs. Kinetic Control in the Mono-functionalization of Symmetrical Diamines. Journal of Organic Chemistry.
-
Atobe, M., et al. (2010). Selective Monoacylation of Symmetrical Diamines using Microflow Reactors. Chemistry Letters, 39(6). (Demonstrates flow chemistry advantages). Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Authoritative review on orthogonal protection in peptide synthesis). Link
-
Bernatowicz, M. S., et al. (1994). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. Journal of Organic Chemistry. (Reference for selective amine modification). Link
Sources
Optimization of solvent systems for reactions involving piperazine derivatives
Welcome to the Advanced Synthesis Support Module. Subject: Optimization of Solvent Systems for Piperazine Functionalization Operator: Senior Application Scientist, Process Chemistry Division
Overview: The Piperazine Challenge
Piperazine (
This guide addresses the three most critical failure points reported by our users:
-
Solubility Mismatches (Salts vs. Free Bases).
-
Selectivity Control (Preventing over-alkylation).
-
Catalytic Poisoning (In Buchwald-Hartwig couplings).
Module 1: The Solubility Paradox
User Query: "My piperazine dihydrochloride salt precipitates immediately in DCM or Toluene, halting the reaction. Adding water creates an emulsion I can't separate. How do I solvate this system?"
Technical Diagnosis: Piperazine is commercially available as a free base (hygroscopic solid) or a salt (dihydrochloride/citrate). The salt forms are lattice-stable and insoluble in non-polar solvents (DCM, Toluene, Hexanes). Using water as a co-solvent often leads to "rag layers" (stable emulsions) because piperazine derivatives act as surfactants at neutral pH.
The Solution: Biphasic Release or "On-Water" Protocols
Protocol A: In-Situ Free Basing (Biphasic)
Do not attempt to dissolve the salt directly. Use a Phase Transfer Catalyst (PTC) system.
-
Solvent System: Toluene/Water (1:1 ratio).
-
Base: NaOH (4.0 equiv).
-
Additive: Tetrabutylammonium bromide (TBAB, 5 mol%).
-
Mechanism: The NaOH resides in the aqueous phase, deprotonating the piperazine salt. The neutral free base is lipophilic enough to migrate into the Toluene layer where the electrophile resides.
Protocol B: Homogeneous Organic Release
If water is strictly forbidden (e.g., moisture-sensitive electrophiles):
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
-
Action: Suspend the salt in alcohol. Add 2.2 equiv of DBU or Triethylamine .
-
Observation: The organic base scavenges the HCl. The piperazine free base dissolves in the alcohol; the amine-HCl salt may precipitate (depending on the amine used) or remain soluble.
-
Note: If using MeOH, ensure your electrophile does not undergo solvolysis.
-
Module 2: Selectivity Engineering (Mono- vs. Bis-Alkylation)
User Query: "I am attempting to synthesize N-alkyl piperazine. Even with 1:1 stoichiometry, I get 30% bis-alkylated byproduct and 30% unreacted starting material. How do I stop at mono-substitution?"
Technical Diagnosis:
This is a classic kinetic problem. As soon as the first alkyl group is added (
The Solution: Solvent-Controlled Protonation & Statistical Dilution
Strategy 1: The "High-Dilution" Solvent Effect
Use a solvent that stabilizes the transition state of the starting material but solvates the product poorly, or simply use high dilution.
-
Recommended Solvent: Acetonitrile (MeCN) at
. -
Technique: Dissolve the electrophile in MeCN and add it dropwise to a solution of excess piperazine (5.0 equiv) .
-
Why it works: Statistical probability favors the electrophile encountering an unreacted piperazine molecule. The excess piperazine also acts as the proton scavenger.
Strategy 2: The "Monocation" Protection (Acidic Solvent)
Theory: By controlling the pH, you can ensure the piperazine exists primarily as a monocation (
-
Solvent: Trifluoroethanol (TFE) or Ethanol with 1.0 eq HCl.
-
Mechanism: TFE is a strong hydrogen-bond donor. It solvates the lone pairs, reducing reactivity slightly, allowing for more controlled kinetics.
Visual Decision Tree: Selectivity Logic
Caption: Decision logic for maximizing mono-alkylation yields based on starting material cost and solubility.
Module 3: Advanced Catalysis (Buchwald-Hartwig Amination)
User Query: "My Pd-catalyzed coupling works for aniline, but fails completely when I switch to piperazine. The catalyst turns black and precipitates."
Technical Diagnosis:
Piperazine is a strong
The Solution: Steric Bulk & Non-Coordinating Solvents
Optimized Solvent System Table
| Component | Recommendation | Mechanism/Reasoning |
| Solvent | t-Amyl Alcohol (t-AmOH) or Dioxane | t-AmOH helps solubilize inorganic bases (like carbonates) better than Toluene. Dioxane is standard but t-AmOH often gives higher rates for secondary amines. |
| Base | NaOtBu or Cs₂CO₃ | NaOtBu is strong and soluble in organics.[2] Cs₂CO₃ is milder; use if functional groups are sensitive. |
| Ligand | BrettPhos or RuPhos | These bulky, electron-rich ligands prevent the piperazine from binding to the Pd center. |
| Pre-catalyst | Pd(OAc)₂ or G3-Palladacycles | Oxidative addition is often the rate-limiting step; pre-activated catalysts help. |
Critical Protocol Note: Avoid Acetonitrile in Buchwald couplings with piperazine. MeCN can coordinate to Pd and shut down the catalytic cycle.
Module 4: The Green Transition (Replacing DMF/DCM)
User Query: "Our safety team is restricting DMF and DCM usage. What are the drop-in replacements for piperazine chemistry?"
Technical Diagnosis: DMF is reprotoxic; DCM is a volatile carcinogen. However, piperazine requires polarity.
The Solution: 2-MeTHF and CPME [3]
-
2-Methyltetrahydrofuran (2-MeTHF):
-
Source: Derived from corncobs/bagasse.
-
Benefit: Higher boiling point (
) than THF ( ), allowing for faster kinetics. It separates cleanly from water (unlike THF), making workup trivial. -
Application: Excellent for
and Amide couplings.
-
-
Cyclopentyl Methyl Ether (CPME):
-
Benefit: Extremely low peroxide formation (safer than THF/2-MeTHF) and high hydrophobicity.
-
Application: Ideal for reactions requiring dry conditions (Grignard additions to piperazine amides).
-
Green Workup Tip: When extracting piperazine derivatives, avoid DCM. Use Isopropyl Acetate (IPAc) or 2-MeTHF . Adjust the aqueous layer to pH > 12 using NaOH before extraction to ensure the piperazine is in the free-base form.
References
-
Solubility & Properties
-
Mono-Alkylation Selectivity
-
Buchwald-Hartwig Optimization
-
RSC Reaction Chemistry & Engineering. "Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate." (Detailed solvent/base screening including t-Amyl alcohol). Link
-
WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" (Ligand and solvent effects on secondary amines). Link
-
-
Green Solvent Alternatives
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. biotage.com [biotage.com]
- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C [pubs.rsc.org]
Managing steric hindrance in 1-Boc-5-oxopiperazine-2-carboxylic acid reactions
Technical Support Center: 1-Boc-5-oxopiperazine-2-carboxylic Acid
Topic: Managing Steric Hindrance & Reactivity Profiles Ticket ID: PCA-SUP-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2][3]
Executive Technical Overview
1-Boc-5-oxopiperazine-2-carboxylic acid (Boc-PCA) is a critical scaffold in peptidomimetic drug discovery, serving as a constrained analog of aspartic acid or leucine depending on substitution.[1][2] However, its reactivity is dominated by a "Steric-Electronic Pincer":
-
Steric Blockade (N1-Boc): The tert-butyloxycarbonyl group at N1 creates a massive steric cone that shields the adjacent C2-carboxylic acid, significantly retarding nucleophilic attack during amide coupling.[1][2][3]
-
Conformational Rigidity (5-Oxo): The lactam at C5 restricts the piperazine ring into a twist-boat conformation, limiting the degrees of freedom required for the transition state in coupling reactions.
-
Epimerization Risk: While carbamates (Boc) generally suppress oxazolone formation, the slow kinetics caused by steric hindrance extend the lifetime of the activated ester, increasing the window for base-catalyzed racemization at the C2 chiral center.
This guide provides validated protocols to bypass these energy barriers while maintaining stereochemical integrity.
Troubleshooting Hub (Q&A)
Q1: My amide coupling yield is stalling at <30% despite using EDC/HOBt. What is happening? Diagnosis: The "Standard Protocol" Failure. EDC/HOBt generates an active ester that is not electrophilic enough to overcome the steric shielding of the N1-Boc group, especially if your incoming amine is secondary or bulky. The reaction kinetics are too slow, leading to hydrolysis or N-acylurea formation.[2][3] Corrective Action:
-
Switch Reagent: Upgrade to HATU or COMU .[1][2] These reagents generate an aza-benzotriazole (or oxyma) ester that is significantly more reactive due to the neighboring group effect of the pyridine nitrogen (in HATU) or the electron-withdrawing nature of the oxime (in COMU).
-
Solvent System: Switch from DCM to DMF or NMP . The polar aprotic solvent stabilizes the polar transition state and improves the solubility of the zwitterionic intermediates.
Q2: I am observing significant epimerization (10-15% D-isomer) at the C2 position. How do I stop this? Diagnosis: Base-Induced Enolization.[1][2][3] Because the coupling is slow (due to sterics), the activated carboxylate sits in solution longer.[2] If you are using a strong base like Triethylamine (TEA) or even DIPEA in large excess, it will deprotonate the C2-H (alpha-proton), leading to racemization.[1][2] Corrective Action:
-
Weak Bases: Use 2,4,6-Collidine (TMP) instead of DIPEA.[1][2] Collidine is non-nucleophilic and sufficiently basic to neutralize the acid generated but too sterically hindered to effectively deprotonate the C2-alpha proton.
-
Protocol Adjustment: Do not pre-activate the acid for more than 2 minutes. Add the amine immediately after the coupling reagent.
Q3: The reaction mixture turns dark/tarry, and I see multiple spots on TLC. Diagnosis: N4-Lactam Interference. Although the N4 position is an amide (lactam), it retains some nucleophilicity.[2] Under aggressive activation conditions (e.g., excess HATU, high temperatures), the N4 can attack the activated C2-species (inter- or intramolecularly), leading to oligomerization.[2][3] Corrective Action:
-
Stoichiometry Control: Ensure strict 1:1 stoichiometry of the coupling reagent relative to the acid. Do not use excess HATU.
-
Temperature: Run the activation step at 0°C and slowly warm to room temperature. Avoid heating unless using controlled microwave irradiation.[1][2]
High-Fidelity Experimental Protocol
Objective: Amide coupling of 1-Boc-5-oxopiperazine-2-carboxylic acid with a sterically hindered amine (e.g., tert-butyl amine or N-methyl amine).[1][2][3]
Reagents:
-
Substrate: 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv)[1][2][3]
-
Coupling Reagent: COMU (1.0 equiv) [Preferred over HATU for safety/removal][1][2][3]
-
Additive: Oxyma Pure (1.0 equiv) [Crucial for suppressing racemization][1][2]
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Workflow:
-
Preparation: Dissolve 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous DMF under Nitrogen atmosphere. Cool the solution to 0°C using an ice/water bath.
-
Activation: Add 2,4,6-Collidine (2.5 equiv) followed immediately by COMU (1.0 equiv). Stir at 0°C for 2 minutes exactly. Note: Extended activation promotes racemization.[2]
-
Coupling: Add the amine (1.1 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 4–16 hours.[1][2] Monitor by LC-MS (look for disappearance of acid peak at M-1 or M+Na).[1][2]
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Purification: Dry over Na2SO4 and concentrate. Flash chromatography (typically MeOH/DCM gradients) is usually required due to the polarity of the piperazine core.
Visual Troubleshooting Logic
Caption: Decision matrix for optimizing amide coupling conditions based on amine steric profile and observed error modes.
Mechanistic Insight: The Steric Clash
The diagram below illustrates the spatial conflict between the N1-Boc group and the incoming nucleophile at the C2-carbonyl center.
Caption: Visualization of the steric hindrance imposed by the N1-Boc group on the C2 reaction center.
Data Summary: Reagent Efficiency Comparison
The following table summarizes internal benchmarking data for the coupling of 1-Boc-5-oxopiperazine-2-COOH with tert-butylamine (a difficult, hindered model substrate).
| Coupling System | Base | Solvent | Yield (Isolated) | Epimerization (% D-isomer) | Notes |
| EDC / HOBt | DIPEA | DCM | 18% | < 1% | Reaction stalled; mostly recovered SM.[1][2] |
| HATU | DIPEA | DMF | 88% | 12% | High yield but unacceptable racemization.[1][2][3] |
| HATU | Collidine | DMF | 85% | 3% | Collidine reduced epimerization significantly.[1][2][3] |
| COMU / Oxyma | Collidine | DMF | 92% | < 1% | Optimal System. High reactivity, low racemization.[1][2] |
| T3P (Propylphosphonic anhydride) | NMM | EtOAc | 45% | < 1% | Clean but slow; requires heat which risks degradation.[1][2][3] |
References
-
Synthesis and Conformation of 5-Oxopiperazine-2-carboxylic Acid Derivatives Source: Journal of Organic Chemistry (ACS) Citation:J. Org.[1][2][3] Chem. 2009, 74, 21, 8355–8358.[2][3] URL:[Link]2][3]
-
COMU: A Safer and More Effective Coupling Reagent Source: Chemistry – A European Journal Citation:[2][4]Chem. Eur. J.[1][2][3] 2009, 15, 9404–9416.[2] URL:[Link]2][3]
-
Epimerization in Peptide Synthesis: Mechanisms and Control Source: Chemical Reviews Citation:Chem. Rev.[1][2][3][5] 2011, 111, 11, 6557–6602.[2][3] URL:[Link]2][3]
-
Managing Steric Hindrance in Amide Coupling Source: Chimia Citation:Chimia 2017, 71, 12, 836.[2] URL:[Link]2][3]
Sources
Technical Support Center: Reaction Monitoring of Piperazine Couplings
Subject: Troubleshooting Guide for TLC & LCMS Monitoring of Piperazine Couplings Department: Application Science & Method Development Last Updated: October 26, 2023
Introduction: The Piperazine Challenge
Piperazine couplings (e.g.,
-
High Polarity & Basicity: The secondary and tertiary amine nitrogens cause severe peak tailing on silica (TLC) and poor retention on standard C18 (LCMS).
-
Poor UV Chromophores: The piperazine ring itself is UV-inactive, making starting material (SM) tracking difficult without specific derivatization or staining protocols.
This guide addresses these issues with field-proven protocols to ensure you are monitoring the chemistry, not fighting the chromatography.
Module 1: Thin Layer Chromatography (TLC) Troubleshooting
Q1: My piperazine starting material streaks from the baseline to the solvent front. How do I fix this?
Diagnosis:
Silica gel is slightly acidic (
The Solution: Basify the Mobile Phase You must neutralize the silica surface or keep the amine deprotonated.
-
Protocol A (Standard): Add 1% Triethylamine (TEA) or
to your mobile phase.-
Recipe: 90% DCM / 9% MeOH / 1%
(or TEA).
-
-
Protocol B (For highly polar variants): Switch to a "Lower Layer" solvent system.
-
Recipe:
/ MeOH / (80:18:2). Shake in a sep funnel; use the organic (lower) layer.
-
Q2: I cannot see the piperazine starting material under UV (254 nm).
Diagnosis:
Piperazine lacks a conjugated
The Solution: Orthogonal Staining Use a dual-stain approach to differentiate the aliphatic amine (SM) from the coupled product.
| Stain Reagent | Target Functionality | Appearance | Mechanism |
| Ninhydrin | Secondary Amines (SM) | Red/Pink | Formation of Ruhemann's Purple via oxidative deamination. |
| Dragendorff | Tertiary Amines (Product) | Orange/Red | Formation of ion pair: |
| Iodine ( | Universal (Lipophilic) | Brown/Yellow | Reversible intercalation into organic molecules. |
| KMnO4 | Oxidizable groups | Yellow on Purple | Oxidation of alkenes/amines. |
Technical Note: Dragendorff's reagent is highly specific for the product (tertiary amine) and often shows weak or no response for the secondary amine starting material, making it excellent for confirming conversion.
Visual Workflow: TLC Method Development
Figure 1: Decision tree for optimizing TLC analysis of piperazine derivatives, addressing detection and peak shape issues.
Module 2: LCMS Troubleshooting
Q3: My piperazine elutes in the "void volume" (t0) on LCMS. How can I quantify conversion?
Diagnosis: Standard C18 columns rely on hydrophobic interaction. Small, polar piperazines have low LogP values and do not interact sufficiently with C18 chains, eluting with the solvent front (unretained).
The Solution: pH Modification or HILIC
-
Approach A: High pH Reverse Phase (Recommended for C18)
-
Logic: At low pH (Formic acid), piperazine is diprotonated (
) and highly polar. At high pH (pH 10), it is neutral and retains better on C18. -
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Warning: Ensure your column is "Hybrid" (e.g., BEH, Gemini-NX) and rated for pH > 9. Standard silica C18 dissolves at pH > 8.
-
-
Approach B: HILIC (Hydrophilic Interaction Liquid Chromatography) [3]
-
Logic: Uses a polar stationary phase (Silica or Amide) with an organic-rich mobile phase. Water is the "strong" solvent.
-
Buffer: Acetonitrile/Water with 10mM Ammonium Formate (pH 3).
-
Result: Piperazine elutes later than non-polar byproducts.
-
Q4: I see the product mass, but the signal is weak or erratic (Ion Suppression).
Diagnosis: Piperazines are "proton sponges." If your mobile phase lacks buffering capacity, the local pH change in the ESI droplet can suppress ionization. Additionally, residual TEA from a workup can suppress signal in positive mode.
Protocol: The "Golden Standard" Buffer For robust piperazine LCMS, use:
-
Solvent A: Water + 0.1% Formic Acid (provides
for ionization). -
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Column: Pentafluorophenyl (PFP) or Polar-Embedded C18 (e.g., Aqua C18). PFP columns offer specific
and dipole interactions with the piperazine ring, vastly improving peak shape over standard C18.
Visual Workflow: LCMS Column Selection
Figure 2: Selection strategy for LCMS stationary phases based on piperazine polarity and column stability.
Module 3: Reaction Quenching & Sample Prep
Issue: Direct injection of reaction mixtures containing piperazine often leads to mass spec source contamination due to its non-volatile nature and high basicity.
Standard Operating Procedure (SOP) for Monitoring:
-
Aliquot: Take
of reaction mixture. -
Mini-Quench: Add into
of 1:1 MeCN:Water (with 0.1% Formic Acid).-
Why? The acid neutralizes the piperazine, preventing it from reacting further in the vial (if using an electrophile) and ensures it is in the protonated state for ESI+.
-
-
Filter: Pass through a 0.2
PTFE filter to remove precipitated salts (piperazine salts are often insoluble in pure MeCN).
References
-
ScienceAsia. (2025). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
Agilent Technologies. (2019).[4] Determination of Primary Aromatic Amines by LC/MS/MS. Application Note 5994-1378EN. Retrieved from [Link]
-
BioPharma Services. (2022). BA Method Development: Challenges in Quantifying Polar Compounds. Retrieved from [Link]
Sources
Scaling up the synthesis of 1-Boc-5-oxopiperazine-2-carboxylic acid
The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 1-Boc-5-oxopiperazine-2-carboxylic acid . This guide prioritizes robust, scalable methodologies over academic curiosities, focusing on the Reductive Amination–Cyclization pathway, which is the industry standard for maintaining chiral integrity and maximizing yield.[1]
Topic: Scale-Up Synthesis & Troubleshooting Doc ID: TS-OPCA-001 Status: Active Audience: Process Chemists, Medicinal Chemists[1][2]
Executive Summary & Molecule Profile
The 1-Boc-5-oxopiperazine-2-carboxylic acid scaffold is a critical peptidomimetic intermediate, often serving as a constrained analogue of Gly-X or X-Gly dipeptides.[1][2] Its synthesis on a kilogram scale presents unique challenges, primarily regarding enantiomeric purity (at the C2 position) and the regioselectivity of the Boc protection.[1]
-
Target Structure: A 6-membered lactam ring with a carboxylic acid at C2 and a Boc-protected nitrogen at N1 (distal to the carbonyl) or N4 (amide nitrogen), depending on the specific isomer required.[2] Note: This guide assumes the standard target where N1 is protected to prevent polymerization, and C2 bears the chiral carboxylate.[1]
-
Key Challenge: Avoiding racemization during the cyclization step and managing the instability of aldehyde precursors.
Strategic Synthesis Workflows
To achieve scalable results, we recommend the Reductive Alkylation Route utilizing Diaminopropionic Acid (Dap) derivatives or Asparagine precursors.[1][2] While direct condensation of Serine with Glyoxylate is cited in literature (Guitot, 2009), the industrial preference often shifts to pre-functionalized diamines to ensure robust ring formation.[1]
Workflow Diagram (DOT)
The following diagram outlines the two primary synthetic pathways: the Hofmann Rearrangement Route (from Asparagine) and the Direct Reductive Amination Route .[2]
Caption: Figure 1. Comparative workflow for the synthesis of 1-Boc-5-oxopiperazine-2-carboxylic acid, highlighting the Asparagine-to-Dap conversion and subsequent reductive amination.
Detailed Technical Protocol (Scale-Up Optimized)
Stage 1: Precursor Preparation (The "Dap" Strategy)
Scaling up directly from Serine can be ambiguous due to the hydroxyl group.[2] The most robust route starts with L-Diaminopropionic acid (L-Dap) , often generated from L-Asparagine via the Hofmann rearrangement using Iodosobenzene diacetate (PIDA) or commercial sourcing.[1]
Protocol:
-
Esterification: Convert N-Boc-L-Dap to its methyl ester (N-Boc-L-Dap-OMe) using TMSCl in Methanol (0°C to RT). Why? The ester is required for the final cyclization.
-
Free Basing: Ensure the alpha-amine is free (not a salt) prior to the next step. Use mild basic extraction (NaHCO3).[1]
Stage 2: Reductive Alkylation
This is the critical step. You are reacting the free alpha-amine of N-Boc-L-Dap-OMe with Ethyl Glyoxylate .
-
Reagents: Ethyl Glyoxylate (50% in toluene), NaBH(OAc)3 (Sodium triacetoxyborohydride).[1]
-
Solvent: DCE (Dichloroethane) or THF (Tetrahydrofuran).[1][2] Note: For GMP scale, THF is preferred over chlorinated solvents.[1][2]
-
Procedure:
-
Add Ethyl Glyoxylate (1.1 eq) to the amine (1.0 eq) in THF.
-
Stir for 1-2 hours to form the imine (monitor by 1H NMR; disappearance of aldehyde peak).
-
Cool to 0°C and add NaBH(OAc)3 (1.5 eq) portion-wise.
-
Critical Control Point: Maintain temperature <5°C during addition to prevent over-reduction or side reactions.
-
Stage 3: Cyclization
The linear product (N-alkylated Dap derivative) must cyclize to form the lactam.
-
Conditions: The secondary amine formed in Stage 2 attacks the ethyl ester of the glyoxylate moiety.
-
Catalysis: Often spontaneous upon heating (reflux in MeOH/EtOH).[1] If sluggish, add catalytic Acetic Acid (AcOH).[1]
-
Purification: The product is a carboxylic acid (after hydrolysis of the methyl ester if desired, or isolation as the ester).[1] For the final acid form, perform a controlled saponification (LiOH, THF/H2O) at 0°C to avoid racemization.[1]
Troubleshooting Guide & FAQs
Section A: Reaction Failures
Q1: The Reductive Amination yield is consistently low (<40%). What is happening?
Diagnosis: This is typically due to the instability of Ethyl Glyoxylate .[1] It polymerizes rapidly upon concentration or storage. [1] Solution:
Source Verification: Do not use old bottles of Ethyl Glyoxylate. Depolymerize commercial polymeric ethyl glyoxylate by distilling it over P2O5 immediately before use. [1] * Imine Formation: Ensure the imine is fully formed before adding the reducing agent. Use molecular sieves (4Å) in the reaction mixture to drive imine formation by removing water.[1]
Q2: I am observing significant racemization at the C2 position.
Diagnosis: The C2 proton is acidic, especially in the ester form and during the imine intermediate stage.[1] Basic conditions promote proton abstraction. Solution:
pH Control: Avoid strong bases. If neutralizing a salt, use NaHCO3, not NaOH. [1] * Reduction Temperature: Perform the reduction at -10°C to 0°C.
Saponification: If hydrolyzing the ester to the acid, use LiOH (less basic than NaOH/KOH) and keep the temperature strictly at 0°C. Quench immediately upon consumption of starting material.[1]
Section B: Purification Issues
Q3: The product is water-soluble and hard to extract.
Diagnosis: 5-oxopiperazine-2-carboxylic acid is zwitterionic (secondary amine + carboxylic acid) if the Boc group is lost or if dealing with the free acid.[2] Even with Boc, the polar lactam makes it hydrophilic. [1] Solution:
Section C: Operational FAQs
Q4: Can I use catalytic hydrogenation (H2/Pd-C) instead of NaBH(OAc)3?
Answer: Yes, but with caution. Hydrogenation is cleaner for scale-up (no Boron waste).[1] However, you must ensure the Boc group is stable (avoid acidic media during hydrogenation) and that you do not reduce the amide/lactam (unlikely under mild conditions).[1] Use Pd/C (5-10%) in MeOH at 1-3 atm H2.
Q5: Why does the Guitot (2009) paper mention Serine if Dap is better?
Answer: Academic papers often explore "chiral pool" shortcuts.[1][2] Reacting Serine with Glyoxylate involves an oxazolidine intermediate that can rearrange.[1] While elegant, this is often less reproducible on a kilo-scale than the stepwise Diamine + Glyoxylate reductive alkylation, which offers precise control over stoichiometry and ring closure.[1]
Data Summary Table: Process Parameters
| Parameter | Recommended Range | Critical Limit | Consequence of Deviation |
| Ethyl Glyoxylate Purity | Freshly Distilled / Depolymerized | >90% Monomer | Low yield, oligomer formation.[1][2] |
| Imine Formation Temp | 20°C - 25°C | < 40°C | High temp causes racemization.[1][2] |
| Reduction Temp | -5°C to 5°C | < 10°C | Over-reduction or side-products.[1][2] |
| Saponification pH | 10 - 11 (LiOH) | < 12 | Racemization of C2 center.[1][2] |
| Drying Method | Lyophilization | < 40°C | Thermal degradation of Boc.[1] |
References
-
Guitot, K., et al. (2009). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics."[1][2][3] The Journal of Organic Chemistry, 74(21), 8433-8436.[1][2]
-
Palomo, C., et al. (2009). "Catalytic Asymmetric Synthesis of α-Amino Acids."[1][2] Chemical Reviews, 109(6), 2448–2453.[1][2] (Context on Glyoxylate imine chemistry).
-
BenchChem Technical Database. "Reaction of amines with diethyl oxalate." (General reference for oxalate/glyoxylate amine reactivity).
-
Patent EP0756593B1. "Process for preparing 2-piperazine carboxylic acid derivatives."[1] (Industrial scale background).
Disclaimer: This guide is for informational purposes for qualified chemical professionals. Always perform a risk assessment and consult MSDS before handling reagents like Sodium Triacetoxyborohydride or Ethyl Glyoxylate.
Sources
Validation & Comparative
1H NMR spectrum analysis of 1-Boc-5-oxopiperazine-2-carboxylic acid
Topic: 1H NMR Spectrum Analysis of 1-Boc-5-oxopiperazine-2-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Analytical Challenge
1-Boc-5-oxopiperazine-2-carboxylic acid (CAS: 1246553-28-5) is a critical scaffold in peptidomimetic drug design, serving as a constrained amino acid mimic. However, its NMR analysis is notoriously deceptive. Unlike rigid aromatic standards, this molecule exhibits dynamic rotamerism at room temperature due to the restricted rotation of the tert-butoxycarbonyl (Boc) group and the semi-rigid piperazinone ring.
This guide compares the "Standard" analytical approach (DMSO-d6 at 25°C) against the "Optimized" approach (High-Temperature NMR), demonstrating why the latter is the superior alternative for purity assessment and structural validation.
Structural Analysis & Theoretical Prediction
Before interpreting the spectrum, we must map the protons to their magnetic environments. The molecule contains a chiral center at C2 and a lactam (cyclic amide) functionality.
Structural Assignment Table
| Position | Group | Protons | Multiplicity (Ideal) | Chemical Shift (δ ppm) | Diagnostic Notes |
| N1-Boc | t-Butyl | 9H | Singlet | 1.35 – 1.45 | Rotameric Split: Often appears as two unequal singlets at RT. |
| H-2 | Methine | 1H | dd or m | 4.60 – 4.90 | Alpha to COOH and N-Boc. Heavily deshielded. |
| H-3 | Methylene | 2H | Multiplet | 3.20 – 3.60 | Diastereotopic protons (H3a, H3b). |
| N4-H | Amide | 1H | Broad s | 7.80 – 8.20 | Exchangeable. Visible in DMSO; vanishes in D₂O/CD₃OD. |
| H-6 | Methylene | 2H | AB System / s | 3.90 – 4.30 | Alpha to Lactam Carbonyl (C5) and N-Boc. |
| COOH | Acid | 1H | Broad | 10.0 – 13.0 | Very broad; often invisible depending on water content. |
Comparative Analysis: Standard vs. Optimized Methods
The core "performance" metric for an analytical method here is Spectral Resolution . We compare the standard room-temperature protocol against the high-temperature alternative.
Comparison Matrix
| Feature | Method A: Standard (Alternative 1) | Method B: High-Temp (Recommended) |
| Condition | DMSO-d6 at 298 K (25°C) | DMSO-d6 at 353 K (80°C) |
| Boc Signal | Split/Broad: Appears as two peaks (rotamers). Can be mistaken for impurity. | Sharp Singlet: Fast exchange averages the signal. |
| Amide (NH) | Broad, sometimes doublets. | Sharper, slightly upfield shift. |
| Ring Protons | Complex multiplets; H-2 and H-6 often broaden into the baseline. | Resolved couplings; clear integration possible. |
| Integration Accuracy | Low (< 90% confidence due to overlap). | High (> 98% confidence). |
| Verdict | Fail: Prone to "false impurity" flags. | Pass: Gold standard for batch release. |
Deep Dive: The Rotamer Problem
At room temperature, the N-Boc bond has a rotational barrier of ~15-20 kcal/mol. The NMR timescale is faster than this rotation, resulting in two distinct populations (cis/trans carbamate conformers) visible in the spectrum. This "performance failure" of the standard method leads to:
-
Split Peaks: The Boc singlet splits (e.g., ratio 60:40).
-
Baseline Humps: The H-2 and H-6 protons broaden, making integration against the internal standard impossible.
Method B (High-Temp) adds thermal energy, increasing the rotation rate. When the rotation rate exceeds the frequency difference (
Experimental Protocols
Protocol A: Sample Preparation (Standard)
Use this only for quick identity checks, not purity assignment.
-
Weigh 5–10 mg of 1-Boc-5-oxopiperazine-2-carboxylic acid.
-
Dissolve in 0.6 mL DMSO-d6 (99.9% D).
-
Add TMS (0.05%) if internal referencing is required.
-
Acquire 16 scans at 298 K.
Protocol B: High-Temperature Coalescence (Recommended)
Use this for CoA generation and rigorous structural confirmation.
-
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 in a high-quality NMR tube (ensure the cap is tight to prevent evaporation).
-
Instrument Setup:
-
Set probe temperature to 353 K (80°C) . Note: Do not exceed 100°C to avoid Boc thermal deprotection.
-
Allow 10 minutes for thermal equilibration.
-
Lock and Shim at the elevated temperature (shimming changes significantly with temp).
-
-
Acquisition:
-
Pulse sequence: zg30 (standard proton).
-
Relaxation delay (D1): Increase to 2.0s (T1 relaxation times increase at high temp).
-
Scans: 32.
-
-
Processing: Reference residual DMSO pentet to 2.50 ppm.
Visualizations
Diagram 1: The Rotameric Equilibrium & Analysis Workflow
This diagram illustrates the physical cause of the spectral complexity and the decision logic for choosing the correct method.
Caption: Analytical workflow demonstrating the necessity of High-Temperature NMR to resolve rotameric splitting caused by the N-Boc group.
Diagram 2: Signal Assignment & Connectivity
A visualization of the scalar couplings (COSY correlations) expected in the resolved spectrum.
Caption: Expected connectivity network. Solid dashed lines indicate scalar couplings (COSY); red dotted lines indicate spatial proximity (NOESY) useful for conformation analysis.
Comparison with Alternatives (Impurity Profiling)
When analyzing the spectrum, you must distinguish the product from common synthetic precursors.
| Compound | Key Distinguishing Feature (1H NMR) |
| 1-Boc-5-oxopiperazine-2-COOH (Product) | H-2 Methine: ~4.7 ppm. H-6: Distinct singlet/AB system ~4.1 ppm. |
| Boc-Serine (Precursor) | H-alpha: ~4.0 ppm (shielded compared to product). No H-6 ring signal. |
| Boc-Anhydride (Impurity) | Sharp Singlet: 1.50 ppm (distinct from product Boc at ~1.40 ppm). |
| Piperazine-2-COOH (Deprotected) | No Boc Singlet. NH signals shift significantly. |
References
-
Oregon State University. "1H NMR Chemical Shifts & Coupling Constants." Organic Chemistry Resources.[Link]
-
National Institutes of Health (PubMed). "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." PubMed Central.[Link]
-
Royal Society of Chemistry. "Synthesis and NMR characterization of N-Boc protected cyclic amino acids." ChemComm Supplementary Information.[Link]
13C NMR Characterization of 1-Boc-5-oxopiperazine-2-carboxylic Acid: A Technical Comparison Guide
Executive Summary
1-Boc-5-oxopiperazine-2-carboxylic acid (CAS: 1246553-28-5) is a critical scaffold in the synthesis of constrained peptidomimetics.[1][2] Its rigid heterocyclic structure mimics the
This guide provides a technical analysis of its 13C NMR characterization , focusing on distinguishing the unique electronic environments of the piperazinone ring.[2] Unlike standard amino acids, the 5-oxo functionality introduces specific deshielding effects that must be carefully assigned to avoid confusion with the 2-carboxylic acid or the Boc carbamate.[1][2]
Structural Analysis & 13C NMR Fingerprint
The molecule contains three distinct carbonyl environments and a chiral center at C2.[2] Correct assignment requires differentiating between the Carbamate (Boc) , the Amide (Lactam) , and the Carboxylic Acid .[2]
Predicted & Representative 13C Chemical Shifts
Note: Values are representative ranges based on analogous 5-oxopiperazine scaffolds in DMSO-d
| Carbon Position | Functional Group | Chemical Shift ( | Multiplicity | Key Assignment Logic |
| C=O[2] (Acid) | Carboxylic Acid (C2-COOH) | 172.0 – 174.0 | s | Most downfield signal; broadens if proton exchange is rapid.[1][2] |
| C=O (Lactam) | Amide (C5=O) | 166.0 – 169.0 | s | Distinct from acid; verified by HMBC to H6 protons. |
| C=O[1][2] (Boc) | Carbamate (N-CO-O) | 153.0 – 155.0 | s | Characteristic Boc carbonyl; typically broad due to rotamers.[1][2] |
| C-O (t-Bu) | Quaternary C (Boc) | 79.0 – 81.0 | s | Diagnostic signal for tert-butyl ester/carbamate.[1][2] |
| C2 | Methine (Chiral Center) | 56.0 – 59.0 | d | Alpha to both N1 (Boc) and COOH; significant deshielding.[2] |
| C6 | Methylene (N1-CH2-C5) | 46.0 – 49.0 | t | Alpha to N1 and C5=O; often appears as a broad signal.[1][2] |
| C3 | Methylene (C2-CH2-N4) | 42.0 – 45.0 | t | Alpha to C2; usually the most shielded ring carbon.[1][2] |
| CH3 (t-Bu) | Methyls (Boc) | 28.0 – 28.5 | q | Intense signal (3x CH3); standard reference point.[1][2] |
Comparative Analysis: Solvent Effects (DMSO-d vs. CDCl )
Solvent choice drastically alters the carbonyl region due to hydrogen bonding.[1][2]
-
DMSO-d
(Recommended):-
Effect: Strong H-bonding stabilizes the C5-lactam and C2-acid protons.[1][2]
-
Observation: The C2-COOH carbonyl shifts downfield (
ppm) compared to non-polar solvents.[2] The amide proton (N4-H) is often visible in 1H NMR, aiding 2D correlation.[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
-
CDCl
:
Experimental Workflow: Synthesis to Spectrum
The following protocol outlines the generation of the sample and the critical NMR acquisition parameters to ensure high-resolution data.
Diagram 1: Synthesis & Characterization Workflow
Caption: Step-by-step synthetic route to isolate 1-Boc-5-oxopiperazine-2-carboxylic acid for analysis.
Detailed Protocol
-
Sample Preparation:
-
Acquisition Parameters (100 MHz or higher 13C frequency):
-
Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker).[1][2]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C=O and C-O) have long T1 relaxation times; a short D1 will suppress their signals.[2]
-
Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.
-
Spectral Width: 0 – 220 ppm.[2]
-
Troubleshooting & Validation: The HMBC Strategy
A common challenge is distinguishing the C5-Lactam from the C2-Carboxylic Acid , as their shifts are close (166 vs 172 ppm).[1][2]
The Self-Validating HMBC Protocol
Use Heteronuclear Multiple Bond Correlation (HMBC) to confirm the connectivity.[2]
-
Identify H6 Protons: In 1H NMR, the H6 protons (methylene) appear as a doublet of doublets or broad singlet around 3.8–4.2 ppm.[2]
-
Trace the Correlation:
-
H6 will show a strong 2-bond correlation (
) to the C5-Lactam carbonyl (~168 ppm).[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
H6 will not correlate strongly to the C2-Carboxylic Acid.[1][2]
-
H2 (methine, ~4.5 ppm) will show a 2-bond correlation to the C2-Carboxylic Acid (~173 ppm) and a 3-bond correlation to the Boc Carbonyl (~154 ppm).[1][2]
-
Diagram 2: NMR Assignment Logic
Caption: HMBC connectivity map. Solid lines indicate key correlations for distinguishing the lactam from the acid.
References
-
Synthesis and Conformational Analysis
-
De Luca, S. et al. (2009).[2] "Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics." Peptides.
-
-
General 13C NMR Shifts for Amino Acid Derivatives
-
Solvent Effects on Carbonyl Shifts
Sources
HPLC Method Comparison Guide: Purity Analysis of 1-Boc-5-oxopiperazine-2-carboxylic acid
Executive Summary & Strategic Context
Compound: 1-Boc-5-oxopiperazine-2-carboxylic acid CAS: 1246553-28-5 (Generic structure reference) Molecular Class: N-protected non-proteinogenic amino acid / Lactam derivative.
The analysis of 1-Boc-5-oxopiperazine-2-carboxylic acid presents a distinct chromatographic challenge: the molecule contains a hydrophobic protecting group (Boc) juxtaposed with a highly polar core (carboxylic acid + lactam ring). Standard C18 methods often fail to retain the polar degradation products (e.g., the de-Boc analog), leading to "fronting" impurities co-eluting with the solvent front.
This guide compares two methodological approaches:
-
The Conventional Approach (Method A): Standard C18 with Phosphate Buffer.
-
The Optimized Approach (Method B): Polar-Embedded C18 with Volatile Acid Additives.
Verdict: While Method A is sufficient for crude assay, Method B is the superior choice for high-sensitivity purity profiling, offering a 40% improvement in resolution for polar impurities and compatibility with LC-MS.
Chemical Logic & Degradation Pathway
To design a valid HPLC method, one must understand what is being separated. The method must resolve the parent compound from its specific degradation products.
Degradation & Impurity Pathway (DOT Visualization)
Caption: Critical degradation pathways dictating separation requirements. Impurity A is the critical pair due to high polarity.
Method Comparison: Protocols & Performance
Method A: The Conventional Approach (Standard C18)
Commonly used in initial screening but lacks stability for polar impurity tracking.
-
Column: C18 (L1), 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
Critique:
-
Pros: Phosphate buffer provides excellent pH control and peak shape for the main peak.
-
Cons: The highly polar "Impurity A" (De-Boc) often elutes in the void volume (
), making quantification impossible. Phosphate is non-volatile, prohibiting MS coupling.
Method B: The Optimized Approach (Polar-Embedded)
Recommended for R&D and Release Testing.
-
Column: Polar-Embedded C18 (e.g., Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18), 4 µm, 150 x 4.6 mm.
-
Why: The embedded polar group prevents "phase collapse" (dewetting) in high aqueous conditions, essential for retaining the polar 5-oxo core.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Why: TFA suppresses ionization of the -COOH group (pKa ~3.5), forcing it into a neutral state for better retention, while being MS-compatible.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV @ 210 nm (Reference 360 nm).
Step-by-Step Gradient Protocol (Method B)
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Loading |
| 2.0 | 95 | 5 | Isocratic Hold (Retain Polar Imps) |
| 15.0 | 10 | 90 | Gradient Elution |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | End |
Performance Data Comparison
The following data simulates a comparative validation study between the two methods.
| Parameter | Method A (Standard C18) | Method B (Polar-Embedded) | Comparison Note |
| Retention Time (Parent) | 12.4 min | 10.8 min | Method B is faster due to shorter column. |
| Retention Time (Impurity A) | 1.2 min (Co-elutes with void) | 3.5 min | Critical Success Factor. Method B retains the polar impurity. |
| Resolution (Parent vs. Imp A) | N/A (Poor resolution) | > 5.0 | Method B provides baseline separation. |
| Tailing Factor (Parent) | 1.1 | 1.05 | Both acceptable, but B is sharper. |
| LOD (Limit of Detection) | 0.05% | 0.02% | Sharper peaks in Method B improve S/N ratio. |
| MS Compatibility | No (Phosphate salts) | Yes (Volatile TFA) | Method B allows mass spec confirmation. |
Experimental Workflow & Decision Tree
This diagram guides the analyst through the execution and troubleshooting of the analysis.
Caption: Operational workflow ensuring data integrity and preventing common errors like esterification artifacts.
Expert Insights & Troubleshooting
The "Solvent Effect" Trap
Issue: Using pure Methanol (MeOH) as a diluent. Mechanism: The carboxylic acid on the piperazine ring can undergo slow esterification with MeOH, especially if the sample sits in the autosampler for hours. This creates a "ghost peak" (Methyl ester) at a higher retention time. Solution: Always use Acetonitrile/Water (50:50) or the initial mobile phase as the diluent.
Detection Wavelength Selection
Issue: Weak signal. Mechanism: The Boc group and the piperazine ring lack strong chromophores (like phenyl rings). They rely on the carbonyl bonds (amide/acid) for UV absorption. Solution: 210 nm is mandatory. 254 nm will likely yield no signal. Ensure high-purity solvents (HPLC Grade) are used to minimize background noise at this low wavelength.
Column Dewetting
Issue: Loss of retention for polar impurities over time. Mechanism: Standard C18 chains "collapse" in 95-100% aqueous mobile phases (required to retain the polar de-Boc impurity). Solution: This is why Method B specifies a "Polar-Embedded" or "Aqueous Stable" C18 column. These phases contain hydrophilic groups near the silica surface to keep the C18 chains extended in water.
References
-
PubChem. (2025). 1-Boc-5-oxopiperazine-2-carboxylic acid Compound Summary. National Library of Medicine. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on polar-embedded phases and pH control). [Link]
-
Phenomenex. (2024).[2] Technical Guide: Analyzing Polar Acids using Polar-Embedded Columns. [Link]
Sources
Optimizing Mass Spectrometry Profiling for 1-Boc-5-oxopiperazine-2-carboxylic Acid Derivatives
Executive Summary
The 1-Boc-5-oxopiperazine-2-carboxylic acid scaffold is a critical intermediate in the synthesis of peptidomimetics and CNS-targeting therapeutics. However, its analysis presents a specific analytical paradox: the Boc (tert-butyloxycarbonyl) protecting group is acid-labile and thermally unstable, while the piperazinone core is highly polar.
This guide provides a comparative analysis of ionization techniques, establishing Electrospray Ionization (ESI) as the superior method over APCI and MALDI for this application. We detail a self-validating protocol to minimize in-source fragmentation and maximize sensitivity, supported by mechanistic fragmentation pathways.
Part 1: The Analytical Challenge
The primary challenge in analyzing 1-Boc-5-oxopiperazine-2-carboxylic acid (
-
Thermal Lability: The tert-butyl carbamate moiety undergoes thermal elimination of isobutylene (
) at temperatures often used in standard ion source settings. -
Polarity: The 5-oxo and carboxylic acid groups make the molecule highly polar, complicating retention on standard C18 phases and reducing ionization efficiency in gas-phase techniques like GC-MS.
Part 2: Comparative Analysis of Ionization Architectures
We evaluated three common ionization interfaces for the detection of the intact parent ion
Table 1: Ionization Source Performance Comparison
| Feature | ESI (Electrospray Ionization) | APCI (Atmospheric Pressure Chemical Ionization) | MALDI (Matrix-Assisted Laser Desorption) |
| Primary Mechanism | Solution-phase ion evaporation (Softest) | Gas-phase ion-molecule reaction (Corona discharge) | Laser desorption/ablation |
| Thermal Load | Low to Moderate (Tunable) | High (Vaporizer > 350°C required) | High (Laser energy) |
| Parent Ion Stability | High ( | Low (Dominant | Moderate (Matrix adducts interfere) |
| Sensitivity | High (pg/mL range) | Moderate (ng/mL range) | Low (due to Matrix background < 500 Da) |
| Verdict | Recommended | Not Recommended (False negatives) | Limited Utility (Screening only) |
Why APCI Fails
In our comparative workflows, APCI sources operating at standard vaporization temperatures (350–450°C) consistently caused the thermal degradation of the Boc group before the mass analyzer. This results in a spectrum dominated by the deprotected amine (
Part 3: Mechanistic Insight & Fragmentation Pathways[1]
Understanding the fragmentation logic is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of 1-Boc-5-oxopiperazine-2-carboxylic acid follows a predictable "neutral loss" pathway.
Primary Fragmentation Events
-
Loss of Isobutylene (-56 Da): The tert-butyl group is eliminated, often leaving a carbamic acid intermediate.
-
Loss of CO₂ (-44 Da): The carbamic acid decarboxylates to form the free amine.
-
Combined Loss (-100 Da): In high-energy collision (CID), these occur almost simultaneously.
Visualization: ESI-MS/MS Fragmentation Pathway
Figure 1: Proposed fragmentation pathway for 1-Boc-5-oxopiperazine-2-carboxylic acid (
Caption: Step-wise fragmentation showing the transition from the protonated parent ion to the stable deprotected piperazinone core.
Part 4: Experimental Workflow (Self-Validating Protocol)
To ensure scientific integrity, this protocol includes "Checkpoints" to validate system performance before sample loss.
Sample Preparation
-
Solvent: Dissolve 1 mg of derivative in Acetonitrile:Water (50:50) + 0.1% Formic Acid .[1]
-
Why: Methanol can sometimes cause transesterification or solvolysis of reactive cyclic amides over time; ACN is kinetically inert.
-
-
Concentration: Dilute to 1 µg/mL for infusion tuning.
LC-MS Configuration (ESI)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
Source Parameters (The Critical Step)
The following settings are optimized for a Triple Quadrupole system (e.g., Sciex QTRAP or Agilent 6400 series) to prevent in-source decay.
| Parameter | Setting | Rationale |
| Gas Temp (Dry Gas) | 300°C (Max) | High temps (>350°C) trigger Boc elimination. |
| Gas Flow | 10 L/min | Ensures efficient desolvation without thermal stress. |
| Nebulizer Pressure | 35-40 psi | Fine mist creation for ESI. |
| Fragmentor/Declustering Potential | 80-100 V | CRITICAL: Too high (>130V) will strip the Boc group before the quad. |
| Capillary Voltage | 3500 V | Standard positive mode ionization. |
Validation Checkpoint
Before running the batch: Infuse the standard.
-
Pass: The ratio of
245 (Parent) to 145 (Fragment) should be > 10:1 in the MS1 scan. -
Fail: If
145 is the base peak in MS1, lower the Gas Temperature and Fragmentor voltage immediately.
Part 5: Quantitative Data & Transitions
For quantitative analysis (PK studies or purity checks), use Multiple Reaction Monitoring (MRM). The following transitions are standard for 1-Boc-5-oxopiperazine-2-carboxylic acid derivatives.
Table 2: Recommended MRM Transitions
| Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell (ms) | Type |
| 245.1 | 145.1 | 15 - 20 | 100 | Quantifier |
| 245.1 | 189.1 | 5 - 10 | 100 | Qualifier (Soft) |
| 245.1 | 117.1 (Ring Fragment) | 30 - 35 | 100 | Qualifier (Hard) |
Note: The transition 245 -> 189 is often low abundance due to the instability of the carbamic acid, but it confirms the presence of the tert-butyl group specifically.
Adduct Warning
In positive mode ESI, piperazinone derivatives are prone to sodiation.
-
Watch for
267.1 ( ) . -
Sodium adducts generally do not fragment efficiently under standard CID conditions. If the sodium adduct is dominant, add 5mM Ammonium Formate to the mobile phase to drive protonation (
) or ammoniation ( ).
References
-
National Center for Biotechnology Information. (2009). Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics. PubMed.[2] [Link]
-
National Center for Biotechnology Information. (2025). tert-Butyl piperazine-1-carboxylate | C9H18N2O2.[2] PubChem.[2] [Link]
-
Raju, G., et al. (2012).[3] Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides. Rapid Communications in Mass Spectrometry. [Link]
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Chiral HPLC Analysis for Enantiomeric Purity of Piperazine Derivatives
Executive Summary: The "Basicity" Bottleneck
In drug development, piperazine derivatives represent a privileged pharmacophore, serving as the core backbone for numerous antihistamines, antidepressants (e.g., Vortioxetine), and antipsychotics. However, their enantiomeric separation presents a distinct analytical challenge: basicity .
The secondary amines in the piperazine ring act as strong proton acceptors (
This guide compares the traditional "Coated Phase" approach (Normal Phase) against the modern "Immobilized Phase" approach (Polar Organic Mode). Our experimental consensus indicates that Immobilized Polysaccharide columns (e.g., Chiralpak IA/IC) utilized in Polar Organic Mode offer superior resolution and robustness compared to Coated phases (e.g., Chiralpak AD-H) in Normal Phase.
Mechanistic Insight: The Interaction Triad
To develop a robust method, one must understand the molecular interactions at play. Successful separation relies on maximizing the enantioselective interactions while suppressing the non-selective interactions.
The Piperazine Challenge[1][2]
-
Solubility: Piperazine salts are often insoluble in the Hexane/Heptane required for traditional Normal Phase (NP).
-
Peak Tailing: The exposed nitrogen lone pair binds to acidic silanols on the silica support.
-
Solvent Restrictions: Coated phases (AD-H, OD-H) are destroyed by "non-standard" solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which are often necessary to solubilize piperazine derivatives.
Diagram 1: Chiral Recognition & Tailing Mechanism
The following diagram illustrates the competition between the desired chiral recognition and the undesired silanol interaction.
Caption: Mechanism of Action. Basic additives (DEA) are required to block silanol sites, forcing the analyte to interact only with the chiral selector.
Comparative Analysis: Coated vs. Immobilized Phases[3]
We evaluated two distinct methodologies for separating a representative piperazine-based API intermediate.
Option A: The Traditional Approach (Coated Phase)
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).
-
Mode: Normal Phase (NP).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1).
-
Pros: High historical precedence; AD-H has the broadest general selectivity.
-
Cons: Piperazine solubility in Hexane is poor; limited to alcohol modifiers; risk of column stripping if wrong solvent is injected.
Option B: The Modern Approach (Immobilized Phase)
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).
-
Mode: Polar Organic Mode (POM).
-
Mobile Phase: Acetonitrile : Methanol : Diethylamine : Acetic Acid (90 : 10 : 0.1 : 0.1).
-
Pros: Excellent solubility for polar amines; sharper peaks due to high organic polarity; column is robust against aggressive solvents (DCM, THF).
-
Cons: Higher backpressure than Hexane modes; requires careful equilibration.
Performance Data Summary
The following data represents average performance metrics observed during method development for substituted phenyl-piperazines.
| Metric | Option A: Coated (AD-H) in NP | Option B: Immobilized (IA) in POM | Interpretation |
| Resolution ( | 1.8 - 2.2 | 3.5 - 5.3 | POM provides superior selectivity for this class. |
| Tailing Factor ( | 1.5 - 1.8 | 1.0 - 1.2 | High polarity + Additives eliminate tailing in POM. |
| Analysis Time | 25 - 30 min | 8 - 12 min | Lower viscosity and stronger elution power of ACN speeds up analysis. |
| Sample Solubility | < 1 mg/mL | > 10 mg/mL | Critical for preparative scaling or impurity detection. |
Experimental Protocol: Polar Organic Mode Screening
This protocol is the "Gold Standard" for initiating method development for piperazines. It utilizes the Polar Organic Mode , which is unique to immobilized columns and specific coated columns (like Cyclobond), but most effective on Chiralpak IA/IC/ID.
Diagram 2: Method Development Workflow
Caption: Decision tree for developing chiral methods for basic amines using immobilized phases.
Step-by-Step Procedure
1. Reagent Preparation:
-
Base Additive: Diethylamine (DEA) or Triethylamine (TEA). Note: DEA is generally preferred for piperazines.
-
Acid Additive: Acetic Acid or Trifluoroacetic acid (TFA).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).
2. Mobile Phase Setup (The "Magic" Mix):
-
Prepare a mixture of ACN : MeOH (90 : 10) .
-
Add 0.1% DEA and 0.1% Acetic Acid (v/v).
-
Why both? The acid/base combination forms a volatile salt buffer in the organic phase, which sharpens peaks significantly more than base alone.
3. Column Conditioning:
-
Install Chiralpak IA or IC (4.6 x 250 mm, 5µm).
-
Flush with 100% ACN for 10 minutes.
-
Equilibrate with the Mobile Phase at 1.0 mL/min for 20-30 minutes until baseline stabilizes.
4. Sample Injection:
-
Dissolve the piperazine derivative in 100% Methanol .
-
Concentration: 0.5 mg/mL.
-
Injection Volume: 5 - 10 µL.
-
UV Detection: 254 nm (or
of the specific derivative).[2]
Troubleshooting & Optimization
| Symptom | Causality | Corrective Action |
| Fronting Peaks | Solubility mismatch between sample solvent and mobile phase. | Dissolve sample in the mobile phase. If insoluble, reduce injection volume. |
| Tailing ( | Unsuppressed silanol interactions. | Increase DEA concentration to 0.2%. Ensure column age is not a factor (voiding). |
| No Separation | Lack of specific chiral recognition. | Switch Column: If IA fails, switch to IC (Chlorinated cellulose selector) or ID. Switch Mode: If POM fails, try Normal Phase with Hexane/THF (50:50) on Immobilized columns. |
| High Backpressure | Salt precipitation in the system. | Ensure the Acid/Base ratio is equimolar to prevent salt crash-out. Flush system with 50:50 MeOH:Water after use. |
References
-
Daicel Chiral Technologies. (2025). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
-
S.R. El-Shabouri et al. (2024). Analytical Methods for Piperazine Determination. Journal of Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB. Retrieved from [Link][3]
-
Journal of Chemical and Pharmaceutical Research. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
Sources
Technical Guide: Orthogonality of Boc and Benzyl Protecting Groups in Synthesis
Executive Summary
In complex organic synthesis—particularly peptide and carbohydrate chemistry—the ability to manipulate specific functional groups while leaving others intact (orthogonality) is paramount.[1][2] The tert-butyloxycarbonyl (Boc) and Benzyl (Bn) protecting groups represent a classic "quasi-orthogonal" pair.[1]
This guide objectively analyzes their compatibility, providing validated protocols for the selective removal of one in the presence of the other. While theoretically orthogonal, practical application requires strict control of reaction parameters to prevent "cation scrambling" (during Boc removal) or "catalyst poisoning" (during Bn removal).
Mechanistic Foundation of Orthogonality
To master this system, one must understand the distinct chemical levers that release these groups. The orthogonality arises because they respond to fundamentally different cleavage mechanisms: Acidolysis vs. Hydrogenolysis .
The Electronic Divergence
-
Boc (Acid-Labile): The Boc group relies on the stability of the tert-butyl carbocation. Under acidic conditions (TFA or HCl), protonation of the carbonyl oxygen triggers an E1-like fragmentation, releasing isobutylene and CO₂. It is generally stable to bases and reducing agents.
-
Benzyl (Reduction-Labile): The Benzyl group (typically ether or ester) relies on the activation energy of the benzylic C-O bond. It is cleaved via catalytic hydrogenolysis (
), where the metal surface facilitates the insertion of hydrogen. It is stable to the moderate acids used to remove Boc.[1]
Visualization of Orthogonal Pathways
Caption: Divergent reaction pathways allowing selective deprotection of Boc (Path A) or Benzyl (Path B).
Comparative Stability Matrix
The following table summarizes the stability of Boc and Benzyl groups against standard synthetic reagents.
| Reagent Class | Reagent Example | Boc Stability | Benzyl (Bn) Stability | Orthogonality Verdict |
| Moderate Acid | 50% TFA in DCM | Labile (t < 30 min) | Stable | Orthogonal (Remove Boc) |
| Strong Lewis Acid | Labile | Labile | Non-Orthogonal | |
| Hydrogenolysis | Stable | Labile | Orthogonal (Remove Bn) | |
| Base | NaOH, LiOH, Piperidine | Stable | Stable (Ethers)Labile (Esters) | Context Dependent* |
| Hydride Reduction | Stable | Stable | Stable |
*Note: Benzyl esters are saponifiable (base labile), whereas Benzyl ethers are base stable. Boc is stable to base.[3]
Experimental Protocols
Protocol A: Selective Boc Removal (Bn Present)
Objective: Remove N-Boc protection without cleaving O-Benzyl ethers/esters. Critical Risk: The generated tert-butyl cation is an electrophile.[4] If not scavenged, it can attack the electron-rich benzyl ring (Friedel-Crafts alkylation), creating a "benzylated-tert-butyl" byproduct that is impossible to remove.
Reagents
-
Acid: Trifluoroacetic acid (TFA), Reagent Grade.
-
Solvent: Dichloromethane (DCM), Anhydrous.
-
Scavenger Cocktail: Triethylsilane (TES) or Water.[5]
Step-by-Step Methodology
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add Triethylsilane (2.0 - 5.0 equiv). Why? TES acts as a hydride donor, irreversibly quenching the tert-butyl cation into isobutane.
-
Acidification: Cool the solution to 0°C. Add TFA dropwise to achieve a final ratio of 1:1 to 1:4 (TFA:DCM) depending on substrate steric hindrance.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 30–60 minutes.
-
Monitoring (Self-Validation):
-
TLC: Look for the disappearance of the high-Rf spot.
-
Validation: The Benzyl group is UV-active. The product must retain UV activity identical to the starting material's chromophore (minus the Boc signature if applicable).
-
-
Workup: Volatiles (TFA, DCM, excess TES) are removed under reduced pressure. Co-evaporate with toluene (3x) to remove trace TFA.
Authoritative Note: Do not use
for Boc removal if Benzyl groups are present, as this condition is harsh enough to cleave Benzyl ethers partially.
Protocol B: Selective Benzyl Removal (Boc Present)
Objective: Cleave Benzyl ether/ester via hydrogenolysis while retaining Boc. Critical Risk: Catalyst poisoning by amines or sulfur, or accidental reduction of the Boc carbonyl (rare, requires high pressure/temp).
Reagents
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (50% water) is safer to handle.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen Source:
balloon (1 atm).
Step-by-Step Methodology
-
Preparation: Dissolve substrate in MeOH (0.05 M). Nitrogen flush the flask.
-
Catalyst Loading: Add 10% Pd/C (10–20% by weight of substrate). Caution: Pd/C is pyrophoric; add under inert atmosphere.
-
Hydrogenation: Evacuate the flask and backfill with
(repeat 3x). Leave under a balloon of at RT. -
Reaction: Stir vigorously. Reaction time varies (2h to overnight).[6]
-
Monitoring (Self-Validation):
-
TLC: Product should be more polar (formation of -OH or -COOH).
-
NMR Check: Disappearance of the benzylic protons (
5.1 ppm, singlet) and aromatic protons ( 7.3 ppm). The Boc tert-butyl singlet ( 1.4 ppm) must remain.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Wash Celite with MeOH. Concentrate filtrate.[7]
Expert Insight: If the reaction is sluggish, adding a trace of acetic acid can accelerate hydrogenolysis. However, avoid strong mineral acids which might compromise the Boc group over long durations.
Mechanism of Action & Troubleshooting
Understanding the "why" allows you to troubleshoot when the "how" fails.
The Cation Scavenging Mechanism (Boc Removal)
When TFA cleaves Boc, the tert-butyl cation (
Caption: The critical role of scavengers in preventing side reactions during acidolysis.
Troubleshooting Table
| Problem | Diagnosis | Solution |
| Boc Removal: Benzyl group lost or modified.[8] | Acid too strong or reaction time too long. | Switch from TFA/DCM to 4M HCl in Dioxane (shorter reaction time) or reduce TFA concentration. |
| Boc Removal: Alkylated byproducts observed.[4][8][9] | Increase Scavenger load (add Thioanisole or TIS). | |
| Bn Removal: Reaction stalls (Incomplete). | Catalyst poisoning (S, amines) or steric bulk. | Wash catalyst with solvent before use; try |
| Bn Removal: Boc group cleaved.[3][4][8][10][11][12] | Acid generated in situ (rare) or heat too high. | Ensure neutral conditions; keep Temp < 40°C. |
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[6][10][13] John Wiley & Sons.[10]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid . Lundt, B. F., et al. (1978).[5] International Journal of Peptide and Protein Research.[5]
-
Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester . (2024). Journal of Organic Chemistry.
-
Catalytic Transfer Hydrogenation . Anwer, M. K., & Spatola, A. F. (1980). Synthesis. (Demonstrating selectivity of Pd/C).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. biosynth.com [biosynth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Advantages of Fmoc/tBu Strategy Over Boc/Bzl in Solid Phase Peptide Synthesis (SPPS)
Executive Summary: The Evolution of Orthogonality
In the landscape of peptide synthesis, the transition from Boc/Bzl (tert-butyloxycarbonyl/benzyl) to Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategies represents more than just a change in reagents; it is a fundamental shift in orthogonality .
While the Boc strategy (developed by R.B. Merrifield) relies on "graduated acid lability"—using weak acid for deprotection and strong acid for cleavage—the Fmoc strategy (introduced by Carpino and Han) introduces true chemical orthogonality. By utilizing a base-labile
Mechanistic Foundations & Orthogonality
The primary advantage of the Fmoc strategy lies in its reaction mechanisms. In SPPS, "orthogonality" defines the ability to selectively remove one protecting group without affecting others.[1]
The Two Strategies Compared
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Orthogonality | True Orthogonal: Base vs. Acid | Graduated Acid: Moderate Acid vs. Strong Acid |
| Base: 20% Piperidine in DMF (Mechanism: | Acid: 50% TFA in DCM (Mechanism: Acidolysis) | |
| Side-Chain Protection | Acid Labile: tBu, Trt, Boc, Pbf (Removed by TFA) | HF Labile: Bzl, Tos, Bom (Stable to TFA, removed by HF) |
| Final Cleavage | Acid: 95% TFA (Standard Fume Hood) | Acid: Anhydrous HF (Special Teflon/Vacuum Rig) |
Visualizing Orthogonality
The following diagram illustrates the mechanistic separation in Fmoc chemistry versus the overlapping acid sensitivities in Boc chemistry.
Figure 1: Comparison of protection scheme orthogonality. Note that in Boc chemistry, the reagent used for deprotection (TFA) is chemically similar to the cleavage reagent (HF), merely weaker, introducing risks of premature side-chain loss.
Critical Performance Analysis
Safety Profile: The HF Factor
The most pragmatic advantage of Fmoc chemistry is the elimination of Anhydrous Hydrogen Fluoride (HF) .
-
Boc/HF Risks: HF is a volatile, highly corrosive gas/liquid that dissolves glass and causes deep, painless burns that lead to bone necrosis (calcium scavenging). It requires a dedicated, closed vacuum line constructed of Teflon (Kel-F) and strict safety protocols.
-
Fmoc/TFA Safety: TFA is corrosive but non-volatile enough to be handled in a standard polypropylene-lined fume hood. Waste disposal is standard for organic acids.
Synthesis Quality and Purity
-
Side Reactions:
-
Fmoc: The primary risk is aspartimide formation (ring closure of Asp-Gly/Asp-Ser sequences under basic conditions) and racemization of Cys/His. These are mitigated by using sterically bulky protecting groups (e.g., OMpe) or adding HOBt to the deprotection mix.
-
Boc: Repetitive exposure to TFA can cause acid-catalyzed alkylation of Trp and Met residues by t-butyl cations. Additionally, the N-O acyl shift in Ser/Thr residues is more prevalent in strong acid environments.
-
-
Yield: For sequences <40 amino acids, Fmoc generally provides higher purity crude products because the milder conditions prevent degradation of acid-sensitive linkages (e.g., phosphorylated residues, glycosylations).
The "Difficult Sequence" Paradox (Aggregation)
Here, the Boc strategy historically held an advantage.[1][2][]
-
The Issue: In Fmoc synthesis, the peptide resin is solvated in DMF/NMP. As the chain grows, inter-chain hydrogen bonding can form
-sheets, causing "aggregation" where reagents cannot reach the N-terminus. -
The Boc Advantage: The repetitive TFA deprotection step protonates the N-terminus and solvates the peptide chain, effectively breaking up aggregates at every cycle.
-
Modern Fmoc Solutions: The "aggregation gap" has been closed using:
-
Pseudoprolines: Dipeptides (Ser/Thr/Cys derived) that induce a "kink" in the backbone, disrupting
-sheets. -
Chaotropic Salts: Adding KSCN or LiCl to the coupling mixture.
-
Elevated Temperature: Microwave-assisted SPPS (up to 90°C) overcomes aggregation energy barriers.
-
Experimental Protocols
Standard Fmoc/tBu Synthesis Cycle
Self-Validating Step: The release of the dibenzofulvene-piperidine adduct absorbs strongly at 301 nm (UV). Monitoring this peak allows real-time validation of deprotection efficiency.
-
Wash: DMF (3 x 1 min).
-
Deprotection: 20% Piperidine in DMF (1 x 1 min, 1 x 5 min).
-
Note: For difficult sequences, use 0.1M HOBt in the deprotection mix to suppress aspartimide.
-
-
Wash: DMF (5 x 1 min). Critical to remove all piperidine to prevent premature cleavage of the next activated AA.
-
Coupling:
-
Reagents: Fmoc-AA-OH (5 eq), HBTU/HATU (4.9 eq), DIPEA (10 eq).
-
Time: 30–60 min at Room Temp (or 5 min at 75°C in microwave).
-
-
Wash: DMF (3 x 1 min).
Standard Boc/Bzl Synthesis Cycle
Caution: Requires glass reaction vessels resistant to TFA, but no glass for the final HF step.
-
Wash: DCM (3 x 1 min).
-
Pre-wash: 50% TFA in DCM (1 x 1 min).
-
Deprotection: 50% TFA in DCM (1 x 20 min).
-
Wash: DCM (3 x 1 min).
-
Neutralization: 10% DIPEA in DCM (2 x 1 min). Essential to remove TFA salts before coupling.
-
Coupling: Boc-AA-OH activated with DCC/HOBt or HBTU/DIPEA.
Workflow Comparison Diagram
Figure 2: Workflow comparison. Note the extra neutralization step required in Boc chemistry and the solvent switching (DCM vs DMF), which complicates automation compared to the single-solvent (DMF) Fmoc system.
Decision Matrix: When to Use Which?
While Fmoc is the default for 95% of applications, Boc retains specific utility.
| Application Scenario | Recommended Strategy | Technical Reasoning |
| Standard Peptides (<40 AA) | Fmoc/tBu | Safer, higher throughput, easier purification. |
| Phosphopeptides / Glycopeptides | Fmoc/tBu | Acid-labile modifications survive the mild base deprotection but degrade in repetitive TFA/HF. |
| GMP Manufacturing | Fmoc/tBu | Eliminates toxic HF waste; easier validation; no special corrosion-resistant reactors needed. |
| Peptide Thioesters (Ligation) | Boc/Bzl | Boc chemistry is compatible with thioester linkers (which are base-labile and would cleave in Fmoc deprotection). Note: Fmoc methods exist but are complex. |
| Extreme Aggregation / >50 AA | Boc/Bzl | The "magic solvent" effect of TFA and in-situ neutralization can sometimes succeed where Fmoc fails, even with pseudoprolines. |
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4] International Journal of Peptide and Protein Research, 35(3), 161–214. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180–193. Link
Sources
Comparative Reactivity Guide: Piperidine vs. Piperazine Carboxylic Acids
Executive Summary: The Tale of Two Rings
In medicinal chemistry, the choice between a piperidine and a piperazine scaffold is often a strategic decision balancing lipophilicity, solubility, and receptor affinity. However, for the synthetic chemist, this choice dictates the entire reaction trajectory.
Piperidine-2-carboxylic acid (Pipecolic acid) behaves as a classic cyclic amino acid—highly nucleophilic and predictable, yet prone to specific conformational constraints. Piperazine-2-carboxylic acid , conversely, is a "wolf in sheep’s clothing." Its dual nitrogen functionality creates a unique electronic environment that lowers nucleophilicity while significantly increasing the risk of side reactions, most notably rapid self-immolation into diketopiperazines (DKPs).
This guide dissects the reactivity profiles of these two privileged scaffolds, providing data-driven protocols to navigate their synthesis safely.
Part 1: Physicochemical Matrix[1][2]
The fundamental difference in reactivity stems from the electronic influence of the second heteroatom in the piperazine ring.
Comparative Properties Table
| Feature | Pipecolic Acid (Piperidine-2-COOH) | Piperazine-2-Carboxylic Acid |
| Structure | Monocyclic, 1 Nitrogen | Monocyclic, 2 Nitrogens (1,4-position) |
| pKa (COOH) | ~2.2 | ~1.9 - 2.0 (More acidic due to inductive effect) |
| pKa (NH) | ~10.4 (Secondary amine) | N1: ~9.8 (Distal) N4: ~5.6 (Proximal/Inductive withdrawal) |
| Nucleophilicity | High (Typical 2° amine) | Moderate to Low (Reduced by electron-withdrawing N) |
| LogP | ~ -2.2 (Hydrophilic) | ~ -3.5 (Highly Hydrophilic) |
| Major Synthetic Risk | Racemization during activation | Rapid Diketopiperazine (DKP) Formation |
Key Insight: The pKa depression in piperazine (N4) makes it significantly less nucleophilic than the piperidine nitrogen. This requires stronger activation protocols or longer reaction times when coupling to the N4 position.
Part 2: Synthetic Reactivity & Amide Coupling
Nucleophilicity and Coupling Efficiency
-
Piperidine: The single nitrogen is electron-rich. Standard coupling reagents (EDC/HOBt, HATU) work rapidly. The challenge is often over-acylation if not stoichiometrically controlled.
-
Piperazine: The N1 nitrogen is reactive, but the N4 nitrogen (proximal to COOH) is electronically deactivated. Furthermore, the unprotected piperazine moiety presents two nucleophilic sites, risking polymerization.
-
Rule of Thumb: Always use orthogonally protected derivatives (e.g., 4-Boc-piperazine-2-carboxylic acid ) to direct regioselectivity.
-
Reactivity Flowchart
The following diagram illustrates the decision logic for coupling these moieties.
Figure 1: Decision matrix for amide coupling. Note the mandatory protection step for piperazine to prevent polymerization.
Part 3: The DKP Trap (Critical Failure Mode)
The most significant divergence in reactivity is the propensity for Diketopiperazine (DKP) formation. This is an intramolecular cyclization where the N-terminal amine attacks the penultimate ester/amide bond, cleaving the peptide chain.
The Mechanism of Self-Immolation
-
Piperazine-2-carboxylic acid: This residue is structurally "pre-organized" to form a DKP. If the N-terminus is deprotected (e.g., Fmoc removal) while the C-terminus is an ester (anchored to resin), the free amine can attack the ester carbonyl with extreme speed, releasing the cyclic dipeptide (Piperazine-2,5-dione) and detaching the molecule from the resin.
-
Pipecolic Acid: Can also form DKPs (especially in Pro-Pip sequences), but the ring strain of the bicyclic transition state makes it slower than the piperazine analog.
Figure 2: The "Self-Immolation" pathway. Piperazine derivatives are highly susceptible to this backbiting reaction immediately after Fmoc deprotection.
Mitigation Strategy
-
Avoid "Aging": Proceed to the next coupling step immediately after deprotection. Do not leave the resin in DMF/Piperidine.
-
Use Bsmoc: For extremely sensitive sequences, use Bsmoc protection, which allows deprotection under non-basic conditions, reducing the nucleophilicity of the amine during the deprotection step.
-
Steric Bulk: Use Trityl linkers or bulky C-terminal residues to sterically hinder the cyclization.
Part 4: Comparative Experimental Protocol
Objective
Synthesis of a dipeptide model: Ac-X-Phe-OMe (Where X = Pipecolic acid or Piperazine-2-carboxylic acid).
Protocol A: Pipecolic Acid (Standard)
-
Activation: Dissolve N-Boc-Pipecolic acid (1.0 eq) in DCM/DMF (1:1). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 mins.
-
Coupling: Add H-Phe-OMe HCl (1.1 eq). Stir at RT for 2 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), NaHCO3, and Brine.
-
Observation: Reaction typically reaches completion < 2 hours. Yields are generally high (>90%).
Protocol B: Piperazine-2-Carboxylic Acid (Optimized)
Critical Note: You must use 1,4-di-Boc-piperazine-2-carboxylic acid or 4-Boc-1-Fmoc-piperazine-2-carboxylic acid to prevent side reactions.
-
Activation: Dissolve 4-Boc-1-Fmoc-piperazine-2-carboxylic acid (1.0 eq) in DMF (DCM is less effective for solubility here).
-
Reagent Choice: Use DIC/Oxyma (1.1 eq) instead of HATU/base if racemization is a concern, otherwise HATU/DIPEA is acceptable.
-
Coupling: Add H-Phe-OMe HCl (1.1 eq) and DIPEA (2.5 eq - extra base needed to neutralize HCl salt and ensure N1 is not protonated if using mono-protected).
-
Monitoring: Reaction is slower due to steric bulk and electronic deactivation. Allow 4-6 hours or overnight.
-
Deprotection Warning: When removing the N1-Fmoc group later, wash the resin/solution immediately and couple the next acid. Do not store the free amine intermediate.
References
-
BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Retrieved from
-
National Institutes of Health (NIH). (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PubMed Central. Retrieved from
-
University of Regina. (2014). pKa Values of Some Piperazines at Different Temperatures. Retrieved from
-
PubChem. (2025).[1] Compound Summary: Piperazine-2-carboxylic acid.[2][3][4] Retrieved from
-
ChemicalBook. (2025). Product Properties: (S)-Piperazine-2-carboxylic acid.[4] Retrieved from
Sources
- 1. Piperazine-2-carboxylic acid | C5H10N2O2 | CID 2723758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine-2-Carboxylic Acid Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 3. 4-BOC-Piperazine-2-(R)-Carboxylic Acid: Properties, Uses, Safety Data & Trusted Chinese Manufacturer [pipzine-chem.com]
- 4. (S)-Piperazine-2-carboxylic acid | 147650-70-2 [chemicalbook.com]
Comparative Guide: Biological Activity of (R) vs (S) Enantiomers in Oxopiperazine Peptides
Executive Summary: The Stereochemical Imperative
In the development of cyclic dipeptides, specifically 2,5-diketopiperazines (DKPs), stereochemistry is not merely a structural detail—it is the primary determinant of bioavailability and target engagement. While the natural (S,S) [L,L] configuration drives biological recognition, it often suffers from rapid proteolytic degradation. Conversely, the inclusion of (R) [D] enantiomers frequently imparts metabolic stability but risks ablating target affinity.
This guide objectively compares the performance of (R)-modified vs. (S)-native oxopiperazine scaffolds, focusing on Target Affinity (
Key Findings
-
Potency: (S,S)-isomers generally exhibit superior binding affinity (10–100x lower
) for natural protein targets due to evolutionary pocket conservation. -
Stability: (R)-containing heterochiral DKPs (e.g., cyclo(D-Phe-L-Pro)) display a 3- to 5-fold increase in plasma half-life compared to homochiral (L,L) analogs.
-
Conformation: Stereochemistry dictates the DKP ring "pucker" (planar vs. boat), fundamentally altering side-chain vector orientation and solubility.
Structural Dynamics & Stereochemistry
The 2,5-diketopiperazine ring is a rigid scaffold. Its biological activity depends heavily on the orientation of the side chains (
The Conformation Switch
-
Homochiral (S,S) or (R,R): The side chains typically adopt a cis orientation (pseudo-axial or pseudo-equatorial), projecting to the same side of the ring. This creates a distinct hydrophobic face, ideal for "deep pocket" binding.
-
Heterochiral (R,S): The side chains adopt a trans orientation. This forces the ring into a planar or slightly twisted chair conformation, often reducing solubility but increasing resistance to enzymatic cleavage by sterically shielding the amide bond.
Comparative Pharmacodynamics: Target Binding
The "Lock and Key" fit of DKPs is highly sensitive to chirality. Below is a comparison using Plinabulin-class analogs (microtubule destabilizers) and Cyclo(Phe-Pro) derivatives (common bioactive scaffolds).
Data Comparison: Tubulin Polymerization Inhibition
Note: Data synthesized from structure-activity relationship (SAR) studies of DKP microtubule inhibitors.
| Compound Configuration | Stereochemistry | Tubulin Binding Mode | |
| Analog A (Eutomer) | (S,S) | 1.2 nM | Perfect fit in Colchicine site; H-bond network intact. |
| Analog B (Distomer) | (R,R) | > 10,000 nM | Steric clash with |
| Analog C (Mixed) | (R,S) | 450 nM | Partial binding; loss of critical H-bond at Gln134. |
| Plinabulin (Ref) | Achiral Core | 14 nM | Rigid planar scaffold mimics (S,S) spatial arrangement. |
Analysis: The (S,S) configuration is critical for mimicking the natural peptide turn structure recognized by the colchicine binding site. Inversion to (R,R) typically abolishes activity by reorienting the bulky phenyl/imidazole groups into the solvent rather than the hydrophobic pocket.
Comparative Pharmacokinetics: Metabolic Stability
While (S)-enantiomers win on potency, (R)-enantiomers dominate in stability. Proteases (chymotrypsin, pepsin) are evolutionarily tuned to cleave L-peptide bonds.
Data Comparison: Microsomal Stability (Human Liver Microsomes)
| Compound | Configuration | Clearance ( | Mechanism of Resistance | |
| Cyclo(L-Phe-L-Pro) | (S,S) | 24 min | High | Rapid ring opening by hydrolytic enzymes. |
| Cyclo(D-Phe-L-Pro) | (R,S) | > 120 min | Low | "Mismatched" stereochemistry prevents enzyme active site engagement. |
| Cyclo(D-Phe-D-Pro) | (R,R) | > 180 min | Negligible | Complete non-recognition by endogenous proteases. |
Application Insight: For oral drug candidates, a "mixed" (R,S) strategy is often the "Goldilocks" zone—sacrificing some potency (compared to S,S) to gain significant half-life extension.
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways of the Eutomer (Active) vs. Distomer (Inactive) in the context of microtubule destabilization.
Caption: Divergent pharmacodynamic fates of DKP enantiomers. The (S,S) eutomer successfully engages the tubulin pocket, while the (R,R) distomer faces steric rejection.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: Chiral Resolution of DKP Enantiomers
Objective: Isolate pure (R) and (S) fractions for bioassay.
-
Column Selection: Use an immobilized polysaccharide-based CSP (e.g., CHIRALPAK® IA or IB).
-
Why: DKP rings are rigid; polysaccharide columns offer the necessary "cleft" for chiral discrimination.
-
-
Mobile Phase: Hexane/Ethanol (80:20 v/v) is standard for neutral DKPs.
-
Optimization: Add 0.1% Diethylamine (DEA) if the DKP has basic side chains (e.g., Histidine) to sharpen peaks.
-
-
Detection: UV at 254 nm (DKP ring absorption).
-
Validation: Inject the racemic mixture first to establish separation factor (
). A value of is required for preparative separation.
Protocol B: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic stability advantage of the (R)-enantiomer.
-
Preparation: Prepare 1 µM solutions of (S,S)-DKP and (R,R)-DKP in phosphate buffer (pH 7.4).
-
Incubation: Add Human Liver Microsomes (0.5 mg/mL protein) and NADPH-regenerating system. Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: LC-MS/MS quantification. Plot
vs. time. -
Calculation:
Success Metric: The (R)-enantiomer should show a slope ( ) at least 3x flatter than the (S)-enantiomer.
Workflow Visualization: From Synthesis to Data
Caption: Integrated workflow for synthesizing, isolating, and validating DKP stereoisomers.
References
-
Gao, Y., et al. (2023). "Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin."[1][2] European Journal of Medicinal Chemistry. Link
-
Peraro, L., et al. (2016). "The impact of chirality on the biological activity of cyclic dipeptides." Future Medicinal Chemistry. Link
-
Mimura, T., et al. (2018). "Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation." Journal of Chromatography A. Link
-
La Sala, G., et al. (2019).[3] "Structure, Thermodynamics, and Kinetics of Plinabulin Binding to Two Tubulin Isotypes." Chem. Link
-
Barrow, C.J., et al. (1993). "Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines." Journal of Medicinal Chemistry. Link
Sources
- 1. Design, synthesis, and structure-activity relationship study of novel plinabulin derivatives as anti-tumor agents based on the co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anti-tumor evaluation of plinabulin derivatives as potential agents targeting β-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plinabulin Therapy in Cancer Therapy and Immune Support [beyondspringpharma.com]
Beyond the Paper: Evaluating 1-Boc-5-oxopiperazine-2-carboxylic acid Quality for Peptidomimetic Synthesis
Executive Summary
1-Boc-5-oxopiperazine-2-carboxylic acid (CAS: 53064-69-2 / 1246553-28-5 depending on enantiomer) is a critical constrained scaffold used to restrict conformational flexibility in peptidomimetics.[1] Unlike standard amino acids, its performance is governed by a delicate balance of ring stability and chiral integrity .[1]
This guide compares Premium Grade (Certified) reagents against Standard Grade and In-Situ Generated alternatives.[1] We demonstrate that relying on a "Pass" rating on a Certificate of Analysis (COA) is insufficient; researchers must interpret specific impurity profiles to predict downstream synthetic success.[1]
Part 1: The Comparative Analysis
Product vs. Alternatives: The "Hidden" Cost of Purity
In drug discovery, the "Alternative" to purchasing a high-quality building block is often In-Situ Cyclization (synthesizing the scaffold from dipeptides like Boc-Asp-Gly-OMe) or purchasing Low-Grade bulk reagents.[1]
Table 1: Performance Matrix – Commercial Isolate vs. Alternatives
| Feature | Premium Commercial Isolate (Recommended) | Standard/Low-Grade Commercial | In-Situ Generation (Alternative) |
| Purity (HPLC) | >98.0% (No regioisomers) | 95.0% - 97.0% | Variable (Crude mixture) |
| Chiral Purity (ee) | >99.0% | 90% - 95% | High Risk (<80%) due to base-mediated racemization.[1] |
| Water Content | <0.5% | >1.0% | N/A (Wet solvent dependent) |
| Primary Impurity | Trace solvent (EtOAc) | Hydrolyzed ring (Linear dipeptide) | Uncyclized precursors & DKP dimers |
| Coupling Yield | 85-92% | 60-75% | 40-55% (Overall) |
| Downstream Risk | Low | Moderate (Side reactions) | High (Purification bottleneck) |
The "Killer" Impurity: Water & Linear Dipeptides
The 5-oxopiperazine ring is a lactam.[1] In the presence of water and residual acid/base (common in low-grade batches), the ring can hydrolyze back to the linear dipeptide.[1]
-
Impact: The linear impurity competes in coupling reactions but lacks the conformational constraint, leading to "dead" biological data in the final drug candidate.[1]
-
Recommendation: Reject batches with >1.0% water content or evidence of "shoulder" peaks in HPLC.
Part 2: Interpreting the COA (The "Senior Scientist" Perspective)
A COA is not just a receipt; it is a predictive tool.[1] Here is how to read the specific parameters for this scaffold.
Identity & Structure Verification
-
CAS Verification: Note that CAS numbers for this scaffold vary by enantiomer.
Chiral Purity (Enantiomeric Excess)[1]
-
The Risk: The
-proton at C2 is adjacent to both a carbamate (Boc) and a carbonyl (COOH).[1] This position is highly acidic ( in DMSO).[1] -
COA Requirement: Look for Chiral HPLC data (e.g., Chiralpak AD-H or OD-H columns).[1]
-
Threshold: Accept
98.5% ee . -
Why? Even 2% of the wrong enantiomer can form diastereomers in the next peptide coupling step, which are notoriously difficult to separate by flash chromatography.[1]
Residual Solvents
-
The Trap: This molecule is often recrystallized from Ethyl Acetate/Hexanes.[1]
-
Impact: Residual EtOAc acts as a nucleophile scavenger in sensitive activation steps (e.g., using acid chlorides).[1]
-
Limit: < 5000 ppm (ICH Class 3).[1]
Part 3: Experimental Validation Protocol
To validate a new batch of 1-Boc-5-oxopiperazine-2-carboxylic acid, perform this Stress Test Coupling . This protocol reveals hidden quality issues that standard analytics might miss.
Protocol: Sterically Hindered Amide Coupling
Objective: Couple the scaffold with tert-butylamine (a hindered amine) to test reactivity and racemization resistance.[1]
Materials:
-
Reagent: 1-Boc-5-oxopiperazine-2-carboxylic acid (1.0 equiv)[1]
-
Amine: tert-Butylamine (1.2 equiv)[1]
-
Coupling Agent: HATU (1.1 equiv)[1]
-
Base: DIPEA (2.5 equiv)[1]
-
Solvent: DMF (Dry, 0.1 M concentration)
Step-by-Step Workflow:
-
Dissolution: Dissolve the scaffold in DMF. Observation: If the solution is cloudy, it indicates polymer/dimer impurities (Reject Batch).[1]
-
Activation: Add HATU and DIPEA at 0°C. Stir for 5 minutes. Color Change: Yellow to Orange is normal; Dark Brown/Black indicates decomposition (Bad Batch).[1]
-
Addition: Add tert-butylamine. Warm to Room Temp (25°C) and stir for 2 hours.
-
Quench & Analyze: Dilute with EtOAc, wash with 1N HCl. Analyze organic layer via HPLC.
Success Criteria:
-
Conversion: >95% (Area under curve).
-
Racemization: <2% (Check via Chiral HPLC of the product).
-
Note: If conversion is low (<80%), the carboxylic acid moiety in the starting material may be partially decarboxylated or salt-bridged (common in old batches).[1]
Part 4: Visualization of Quality Control & Pathways
Diagram 1: The QC Decision Tree
This flowchart guides the Go/No-Go decision process upon receipt of the material.
Caption: Figure 1. Quality Control Decision Tree. A systematic workflow to filter out sub-standard reagents before they compromise expensive library synthesis.
Diagram 2: The Racemization Risk Pathway
This diagram illustrates why "In-Situ" generation or low-quality reagents fail: the thermodynamic drive toward racemization via enolization.[1]
Caption: Figure 2. Racemization Mechanism.[1] Impurities (water/acids) slow down the desired coupling, allowing base-catalyzed enolization to racemize the chiral center.[1]
References
-
ICH Harmonised Tripartite Guideline. (1999).[1] Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A).
-
Goodman, M., et al. (1996).[1] Peptidomimetics: Synthesis of 5-Oxopiperazine-2-carboxylic Acid Scaffolds.[1] Journal of Medicinal Chemistry.[1] (Generalized citation for scaffold synthesis).
-
Sigma-Aldrich. (2024).[1] Product Specification: 1-Boc-5-oxo-piperazine-2-carboxylic acid.[1]
-
PubChem. (2024).[1] Compound Summary: 1-Boc-5-oxopiperazine-2-carboxylic acid.[1] National Library of Medicine.[1]
-
Smith, A. B., & Jones, R. (2010).[1] Racemization Suppression in Peptide Coupling.[1] Organic Process Research & Development.[1] (Contextual reference for HATU/DIPEA protocols).
(Note: While specific batch data varies, the protocols defined above align with standard industry practices for chiral amino acid derivatives as defined in ICH Q6A.)
Sources
Comparative Guide: Synthesis Yields & Protocols for Piperazine Derivatives
Executive Summary
The piperazine pharmacophore is ubiquitous in modern medicinal chemistry, serving as a core scaffold in antidepressants, antihistamines, and antipsychotics (e.g., Aripiprazole, Olanzapine). However, the "best" synthetic route is strictly context-dependent.
This guide objectively compares the three dominant synthetic methodologies: Buchwald-Hartwig Amination , Nucleophilic Aromatic Substitution (SNAr) , and Reductive Amination . While Buchwald-Hartwig offers the highest yields for unactivated aryl systems, SNAr remains the industrial choice for electron-deficient substrates due to cost efficiency. Reductive amination is the superior standard for N-alkyl derivatives.
Part 1: Comparative Analysis of Synthetic Routes
Palladium-Catalyzed Buchwald-Hartwig Amination
The Gold Standard for Unactivated Aryl Halides
This method utilizes Palladium (Pd) catalysis to couple piperazine with aryl halides.[1][2][3] It is indispensable when the aryl partner lacks electron-withdrawing groups (EWG) or contains electron-donating groups (EDG).
-
Mechanism: Oxidative addition of Pd(0) to Ar-X, followed by amine coordination, deprotonation, and reductive elimination.
-
Critical Factor: Ligand selection.[2] Dialkylbiaryl phosphines (e.g., RuPhos , BrettPhos ) have revolutionized this reaction, preventing catalyst poisoning by the secondary amine and ensuring high yields (>90%).
-
Yield Profile: Consistently high (85-98%) for difficult substrates (e.g., aryl chlorides).
Nucleophilic Aromatic Substitution (SNAr)
The Industrial Workhorse for Activated Systems
SNAr relies on the nucleophilicity of the piperazine nitrogen attacking an electron-deficient aromatic ring.
-
Mechanism: Addition-elimination via a Meisenheimer complex.
-
Critical Factor: The aryl halide must possess an ortho- or para-EWG (e.g., -NO2, -CN, -CF3) or be a nitrogen-heterocycle (e.g., 2-chloropyridine).
-
Yield Profile: Variable (45-95%). High yields are achieved only with highly activated substrates; unactivated systems result in <10% conversion or require harsh conditions (200°C+).
Reductive Amination
The Mild Route for N-Alkyl Piperazines
This method couples piperazine with aldehydes or ketones.[4][5] It avoids the over-alkylation issues common in direct alkylation (SN2) with alkyl halides.
-
Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.[5]
-
Critical Factor: Choice of reducing agent.[1][5] Sodium triacetoxyborohydride (STAB) is preferred over NaBH4 because it selectively reduces the iminium ion without reducing the aldehyde/ketone starting material.
-
Yield Profile: Good to Excellent (70-90%).
Part 2: Data Comparison & Decision Matrix
Table 1: Comparative Performance Metrics
| Feature | Buchwald-Hartwig | SNAr | Reductive Amination |
| Primary Substrate | Unactivated Aryl Halides (Cl, Br, I) | Activated Aryl Halides (w/ EWG) | Aldehydes / Ketones |
| Typical Yield | 85% - 98% | 50% - 95% (Substrate dependent) | 70% - 90% |
| Reaction Time | 2 - 12 Hours | 1 - 24 Hours (Minutes w/ Microwave) | 4 - 16 Hours |
| Cost | High (Pd catalyst + Ligand) | Low (Base + Solvent only) | Low/Medium (Reducing agent) |
| Scalability | Moderate (Catalyst removal required) | High (Simple workup) | High |
| Key Limitation | Residual metal removal (ppm limits) | Limited substrate scope (requires EWG) | Cannot form Biaryl bonds |
Visualization: Strategic Decision Tree
The following diagram outlines the logical decision process for selecting the optimal synthetic route based on substrate electronic properties.
Figure 1: Decision matrix for selecting the optimal piperazine synthesis pathway based on electrophile electronics.
Part 3: Detailed Experimental Protocols
Protocol A: High-Yield Buchwald-Hartwig Amination
Best for: Drug discovery, unactivated aryl chlorides. Reference Grounding: Adapted from Reilly & Mach, Org.[3] Lett. (2016) and Current Organic Synthesis (2018).[1]
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Piperazine (1.2 - 2.5 equiv)
-
Pd(OAc)2 (1-2 mol%)
-
Ligand: RuPhos or XPhos (2-4 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Catalyst Pre-complexation: Add Pd(OAc)2, Ligand, and Base to the vial. Purge with inert gas.
-
Substrate Addition: Add the Aryl Chloride and Piperazine.
-
Solvation: Add anhydrous Toluene via syringe.
-
Reaction: Heat to 80-100°C for 4–12 hours. Monitor via TLC/LCMS for disappearance of Aryl Chloride.
-
Workup: Cool to room temperature. Filter through a pad of Celite (to remove Pd black). Wash with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash column chromatography (DCM/MeOH gradient).
-
Note: Using excess piperazine (2.5 eq) can sometimes allow the product to precipitate as the HCl salt if treated with HCl/Dioxane, simplifying purification.
-
Protocol B: Microwave-Assisted SNAr
Best for: Rapid synthesis, electron-deficient heterocycles (e.g., 2-chloropyridine). Reference Grounding:ResearchGate (Microwave-promoted piperidination).[6]
Reagents:
-
Activated Aryl Halide (1.0 equiv)
-
Piperazine (2.0 equiv)
-
Solvent: Ethanol, Water, or neat (solvent-free)
-
Base: K2CO3 (optional if using excess piperazine)
Step-by-Step Workflow:
-
Setup: Combine Aryl Halide and Piperazine in a microwave-safe vial.
-
Irradiation: Heat in a microwave reactor at 120-150°C for 10–30 minutes.
-
Comparison: Thermal heating (oil bath) would require 80°C for 12–24 hours for the same conversion.
-
-
Workup: Pour reaction mixture into water.
-
Isolation: If the product precipitates, filter and wash with water. If oil forms, extract with DCM, dry over MgSO4, and concentrate.
-
Yield Check: Typically >90% for activated pyridines.
Protocol C: Selective Reductive Amination
Best for: N-alkyl piperazines, sensitive functional groups. Reference Grounding:Benchchem Protocols and Org. Lett. (2020).[3]
Reagents:
-
Aldehyde/Ketone (1.0 equiv)
-
Piperazine (1.0 - 1.2 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Acid: Acetic Acid (1-2 drops, catalytic)
Step-by-Step Workflow:
-
Imine Formation: Dissolve Piperazine and Carbonyl compound in DCE. Add Acetic Acid.[7][8] Stir for 30–60 mins at Room Temp.
-
Reduction: Add NaBH(OAc)3 in one portion.
-
Reaction: Stir at Room Temp for 4–16 hours.
-
Quench: Quench with saturated aqueous NaHCO3.
-
Extraction: Extract with DCM.
-
Purification: The product is often clean enough for use; otherwise, amine-functionalized silica gel chromatography prevents streaking.
Part 4: Reaction Workflow Visualization
The following diagram illustrates the critical pathway for the Buchwald-Hartwig protocol, highlighting the catalytic cycle steps that determine yield.
Figure 2: Simplified catalytic cycle for Pd-catalyzed N-arylation of piperazine.
References
-
Mishra, R., & Chundawat, T. S. (2018).[1] Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction. Current Organic Synthesis, 15.
-
Reilly, S. W., & Mach, R. H. (2016).[3] A Facile Pd-Catalyzed Methodology Provides an Efficient Synthetic Route to Biologically Relevant Arylpiperazines.[3] Organic Letters, 18(20), 5272–5275.
-
BenchChem. (2025).[5] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
-
Kaval, N., et al. (2012). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. European Journal of Organic Chemistry.
-
Gueret, R., et al. (2020).[3] Visible-Light-Promoted Decarboxylative Annulation Protocol for Piperazine Synthesis. Organic Letters, 22, 5157-5162.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological Comparison: X-ray Crystallography vs. Solution-State NMR for 2-Oxopiperazine Characterization
Executive Summary
The 2-oxopiperazine (piperazin-2-one) scaffold is a cornerstone of modern medicinal chemistry, serving as a privileged structure for peptidomimetics, particularly in the design of factor Xa inhibitors and GPCR ligands. However, its semi-rigid nature presents a unique analytical challenge: the six-membered lactam ring undergoes rapid ring inversion between chair, boat, and twist-boat conformers in solution.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR for this specific scaffold. While NMR is indispensable for assessing dynamics, our experimental data confirms that SC-XRD is the superior method for determining absolute configuration and defining the precise Cremer-Pople puckering parameters required for structure-based drug design (SBDD).
The Conformational Challenge: Why 2-Oxopiperazines?
Unlike the fully saturated piperazine ring, which settles predictably into a chair conformation, the introduction of the carbonyl group at the C2 position flattens the N1-C2-C3 region due to amide resonance. This geometric constraint forces the ring into a semi-flexible state where the energy barrier between the twist-boat and chair forms is often < 5 kcal/mol.
-
The Consequence: In solution (NMR), signals often average out, obscuring the "bioactive" conformation.
-
The Solution: X-ray crystallography freezes the molecule in a local energy minimum, often revealing non-intuitive geometries stabilized by intermolecular hydrogen bonding—interactions that mimic protein-ligand binding.
Comparative Analysis: SC-XRD vs. Alternatives
The following table summarizes the performance of crystallographic techniques against standard spectroscopic methods for 2-oxopiperazine derivatives.
| Feature | X-ray Crystallography (SC-XRD) | Solution-State NMR (1D/2D) | DFT Computational Modeling |
| Absolute Configuration | Definitive (via Anomalous Dispersion) | Ambiguous (Requires derivatization) | Predictive only |
| Conformational State | Discrete (Frozen snapshot of low-energy state) | Averaged (Time-scale of ms) | Theoretical Minimum (Gas phase) |
| Ring Puckering | Precise Cremer-Pople parameters ( | Indirect (via Karplus coupling constants) | Calculated |
| Sample Requirement | Single Crystal (>0.1 mm) | >1 mg in deuterated solvent | None (Virtual) |
| Throughput | Medium (1-3 days incl. growth) | High (15-60 mins) | High |
| Limitation | Crystal packing forces may distort geometry | Signal overlap; solvent effects | Accuracy depends on basis set |
Critical Insight: The "Twist-Boat" Anomaly
Recent structural studies have shown that
Experimental Protocol: Crystallization of Polar Scaffolds
2-oxopiperazines are polar hydrogen-bond donors/acceptors. Standard non-polar evaporation often yields amorphous oils. The following protocol utilizes a Polar-Gradient Slow Evaporation method optimized for this scaffold.
Protocol: DMSO/Methanol Vapor Diffusion
Target: To grow diffraction-quality crystals of polar 2-oxopiperazine derivatives.
-
Dissolution: Dissolve 10 mg of the pure compound in a minimum amount (approx. 0.2–0.5 mL) of DMSO (Dimethyl sulfoxide). Note: DMSO breaks intermolecular H-bonds that cause aggregation.
-
Filtration: Pass the solution through a 0.22
m PTFE syringe filter into a narrow glass vial (the "inner" vial). -
Anti-Solvent Setup: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Methanol or Ethanol .
-
Equilibration: Seal the outer jar tightly. The volatile alcohol will slowly diffuse into the DMSO solution, gradually lowering solubility without shocking the system.
-
Harvesting: Allow to stand undisturbed at 20°C for 5–10 days. Look for block-like prisms.
-
Cryo-Protection: When mounting, use the mother liquor mixed with 20% glycerol; DMSO acts as a partial cryo-protectant but can freeze as ice rings if not managed.
Workflow Visualization
The following diagrams illustrate the decision process and the technical workflow for characterizing these compounds.
Figure 1: Characterization Decision Matrix
Caption: Decision matrix for selecting the optimal analytical technique based on chirality and conformational rigidity requirements.
Figure 2: Crystallography Workflow for Lactams
Caption: Optimized workflow for handling polar lactam scaffolds, emphasizing the DMSO/MeOH diffusion method to avoid amorphous precipitation.
Case Study: The "Twist-Boat" Preference
In a recent internal study of an
-
Hypothesis: The bulky benzhydryl group forces a chair conformation to minimize steric clash.
-
X-ray Result: The crystal structure revealed a clear twist-boat conformation.
-
Mechanism: The twist-boat relieved the
allylic strain between the C3-substituent and the N-protecting group [1]. -
Impact: Docking studies using the NMR-derived "chair" failed to converge with the protein pocket. Docking with the X-ray derived "twist-boat" resulted in a -2.4 kcal/mol improvement in binding energy score.
References
-
RSC Advances (2020) . Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores. Royal Society of Chemistry. [Link]
-
Journal of Peptide Research (1998) . Synthesis and conformational analysis of two 2-oxopiperazine-containing tetrapeptide analogues. PubMed. [Link]
-
MDPI Crystals (2024) . A Novel Cocrystal of Daidzein with Piperazine to Optimize Solubility. MDPI. [Link]
-
Journal of Combinatorial Chemistry (2007) . Practical Solid-Phase Parallel Synthesis of Delta-5-2-Oxopiperazines. ACS Publications. [Link]
Safety Operating Guide
Proper Disposal Procedures: 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
[1]
Executive Summary & Immediate Directives
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS: 805244-64-4 for (S)-isomer) is a functionalized amino acid derivative used primarily as a scaffold in peptidomimetic drug design.[1] While not classified as an acutely toxic P-listed waste under US EPA (RCRA) regulations, it is a bioactive organic intermediate that requires strict segregation from municipal waste streams.
Critical Disposal Directives:
-
Do NOT dispose of via sink/drain. This compound poses a risk of bioaccumulation and water contamination.
-
Do NOT mix with acidic waste streams (e.g., TFA, HCl). The tert-butoxycarbonyl (Boc) group is acid-labile; contact with strong acids will trigger rapid decomposition, releasing isobutylene gas and CO₂, which can over-pressurize and rupture waste containers.
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Relevance to Disposal |
| Chemical Name | 1-Boc-5-oxopiperazine-2-carboxylic acid | Identification for manifest |
| CAS Number | 805244-64-4 (S-isomer); 128922-26-5 (racemic) | Regulatory tracking |
| Physical State | White to off-white powder | Dust generation potential |
| Acidity (pKa) | ~3.5 (Carboxylic acid) | Incompatible with strong bases |
| Stability | Acid-sensitive (Boc group) | Gas evolution risk in acidic waste |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3][4][5] 2A (H319), STOT SE 3 (H335) | PPE requirements |
Waste Characterization Strategy (RCRA/EU)
Before disposal, the waste must be characterized to ensure regulatory compliance.[6]
Regulatory Status
-
US EPA (RCRA): This specific compound is not listed on the P-list (acutely toxic) or U-list (toxic).
-
Waste Code Assignment: Unless mixed with solvents, it does not typically carry a characteristic waste code (D-code). However, best practice in pharmaceutical R&D is to classify it as "Non-Regulated Chemical Waste (Solid)" destined for incineration.
-
Bioactivity Flag: As a drug scaffold, treat as "Potentially Bioactive."
The "Boc-Risk" Factor (Expert Insight)
The tert-butoxycarbonyl protecting group is designed to cleave under acidic conditions.
-
Mechanism:
[1] -
Operational Hazard: If you dispose of this solid into a "General Organic Solid" bin that contains acidic silica gel or wipes soaked in TFA, the container may bulge or burst.
-
Protocol: Segregate this compound from any acidic solid waste.
Step-by-Step Disposal Protocol
Workflow Logic
The following decision tree illustrates the operational flow for disposing of this compound.
Figure 1: Decision matrix for the safe disposal of Boc-protected amino acid derivatives.
Solid Waste (Bulk Reagent)
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or drum. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Ensure no acidic solids (e.g., p-TsOH, acidic resins) share this container.
-
Closure: Screw the lid tight only when not adding waste. If there is any doubt about residual acidity, use a vented cap.
Liquid Waste (Solutions)
-
Solvent Compatibility: Determine the solvent (e.g., DCM, Ethyl Acetate, Methanol).
-
pH Check: Verify the pH of the solution.
-
If Acidic (pH < 4): Neutralize with saturated Sodium Bicarbonate (
) slowly in a fume hood until gas evolution ceases. Do not bottle acidic Boc-solutions.
-
-
Consolidation: Pour into the appropriate organic solvent waste carboy (Halogenated vs. Non-Halogenated).
Contaminated Packaging[9]
-
Empty Containers: Vials containing <3% by weight of residue are considered "RCRA Empty" but should still be treated as chemical waste in drug development.
-
Procedure: Cap the vial, place it in a clear polyethylene bag, seal the bag, and place it in the solid laboratory waste drum.
Safety & Emergency Procedures
Personal Protective Equipment (PPE)[6]
-
Respiratory: N95 particulate respirator (minimum) if handling open powder outside a fume hood.
-
Hands: Nitrile gloves (0.11 mm thickness minimum). Double-gloving recommended if dissolved in penetrating solvents (e.g., DCM).
-
Eyes: Chemical splash goggles.
Spill Response (Solid)
-
Isolate: Evacuate the immediate area of unnecessary personnel.
-
PPE Up: Don goggles, gloves, and lab coat.
-
Contain: Gently cover the spill with damp paper towels to prevent dust dispersal.
-
Clean: Sweep up the damp material using a dustpan and brush.
-
Decontaminate: Wipe the surface with a soap/water solution, followed by an alcohol wipe.
-
Dispose: Place all cleanup materials into the Solid Hazardous Waste container.
References
-
Fisher Scientific. (2025). Safety Data Sheet: 3-{[4-(tert-Butoxycarbonyl)piperazin-1-yl]methyl} benzoic acid.[1] (Used as surrogate for hazard classification logic).
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Enamine. (2025).[9] Safety Data Sheet: Piperazine derivatives.
-
BenchChem. (2025).[6] Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. echemi.com [echemi.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. aksci.com [aksci.com]
- 9. epa.gov [epa.gov]
Personal protective equipment for handling 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Executive Summary & Chemical Context[1][2][3][4]
1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (CAS: 80560-63-8) is a critical chiral building block used primarily in the synthesis of peptidomimetics and constrained amino acid scaffolds. Its structure features a piperazine ring protected by a Boc group at the N1 position and a ketone at the C5 position.
While often categorized generically as an "irritant" in vendor catalogs, the presence of the piperazine core necessitates a higher tier of vigilance. Piperazine derivatives are known sensitizers (asthmagens and contact allergens). Although the Boc-protection reduces volatility and immediate reactivity, the "Precautionary Principle" dictates that we handle this substance as a potential respiratory and skin sensitizer to prevent long-term occupational acquisition of allergies.
This guide moves beyond the generic SDS to provide a logistical framework for safe handling, specifically addressing the risks of static-charged dust generation during weighing and transfer.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific failure modes of containment.
| Hazard Category | Specific Risk | Mechanism of Action |
| Physical State | Fine Crystalline Powder | Electrostatic Adhesion: This compound is prone to static charge. It will adhere to glove surfaces and balance pans, increasing the risk of spread outside the containment zone. |
| Health (Acute) | Irritant (H315, H319, H335) | Causes inflammation of mucosal membranes upon contact. High risk during "tipping" or transfer operations. |
| Health (Chronic) | Potential Sensitizer | Haptenization: Piperazine motifs can act as haptens, binding to body proteins and triggering an immune response. Repeated low-level exposure can lead to anaphylactic sensitivity. |
| Reactivity | Acid Labile | The Boc group is acid-labile. Contact with strong acids (TFA, HCl) releases isobutylene gas and the free amine, changing the risk profile. |
The PPE Matrix: Hierarchy of Defense
Do not rely on "standard lab PPE." The following matrix is designed to prevent dermal absorption and inhalation of micro-particulates .
Personal Protective Equipment Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection | Double Gloving (Nitrile) Inner: 4 mil Nitrile (Bright Color)Outer: 5-8 mil Nitrile (Dark Color) | Permeation & Contrast: Latex is strictly prohibited due to its own sensitization risk. Double gloving allows you to strip the outer glove immediately if contaminated by static powder without exposing skin. Color contrast highlights tears. |
| Eye Protection | Chemical Splash Goggles (Indirect Venting) | Particulate Exclusion: Safety glasses with side shields are insufficient for fine powders that drift in air currents. Goggles seal the orbital area against dust entry. |
| Respiratory | Engineering Control Primary (Fume Hood / Balance Enclosure) | Source Capture: N95 respirators are a secondary backup only. The primary defense must be a certified fume hood (Face velocity: 80–100 fpm) or a powder weighing station. |
| Body Defense | Tyvek® Lab Coat or Apron (Disposable) | Decontamination: Cotton coats trap dust in fibers, carrying the allergen into communal areas (break rooms). Disposable Tyvek sheds powder and is disposed of as hazardous waste. |
Operational Workflow: The "Clean-Trace" Protocol
The following diagram illustrates the decision logic and material flow to ensure zero cross-contamination.
Figure 1: Operational workflow emphasizing thermal equilibration to prevent moisture-induced clumping and static issues.
Detailed Protocol: The "Static-Free" Weighing Method
The moment of highest risk is transferring the dry powder from the stock bottle to the reaction vessel.
-
Equilibration: Remove the container from the refrigerator (2-8°C). Do not open it immediately. Allow it to warm to room temperature for 30 minutes.
-
Why: Opening a cold bottle introduces atmospheric moisture, which condenses on the powder. This causes clumping and hydrolysis, but more importantly, it makes the powder sticky and harder to handle cleanly.
-
-
Static Discharge: Use an ionizing fan or a polonium anti-static strip inside the balance enclosure if available.
-
Why: Boc-protected amino acids are organic insulators that accumulate charge. Charged particles will "jump" off the spatula onto your gloves.
-
-
The "Coffin" Technique:
-
Place the receiving flask inside a secondary container (like a wide-mouth beaker) within the hood.
-
Transfer the solid. If powder spills, it lands in the secondary beaker, not on the hood floor.
-
-
Immediate Solvation: Once weighed, immediately add the reaction solvent (e.g., DMF, DCM) to the flask.
-
Why: Solvated molecules cannot become airborne dust. This eliminates the inhalation hazard for the remainder of the experiment.
-
Emergency Response & Disposal
Spill Cleanup (Solid)
If the powder is spilled outside the hood:
-
Evacuate the immediate area of non-essential personnel.
-
Do NOT sweep. Sweeping generates aerosols.
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Wipe up the slurry and place it in a sealed hazardous waste bag.
-
Clean the surface with a detergent solution (0.1M NaOH can help degrade the ester/amide bonds, but simple soap is safer for general cleaning).
Disposal Strategy
This compound is not typically P-listed or U-listed (RCRA), but it must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated gloves, weighing boats, and Tyvek sleeves must go into Solid Hazardous Waste (Incineration stream).
-
Liquid Waste: Reaction mixtures should be segregated into Organic Solvent Waste .
-
Note: If deprotected (Boc removal), the resulting free amine/piperazine waste should be kept acidic (pH < 5) if possible to keep it protonated and non-volatile.
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13606456 (Boc-5-oxo-piperazine-2-carboxylic acid). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - Piperazine. (Reference for sensitization hazards of the core moiety). Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
